molecular formula C5H7Cl B142711 3-Chloro-3-methyl-1-butyne CAS No. 1111-97-3

3-Chloro-3-methyl-1-butyne

Cat. No.: B142711
CAS No.: 1111-97-3
M. Wt: 102.56 g/mol
InChI Key: QSILYWCNPOLKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-methyl-1-butyne, also known as this compound, is a useful research compound. Its molecular formula is C5H7Cl and its molecular weight is 102.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16173. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSILYWCNPOLKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061488
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-97-3
Record name 3-Chloro-3-methyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyne, 3-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-3-methyl-1-butyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-3-methylbut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne, with the CAS number 1111-97-3, is a versatile bifunctional reagent in organic synthesis.[1] Its unique structure, featuring a tertiary propargylic chloride and a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications, particularly in the synthesis of heterocyclic compounds and pharmacologically relevant molecules.[1][3]

Physical and Chemical Properties

This compound is a clear, colorless to straw-colored liquid with a pungent odor.[4][5] It is a highly flammable liquid and vapor.[6] Key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₇Cl[4][5][7]
Molecular Weight 102.56 g/mol [4][8]
CAS Number 1111-97-3[1][5][9]
Appearance Clear colorless to straw-colored liquid[5][10]
Boiling Point 73-75 °C[3][6]
Melting Point -61 °C[5][9]
Density 0.913 g/mL at 25 °C[3][8]
Refractive Index (n20/D) 1.418[3][8]
Flash Point 4 °C (39.2 °F) - closed cup[8]
Vapor Pressure 104 mmHg at 25°C[5][11]
Solubility Sparingly soluble in water. Soluble in chloroform (B151607) and hexane.[12][13]
Storage Temperature 2-8°C[3][8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive sites: the tertiary propargylic chloride and the terminal alkyne. This dual reactivity allows for a wide range of chemical transformations.[1][2]

Nucleophilic Substitution Reactions

As a tertiary propargylic chloride, the chlorine atom acts as a good leaving group in nucleophilic substitution reactions, which can proceed through an Sₙ1-type mechanism.[1] It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to introduce the 3-methyl-1-butynyl group into other molecules.[1]

  • Reaction with Amines: Forms N-substituted propargyl amines. These reactions are often catalyzed by copper powder or cuprous chloride.[1]

  • Reaction with Alcohols and Thiols: Yields the corresponding propargyl ethers and thioethers.[1]

  • Hydrolysis: In polar protic solvents like water, it undergoes hydrolysis, likely via an Sₙ1 mechanism.[1][14]

Reactions of the Alkyne Moiety

The terminal alkyne functionality is a versatile handle for various transformations, including:

  • Metal-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form carbon-carbon bonds.[1]

  • Addition Reactions: The alkyne can participate in various addition reactions.[1]

  • Cycloaddition Reactions: It can be used in cycloaddition reactions to construct cyclic systems.[1]

The combination of these reactive sites makes this compound a key intermediate in the synthesis of complex heterocyclic frameworks and natural product analogues.[1][3][9] For instance, it has been used in the preparation of benzopyrans, xanthones, and benzofurans, some of which exhibit antitubercular or cytotoxic activities.[3][9][]

logical_relationship cluster_reactivity Chemical Reactivity of this compound cluster_sn Nucleophilic Substitution Products cluster_alkyne Alkyne Reaction Products Start This compound SN_Reactions Nucleophilic Substitution (at C-Cl) Start->SN_Reactions Tertiary Propargylic Chloride Alkyne_Reactions Reactions of Terminal Alkyne Start->Alkyne_Reactions Terminal Alkyne Amines N-Propargyl Amines SN_Reactions->Amines Alcohols Propargyl Ethers SN_Reactions->Alcohols Thiols Propargyl Thioethers SN_Reactions->Thiols Coupling C-C Bond Formation (e.g., Sonogashira) Alkyne_Reactions->Coupling Cycloaddition Heterocyclic Systems Alkyne_Reactions->Cycloaddition Addition Functionalized Alkenes Alkyne_Reactions->Addition

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

Several methods are established for the synthesis of this compound.

Method A: From 2-Methyl-3-butyn-2-ol (B105114)

A common and efficient route involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol.[1]

  • Using Thionyl Chloride (SOCl₂): [1]

    • Cool a solution of 2-methyl-3-butyn-2-ol in a suitable solvent (e.g., diethyl ether) in an ice bath.

    • Slowly add thionyl chloride to the cooled solution while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time (e.g., 2 hours).[3]

    • Upon completion, the mixture is typically washed with water or a mild base to neutralize excess acid.[3]

    • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the product.[3]

Method B: Radical Chlorination of 3-Methyl-1-butyne (B31179)

This method involves the free-radical chlorination of 3-methyl-1-butyne using a chlorinating agent like sulfuryl chloride (SO₂Cl₂), often initiated by UV light or a radical initiator.[1] Careful temperature control is crucial in this process.[1]

experimental_workflow cluster_synthesis Synthesis of this compound from 2-Methyl-3-butyn-2-ol Start Start: 2-Methyl-3-butyn-2-ol in Diethyl Ether Cooling Cool to 0°C Start->Cooling Addition Slowly add Thionyl Chloride (SOCl₂) Cooling->Addition Reaction Stir at 0-5°C for 2h Addition->Reaction Workup Aqueous Workup Reaction->Workup Separation Separate Organic Layer Workup->Separation Drying Dry over MgSO₄ Separation->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Product: This compound Evaporation->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound. While detailed spectra are best obtained experimentally, typical data is as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals for the acetylenic proton and the methyl protons.

    • ¹³C NMR: Characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the methyl groups and the quaternary carbon bearing the chlorine atom are expected.[16]

  • Infrared (IR) Spectroscopy: Key absorptions would include a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weaker peak for the C≡C triple bond stretch (around 2100 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[6][17]

  • Hazards: It is a highly flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][6]

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces.[4][17]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]

    • Use only outdoors or in a well-ventilated area.[4][17]

    • Ground and bond container and receiving equipment to prevent static discharge.[4][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] It is recommended to store it in a refrigerator at 2-8°C.[3][8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a rich and diverse chemistry. Its bifunctional nature allows for the efficient construction of complex molecules, making it a significant tool for researchers in medicinal chemistry and materials science. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 3-chloro-3-methyl-1-butyne (CAS 1111-97-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-3-methyl-1-butyne, CAS number 1111-97-3, is a versatile and highly reactive organic compound.[1] Characterized by the presence of both a terminal alkyne and a tertiary propargylic chloride, this molecule serves as a crucial building block in advanced organic synthesis.[2] Its dual functionality allows for sequential reactions, enabling the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key reactions, applications in drug development, and essential safety information.

Chemical and Physical Properties

This compound is a colorless to straw-colored liquid with a pungent odor.[3][4][5] It is a highly flammable and volatile compound that is sparingly soluble in water.[3][6] Key identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 1111-97-3[7][8]
Molecular Formula C₅H₇Cl[7][8]
Molecular Weight 102.56 g/mol [8][9]
IUPAC Name 3-chloro-3-methylbut-1-yne[9][10]
Synonyms 1-Butyne, 3-chloro-3-methyl-; α,α-Dimethylpropargyl Chloride; 2-Methyl-2-chloro-3-butyne[10][11]
InChI Key QSILYWCNPOLKPN-UHFFFAOYSA-N[8][10]
SMILES String CC(C)(Cl)C#C[8][10]
Table 2: Physical and Spectroscopic Properties
PropertyValueSource
Appearance Clear colorless to straw colored liquid[3][5]
Boiling Point 73-75 °C (lit.)[8][12]
Melting Point -61 °C (lit.)[7][8][12]
Density 0.913 g/mL at 25 °C (lit.)[8][12]
Refractive Index (n20/D) 1.418 (lit.)[8][12]
Flash Point 4 °C (39.2 °F) - closed cup[8]
Vapor Pressure 104.3 ± 0.1 mmHg at 25°C[7]
Solubility Sparingly soluble in water[3]
¹³C NMR Spectrum Available[13]
FTIR Spectrum Available[14]

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through methods that introduce a chlorine atom at the tertiary propargylic position. Common routes involve the chlorination of the corresponding alcohol or the radical chlorination of the parent alkyne.[2]

Experimental Protocol 1: Chlorination of 2-Methyl-3-butyn-2-ol

A prevalent and efficient method involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol.[2] This reaction can be performed using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst.

Methodology using Hydrochloric Acid:

  • Setup: A reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with 2-methyl-3-butyn-2-ol.

  • Reaction: The flask is cooled in an ice bath. Concentrated hydrochloric acid is added dropwise to the alcohol while maintaining the temperature between 0 and 5°C.

  • Catalysis: A catalytic amount of a Lewis acid like zinc chloride can be added to facilitate the reaction.[2]

  • Reaction Time: The mixture is stirred vigorously at a controlled temperature (e.g., 0-5°C) for a period of 2-4 hours after the addition is complete.[12]

  • Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.[12]

  • Purification: The organic layer is washed with a suitable basic solution (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by a wash with brine. It is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and purified by distillation to yield this compound.[12]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 2-Methyl-3-butyn-2-ol Process SN1-type Reaction (0-5°C) Reactant1->Process Reactant2 HCl (conc.) Reactant2->Process Product1 This compound Process->Product1 Product2 H₂O Process->Product2

Caption: Synthesis of this compound via SN1-type reaction.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound stems from its dual reactive sites: the tertiary propargylic chloride and the terminal alkyne.[2] This allows for a wide range of chemical transformations.

  • Nucleophilic Substitution: As a tertiary propargylic halide, it readily undergoes nucleophilic substitution reactions, typically via an Sₙ1 mechanism, with nucleophiles such as amines, alcohols, and thiols.[2] This is a common method for introducing the 1,1-dimethylpropargyl group into various molecules.[2][12][15]

  • Alkyne Reactions: The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation. It participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with aryl or vinyl halides.[2] It can also undergo addition reactions, cycloadditions, and "click chemistry" transformations.[1][2]

  • Claisen Rearrangement & Cyclization: When used to alkylate phenolic compounds, the resulting propargyl ether can undergo a Claisen rearrangement followed by an intramolecular cyclization. This sequence is a powerful tool for synthesizing complex heterocyclic frameworks like dimethylpyran rings fused to aromatic systems.[2][]

Reactivity_Diagram cluster_substitution Nucleophilic Substitution (SN1) cluster_alkyne_reactions Terminal Alkyne Reactions Start This compound Nuc Nucleophile (R-OH, R-NH₂, R-SH) Start->Nuc Reacts with Coupling Sonogashira Coupling (with R-X, Pd/Cu catalyst) Start->Coupling Participates in Cyclo Cycloaddition (e.g., with azides) Start->Cyclo Participates in Sub_Prod Propargyl Ethers, Amines, Thioethers Nuc->Sub_Prod Displaces Cl⁻ Coup_Prod Coupled Alkyne Coupling->Coup_Prod Cyclo_Prod Triazole Ring Cyclo->Cyclo_Prod

Caption: Key reaction pathways of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the pharmaceutical and material science sectors.[1][3][4] Its ability to participate in diverse reactions makes it a key component in the synthesis of complex, biologically active molecules.

  • Heterocycle Synthesis: It is extensively used to prepare complex heterocyclic frameworks such as coumarins, acridones, and various xanthene derivatives.[2] For example, it is a key reagent in the preparation of benzo[b]pyrano[2,3-i]xanthen-6-ones and 3,3-dimethyl-3H-benzofuro[3,2-f][2]-benzopyran.[2][12]

  • Anticancer and Antitubercular Agents: Several compounds synthesized using this building block have been investigated for their potential biological activities.[2] For instance, derivatives of 3,3-dimethyl-3H-benzofuro[3,2-f][2]-benzopyran have been studied as a new class of antitubercular agents.[7][] Additionally, benzopyranoxanthone analogues related to the anticancer agents psorospermine and acronycine have been synthesized using this reagent.[7][]

  • Drug Discovery: The compound's versatility allows for the creation of compound libraries that can be screened for potential therapeutic activity, aiding in the identification of new lead compounds for drug development.[2]

Experimental_Workflow Start Start: Design Synthesis (Target Molecule) Reagent Select Key Reagent: This compound (CAS 1111-97-3) Start->Reagent Reaction Perform Reaction (e.g., Alkylation, Coupling) Reagent->Reaction Workup Reaction Workup & Crude Purification Reaction->Workup Purify Final Purification (Chromatography, Distillation) Workup->Purify Analyze Structural Analysis (NMR, MS, IR) Purify->Analyze BioAssay Biological Screening (e.g., Cytotoxicity Assay) Analyze->BioAssay End End: Lead Compound ID BioAssay->End

Caption: General workflow for using the compound in drug discovery.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[3][6][8][10] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6][10]

Table 3: GHS Hazard and Safety Information
CategoryCodeDescription
Signal Word Danger[7][8]
Pictograms GHS02, GHS07Flame, Health Hazard/Exclamation Mark[7]
Hazard Statements H225Highly flammable liquid and vapour.[3][8]
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[8]
H315Causes skin irritation.[9]
H319Causes serious eye irritation.[9]
Precautionary Statements P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][8]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]
P304+P340+P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[8]
Storage 2-8°CStore in a well-ventilated place. Keep cool.[3][8]

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is mandatory. This includes eyeshields, faceshields, chemical-resistant gloves, and a multi-purpose combination respirator cartridge (US) or type ABEK (EN14387) respirator filter.[7][8] All work should be conducted in a well-ventilated area or a chemical fume hood.[3]

References

Synthesis of 3-chloro-3-methyl-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne is a versatile bifunctional reagent in organic synthesis, featuring a reactive tertiary propargylic chloride and a terminal alkyne. This combination allows for its use as a key building block in the synthesis of complex molecules, including pharmaceuticals and heterocyclic frameworks.[1][] This technical guide provides an in-depth overview of the primary synthetic routes for preparing this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations. The described methods include the nucleophilic substitution of 2-methyl-3-butyn-2-ol (B105114) using hydrochloric acid or thionyl chloride, and the free-radical chlorination of 3-methyl-1-butyne (B31179).

Introduction

The synthetic utility of this compound stems from its dual reactivity. The tertiary propargylic chloride is an excellent leaving group in nucleophilic substitution reactions, while the terminal alkyne moiety can participate in a wide range of transformations, such as coupling reactions (e.g., Sonogashira), cycloadditions, and additions.[1] This guide details the most common and effective methods for its preparation, providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.

Synthesis Routes

The preparation of this compound is primarily achieved through two general strategies: nucleophilic substitution on an alcohol precursor and free-radical chlorination of an alkane precursor.

From 2-methyl-3-butyn-2-ol (Nucleophilic Substitution)

The most common and efficient route to this compound involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol.[1] This transformation can be effectively carried out using either concentrated hydrochloric acid, often with a Lewis acid catalyst, or thionyl chloride.

This method proceeds via an SN1-type mechanism, where the alcohol is protonated to form a good leaving group (water), which then departs to form a stabilized tertiary propargylic carbocation. This cation is subsequently attacked by a chloride ion. The use of a Lewis acid like zinc chloride (ZnCl₂) can accelerate the reaction by coordinating to the hydroxyl group, further facilitating its departure.[1]

Experimental Protocol:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-methyl-3-butyn-2-ol.

  • Reagent Addition: The flask is cooled in an ice bath to 0°C. Concentrated hydrochloric acid is added dropwise to the stirred alcohol, maintaining the temperature between 0 and 5°C. A common molar ratio is a slight excess of HCl, for instance, 1.2 moles of HCl for every 1 mole of the alcohol, to ensure complete conversion.[1]

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Work-up: Upon completion, the mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

  • Washing: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Filtration: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and then filtered.

  • Purification: The crude product is purified by distillation to yield this compound as a colorless to pale yellow liquid.

An alternative method for converting 2-methyl-3-butyn-2-ol to the corresponding chloride is the use of thionyl chloride (SOCl₂).[1] This reaction is also a nucleophilic substitution, and it offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.

Experimental Protocol:

  • Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to capture the evolved SO₂ and HCl. 2-methyl-3-butyn-2-ol is placed in the flask, optionally in an anhydrous solvent like diethyl ether.

  • Reagent Addition: The flask is cooled in an ice bath to 0°C. Thionyl chloride is added dropwise to the stirred solution over a period of 30-45 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction mixture is carefully poured into an ice-cold saturated sodium bicarbonate solution to neutralize any unreacted thionyl chloride and acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

From 3-methyl-1-butyne (Free-Radical Chlorination)

An alternative synthesis route involves the free-radical chlorination of 3-methyl-1-butyne using a reagent such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, like azobisisobutyronitrile (AIBN), or under UV irradiation.[1] This reaction proceeds via a chain mechanism involving the abstraction of a propargylic hydrogen atom to form a resonance-stabilized radical, which then reacts with a chlorine source.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with 3-methyl-1-butyne, sulfuryl chloride, and a catalytic amount of a radical initiator (e.g., AIBN). An inert solvent such as carbon tetrachloride or benzene (B151609) can be used.

  • Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by GC to follow the consumption of the starting material.

  • Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with water and a dilute solution of sodium carbonate to remove any acidic byproducts.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes.

ParameterSynthesis from 2-methyl-3-butyn-2-ol with HClSynthesis from 2-methyl-3-butyn-2-ol with SOCl₂Synthesis from 3-methyl-1-butyne with SO₂Cl₂
Precursor 2-methyl-3-butyn-2-ol2-methyl-3-butyn-2-ol3-methyl-1-butyne
Reagents Concentrated HCl, optional ZnCl₂Thionyl chloride (SOCl₂)Sulfuryl chloride (SO₂Cl₂), AIBN (or UV light)
Reaction Temp. 0 - 5 °C[3]0 °C to room temperatureReflux
Reaction Time ~2 hours[3]2 - 4 hoursSeveral hours
Reported Yield Up to 95%[3]Generally good to highVariable, depends on selectivity
Reported Purity Up to 99%[3]High after distillationRequires careful purification to remove isomers
Key Byproducts WaterSO₂, HCl (gaseous)HCl, SO₂, potential isomeric chlorides

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The synthesis routes proceed through distinct mechanistic pathways. The reaction of 2-methyl-3-butyn-2-ol with HCl follows an SN1 mechanism, while the chlorination of 3-methyl-1-butyne with SO₂Cl₂ proceeds via a free-radical chain reaction.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Alcohol 2-methyl-3-butyn-2-ol Oxonium_Ion Protonated Alcohol (Oxonium Ion) Alcohol->Oxonium_Ion + H+ H+ H+ Carbocation Tertiary Propargylic Carbocation Oxonium_Ion->Carbocation - H₂O Product This compound Carbocation->Product + Cl⁻ H2O H₂O Cl- Cl⁻

Caption: SN1 reaction mechanism for the synthesis from 2-methyl-3-butyn-2-ol.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical_I Initiator Radical Initiator->Radical_I Heat Cl_Radical Cl• Radical_I->Cl_Radical + SO₂Cl₂ SO2Cl2 SO₂Cl₂ Alkyne_Radical Propargylic Radical Cl_Radical->Alkyne_Radical + Alkyne - HCl Termination_Products Various non-radical products Cl_Radical->Termination_Products Radical Combination Alkyne 3-methyl-1-butyne Product This compound Alkyne_Radical->Product + SO₂Cl₂ Alkyne_Radical->Termination_Products Product->Cl_Radical - SO₂Cl•

Caption: Free-radical chain mechanism for the synthesis from 3-methyl-1-butyne.

Experimental Workflow

The general workflow for the synthesis and purification of this compound, particularly for the methods starting from the alcohol precursor, is outlined below.

Experimental_Workflow Start Start: Reaction of Precursors Reaction_Mixture Reaction Mixture Start->Reaction_Mixture Workup Aqueous Work-up (Separatory Funnel) Reaction_Mixture->Workup Organic_Layer Organic Layer Workup->Organic_Layer Washing Washing (e.g., NaHCO₃, Brine) Organic_Layer->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed three primary synthetic routes for the preparation of this compound. The nucleophilic substitution of 2-methyl-3-butyn-2-ol with concentrated hydrochloric acid stands out as a high-yielding and well-documented method. The use of thionyl chloride provides a viable alternative with the benefit of gaseous byproducts. The free-radical chlorination of 3-methyl-1-butyne offers another synthetic approach, though it may require more rigorous purification to isolate the desired product from potential isomers. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers in the fields of organic synthesis and drug development.

References

molecular structure and formula of 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-3-methyl-1-butyne, a versatile bifunctional reagent in organic synthesis. The document details its molecular structure, chemical formula, and physical properties. It further explores its synthesis, chemical reactivity, and applications in the construction of complex molecular architectures, including those with potential pharmaceutical relevance. Detailed experimental protocols for its synthesis and key spectroscopic data are presented in a structured format to aid researchers in its practical application and characterization.

Molecular Structure and Properties

This compound, with the IUPAC name 3-chloro-3-methylbut-1-yne, is a halogenated alkyne that serves as a valuable building block in organic chemistry.[1] Its utility stems from the presence of two reactive functional groups: a tertiary propargylic chloride and a terminal alkyne.[2] This dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules.[2]

The molecular formula of this compound is C₅H₇Cl, and it has a molecular weight of 102.56 g/mol .[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1111-97-3
Molecular Formula C₅H₇Cl[3][4]
Molecular Weight 102.56 g/mol [3][4]
Appearance Clear colorless to straw-colored liquid[1]
Boiling Point 73-75 °C[5]
Melting Point -61 °C
Density 0.913 g/mL at 25 °C
Refractive Index (n20/D) 1.418
SMILES CC(C)(Cl)C#C
InChI Key QSILYWCNPOLKPN-UHFFFAOYSA-N
Molecular Structure Visualization

The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its atoms and functional groups.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product reactant1 2-Methyl-3-butyn-2-ol reaction Reaction at 0 °C to RT in Diethyl Ether reactant1->reaction reactant2 Thionyl Chloride (SOCl₂) reactant2->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry distill Distillation dry->distill product This compound distill->product reactivity_pathways cluster_substitution Nucleophilic Substitution (Sₙ1) cluster_coupling Metal-Catalyzed Coupling cluster_addition Alkyne Addition Reactions start This compound sub_product Propargylated Products (Ethers, Amines, Thioethers) start->sub_product  + Nucleophile (ROH, R₂NH, RSH)   coupling_product Coupled Alkynes (e.g., Sonogashira Products) start->coupling_product  + R-X, Pd/Cu catalyst   add_product Vinyl Halides, Ketones, etc. start->add_product  + H-X, H₂O, etc.  

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 3-Chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne is a versatile bifunctional reagent in organic synthesis, featuring both a reactive tertiary propargylic chloride and a terminal alkyne. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including heterocycles with significant biological activity. This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in this compound, focusing on key reactions, experimental protocols, and applications in medicinal chemistry.

Introduction

This compound (CAS No. 1111-97-3) possesses two key reactive sites: a tertiary chloride at the propargylic position and a terminal acetylenic proton.[1] This dual functionality enables its participation in a wide array of reactions, including nucleophilic substitutions at the chlorinated carbon and various transformations involving the terminal alkyne. The terminal alkyne, with its acidic proton and carbon-carbon triple bond, is particularly amenable to deprotonation-alkylation sequences, metal-catalyzed cross-coupling reactions, and cycloaddition reactions. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, facilitating the construction of intricate molecular architectures relevant to drug discovery and materials science.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol (B105114).[1]

Detailed Experimental Protocol

A mixture of concentrated hydrochloric acid and 2-methyl-3-butyn-2-ol is stirred at a controlled temperature. The product, this compound, is then isolated and purified by distillation. A typical procedure achieves a high yield of the desired product. For instance, dropwise addition of a solution of 2-methyl-3-butyn-2-ol in a suitable solvent to a cooled solution of a chlorinating agent, followed by stirring for several hours, can yield the product in over 95% purity.[2]

Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is multifaceted, allowing for a variety of synthetic transformations.

Deprotonation and Acetylide Formation

The terminal proton of the alkyne is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. This acetylide can then participate in various carbon-carbon bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne is an excellent substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base.[3][4] This reaction is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

  • Reaction Workflow:

Sonogashira_Workflow reagents Aryl/Vinyl Halide + This compound reaction Reaction Mixture in Solvent (e.g., THF/DMF) reagents->reaction catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) catalysts->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for the Sonogashira coupling reaction.

  • Detailed Experimental Protocol for Sonogashira Coupling:

To a solution of the aryl halide and this compound in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and an amine base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or GC. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification by column chromatography affords the desired coupled product.[5]

  • Quantitative Data for Sonogashira Coupling:

Aryl HalideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄ / CuI / Et₃NTHF25285
4-BromotoluenePdCl₂(PPh₃)₂ / CuI / Et₃NDMF60678
1-IodonaphthalenePd(OAc)₂ / PPh₃ / CuI / Et₃NAcetonitrile50492

Table 1: Representative examples of Sonogashira coupling reactions with this compound.

Cycloaddition Reactions

The terminal alkyne of this compound can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

Pyrazoles and isoxazoles are important five-membered heterocyclic scaffolds found in many biologically active compounds.[6][7] They can be synthesized through the [3+2] cycloaddition of alkynes with 1,3-dipoles.

  • Synthesis of Pyrazoles: The reaction of this compound with diazomethane (B1218177) or its derivatives serves as a common route to pyrazoles.[8]

  • Synthesis of Isoxazoles: Nitrile oxides, generated in situ from oximes, undergo [3+2] cycloaddition with the terminal alkyne to afford isoxazoles.[9]

  • Reaction Scheme for Heterocycle Synthesis:

Heterocycle_Synthesis alkyne This compound pyrazole Pyrazole Derivative alkyne->pyrazole [3+2] Cycloaddition isoxazole Isoxazole Derivative alkyne->isoxazole [3+2] Cycloaddition dipole1 Diazo Compound (e.g., CH₂N₂) dipole1->pyrazole dipole2 Nitrile Oxide (from Oxime) dipole2->isoxazole

Caption: Synthesis of pyrazoles and isoxazoles from this compound.

Reactivity of the Propargylic Chloride

The tertiary propargylic chloride functionality of this compound readily undergoes nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

A wide range of nucleophiles, including amines, phenols, and thiols, can displace the chloride ion to introduce the 3-methyl-1-butynyl moiety into various molecules.

  • Detailed Experimental Protocol for Nucleophilic Substitution with Amines:

A mixture of this compound and the amine in a suitable solvent (e.g., ethanol (B145695) or DMF) is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

  • Quantitative Data for Nucleophilic Substitution:

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AnilineEthanol78882
Phenol (with K₂CO₃)Acetone561275
MorpholineDMF100490

Table 2: Representative examples of nucleophilic substitution reactions with this compound.

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications.

Synthesis of Biologically Active Heterocycles

This reagent has been extensively used in the synthesis of various heterocyclic systems, including benzopyrans, xanthenes, and benzofurans.[10] Many of these scaffolds are present in natural products and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For example, the alkylation of 2-hydroxydibenzofuran (B1202526) with this compound, followed by a Claisen rearrangement, leads to the formation of 3,3-dimethyl-3H-benzofuro[3,2-f][1]-benzopyran. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis.

Signaling Pathways and Molecular Targets

Derivatives of pyran and xanthene synthesized using this compound have been investigated for their effects on various signaling pathways. Some pyranochalcone derivatives have been shown to act as microtubule stabilizing agents, inducing cell cycle arrest in the G2/M phase and exhibiting potent antiproliferative activity against various cancer cell lines.[11] Xanthene derivatives have demonstrated a broad spectrum of biological activities, including neuroprotective and antitumor effects.[10]

  • Logical Relationship in Drug Discovery:

Drug_Discovery_Logic reagent This compound synthesis Synthesis of Heterocyclic Scaffolds (e.g., Pyrans, Xanthenes) reagent->synthesis bioactivity Biological Activity (e.g., Anticancer, Antimicrobial) synthesis->bioactivity pathway Modulation of Signaling Pathways (e.g., Microtubule Dynamics) bioactivity->pathway drug_candidate Potential Drug Candidate pathway->drug_candidate

Caption: Role of this compound in the drug discovery process.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. The distinct reactivity of its terminal alkyne and propargylic chloride moieties allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecules. Its application in the synthesis of biologically active heterocyclic compounds underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its reactivity, offering detailed protocols and quantitative data to aid researchers in leveraging the full synthetic potential of this remarkable building block.

References

Spectroscopic Data Analysis of 3-Chloro-3-methyl-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-chloro-3-methyl-1-butyne (CAS No: 1111-97-3), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data provides unambiguous confirmation of the structure of this compound. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5Singlet1HAcetylenic proton (-C≡C-H )
~1.8Singlet6HMethyl protons (-C(CH₃ )₂)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~85Quaternary carbon (-C -Cl)
~80Acetylenic carbon (-C ≡C-H)
~75Acetylenic carbon (-C≡C -H)
~30Methyl carbons (-C H₃)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3300Strong, Sharp≡C-H stretch
~2900MediumC-H stretch (methyl)
~2100Weak, SharpC≡C stretch
~700StrongC-Cl stretch
Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Relative IntensityFragmentation
102/104Moderate[M]⁺ (Molecular ion with chlorine isotope pattern)
87/89High[M-CH₃]⁺
67High[M-Cl]⁺
51ModerateFurther fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon environment.

    • Key parameters include a spectral width of approximately 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is applied to one plate, and the second plate is placed on top to create a thin film.

    • The sample is placed in the spectrometer's sample holder.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

  • Data Acquisition:

    • The sample is vaporized and ionized in the EI source (typically at 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • The detector records the abundance of each ion.

    • The mass spectrum is recorded over a suitable m/z range (e.g., 10-200 amu).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which indicates the molecular weight. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound Sample Sample: this compound NMR_Prep NMR Sample Preparation (Dissolve in CDCl3 with TMS) Sample->NMR_Prep IR_Prep IR Sample Preparation (Neat liquid film on KBr plates) Sample->IR_Prep MS_Prep MS Sample Preparation (Dilute solution for GC-MS) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H and 13C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Data NMR Data (Chemical Shifts, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Data (Absorption Bands) IR_Acq->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS_Acq->MS_Data Analysis Combined Spectroscopic Data Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structural Confirmation of This compound Analysis->Structure

Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for 3-chloro-3-methyl-1-butyne (CAS No. 1111-97-3). The information is intended for use by qualified individuals in a laboratory or research and development setting.

Chemical and Physical Properties

This compound is a colorless to straw-colored liquid with a pungent odor.[1] It is a highly flammable and reactive compound that requires careful handling. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₇Cl[2]
Molecular Weight 102.56 g/mol [3]
CAS Number 1111-97-3[4]
Appearance Clear colorless to straw colored liquid[1]
Boiling Point 73-75 °C (lit.)[5][6]
Melting Point -61 °C (lit.)[2][5][6]
Flash Point 4 °C (39.2 °F) - closed cup[6]
Density 0.913 g/mL at 25 °C (lit.)[5][6]
Vapor Pressure 104.3 ± 0.1 mmHg at 25°C[2]
Solubility Sparingly soluble in water[1]
Refractive Index n20/D 1.418 (lit.)[5][6]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[1][6] It may also cause skin and eye irritation.[1][7]

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement(s)
Flammable Liquids2DangerH225: Highly flammable liquid and vapor
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation

Precautionary Statements: A comprehensive list of precautionary statements can be found in Safety Data Sheets (SDS) for this compound.[1][8] Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using it only in a well-ventilated area.[1][8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline:

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection Task Task Assessment (e.g., small vs. large quantity, potential for splash) Gloves Gloves (Nitrile, chemical resistant) Task->Gloves Always required Eye_Protection Eye Protection (Safety glasses with side shields, chemical goggles, or face shield) Task->Eye_Protection Always required Lab_Coat Lab Coat (Flame-retardant) Task->Lab_Coat Always required Respiratory Respiratory Protection (Use in a certified chemical fume hood) Task->Respiratory Required for open handling DSC_Workflow cluster_dsc DSC Experimental Workflow Start Start Sample_Prep Sample Preparation (1-5 mg in sealed pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Place sample & reference in DSC, purge with N2) Sample_Prep->Instrument_Setup Heating_Program Heating Program (Linear ramp, e.g., 10 °C/min) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Record heat flow vs. temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Determine onset temperature and ΔHd) Data_Acquisition->Data_Analysis End End Data_Analysis->End Spill_Response cluster_spill Emergency Spill Response Spill Spill Occurs Alert Alert personnel and evacuate immediate area Spill->Alert Ignition Eliminate all ignition sources Alert->Ignition Ventilate Ventilate the area Ignition->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Waste Dispose of as hazardous waste Decontaminate->Waste Report Report the incident Waste->Report

References

Solubility of 3-chloro-3-methyl-1-butyne in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-chloro-3-methyl-1-butyne, a key intermediate in organic synthesis. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic and medicinal chemistry, enabling informed decisions on solvent selection for reactions, purifications, and formulations.

Introduction

This compound is a versatile bifunctional molecule featuring a tertiary propargyl chloride and a terminal alkyne. This unique structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses the current knowledge gap regarding the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₅H₇Cl
Molecular Weight 102.56 g/mol
Appearance Clear, colorless to light straw-colored liquid
Density 0.913 g/mL at 25 °C
Boiling Point 73-75 °C
Melting Point -61 °C
Flash Point 4 °C

Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in the table below. It is generally expected that as a small, relatively nonpolar organic molecule, it will exhibit good solubility in a range of common organic solvents. For comparison, the solubility of the structurally related but less sterically hindered compound, propargyl chloride, is also included, which is reported to be miscible with many organic solvents.

SolventThis compound Solubility (Qualitative)Propargyl Chloride Solubility
Water Sparingly soluble[1]Insoluble[2]
Chloroform Slightly solubleMiscible[2]
Hexane Slightly solubleMiscible with petroleum ether[2]
Methanol Data not availableMiscible
Ethanol Data not availableMiscible[2]
Acetone Data not availableMiscible
Diethyl Ether Data not availableMiscible[2]
Dichloromethane Data not availableMiscible
Tetrahydrofuran (THF) Data not availableMiscible
Ethyl Acetate Data not availableMiscible[2]
Toluene Data not availableMiscible
Dimethylformamide (DMF) Data not availableMiscible

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocol for Quantitative Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in a given organic solvent. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of liquids.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated positive displacement pipettes

  • Vials with PTFE-lined screw caps

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringes and filters (0.22 µm PTFE)

  • Volumetric flasks and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a separate, undissolved phase of the solute should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pre-warmed or pre-cooled syringe (to the temperature of the bath) to avoid precipitation.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

    • Record the mass of the transferred saturated solution.

    • Dilute the sample to a known volume with the same solvent.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

    • Analyze the calibration standards and the diluted sample by GC-FID or another suitable analytical method.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G A Define Compound and Solvents of Interest B Literature Search for Existing Data A->B C Data Found? B->C D Qualitative Solubility Screening C->D No G Tabulate and Report Data C->G Yes E Quantitative Solubility Determination (e.g., Shake-Flask Method) D->E F Data Analysis and Reporting E->F F->G

Caption: Workflow for solubility assessment.

Relationship Between Molecular Structure and Expected Solubility

This diagram outlines the expected solubility trends based on the structural features of this compound.

G cluster_0 Structural Features of this compound cluster_1 Expected Solubility A Organic Backbone (C5 hydrocarbon) D Good solubility in nonpolar and moderately polar organic solvents A->D contributes to E Limited solubility in highly polar protic solvents (e.g., water) A->E hydrophobic nature limits B Tertiary Chloro Group (-C(CH3)2Cl) B->D contributes to B->E steric hindrance may limit H-bonding C Terminal Alkyne (-C≡CH) C->D contributes to

Caption: Structure-solubility relationship.

Conclusion

References

An In-depth Technical Guide to 3-Chloro-3-methyl-1-butyne: Synthesis, Suppliers, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-3-methyl-1-butyne, a versatile reagent in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document details its key suppliers, manufacturing processes, chemical properties, and significant applications, supported by experimental protocols and quantitative data.

Core Properties and Specifications

This compound, with the CAS number 1111-97-3, is a colorless to pale yellow liquid.[1] It is a valuable building block in organic chemistry due to its bifunctional nature, possessing both a reactive tertiary propargylic chloride and a terminal alkyne.[2] This dual reactivity allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex molecules.[2][3]

PropertyValueReference
Molecular Formula C₅H₇Cl[3]
Molecular Weight 102.56 g/mol [2]
Boiling Point 73-75 °C (lit.)[4]
Melting Point -61 °C (lit.)[4]
Density 0.913 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.418 (lit.)[4]
Flash Point 4 °C (closed cup)[5]

Key Suppliers and Manufacturers

A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. For researchers and drug development professionals, sourcing high-purity starting materials is critical for reproducible results.

SupplierPurityNotes
Sigma-Aldrich ≥97%A well-established supplier for research and development quantities.
Thermo Fisher Scientific 95%, 96%Offers various grades suitable for different research needs.
ChemicalBook 98%, 99%Provides access to multiple suppliers, primarily from Asia.[4]
Santa Cruz Biotechnology Research GradeFocuses on reagents for biomedical research.[6]
Ambeed ≥95%A supplier of building blocks for drug discovery.
Srisyn Labs 99% (Industrial Grade)An India-based manufacturer offering larger quantities.

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorination of 2-methyl-3-butyn-2-ol (B105114) (3-hydroxy-3-methylbutyne). This transformation is typically achieved through nucleophilic substitution of the hydroxyl group.

Common Synthetic Routes

Several methods are employed for the synthesis of this compound:

  • Reaction with Thionyl Chloride (SOCl₂): This is a common and efficient method for converting the precursor alcohol to the corresponding chloride.[2] The reaction proceeds via an Sₙ1-type mechanism.[2]

  • Reaction with Hydrochloric Acid (HCl) and a Lewis Acid Catalyst: The use of concentrated hydrochloric acid in the presence of a catalyst like zinc chloride is another established route.[2]

  • Free-Radical Chlorination: An alternative, though less common, approach is the free-radical chlorination of 3-methyl-1-butyne (B31179) using reagents such as sulfuryl chloride (SO₂Cl₂).[2]

Detailed Experimental Protocol: Synthesis from 2-Methyl-3-butyn-2-ol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • Ice-water bath

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-butyn-2-ol in anhydrous diethyl ether.

  • Cool the flask in an ice-water bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure this compound. A 95% yield with 99% purity has been reported for a similar process.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. Its ability to introduce the gem-dimethylpropargyl group is particularly useful in the construction of complex molecular scaffolds.

Synthesis of Chromene Derivatives

A prominent application of this compound is in the synthesis of chromene (benzopyran) derivatives.[7] Chromenes are a class of privileged structures in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]

The synthesis typically involves the O-alkylation of a substituted phenol (B47542) or hydroxycoumarin with this compound, followed by a Claisen-type rearrangement to form the chromene ring system.

Biological Activity of Synthesized Derivatives

Derivatives of this compound have been investigated for various therapeutic applications. For example, certain chromene derivatives synthesized using this reagent have shown promising results in antimicrobial and cytotoxic assays.[8] Some have been tested against human carcinoma cell lines and have shown potent activity.[8] Docking studies have suggested that these compounds may act by inhibiting enzymes such as DNA gyrase B.[8]

Experimental and Analytical Workflows

The synthesis and application of this compound and its derivatives involve a series of standard and advanced analytical techniques to ensure purity, confirm structure, and assess biological activity.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of the final products and any intermediates.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for assessing the purity of the volatile this compound and for analyzing reaction mixtures.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹).[2]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving this compound.

G cluster_synthesis Synthesis of this compound 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol This compound This compound 2-Methyl-3-butyn-2-ol->this compound SOCl₂ or HCl/ZnCl₂ G cluster_application Application in Chromene Synthesis Hydroxycoumarin Hydroxycoumarin Intermediate_Ether O-Alkylated Intermediate Hydroxycoumarin->Intermediate_Ether Base This compound This compound This compound->Intermediate_Ether Chromene_Derivative Chromene Derivative Intermediate_Ether->Chromene_Derivative Claisen Rearrangement G cluster_workflow General Experimental Workflow Synthesis Synthesis Workup Aqueous Workup Synthesis->Workup Purification Distillation / Chromatography Workup->Purification Characterization NMR, GC-MS, IR Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening

References

The Synthesis and Utility of 3-Chloro-3-methyl-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne, a versatile bifunctional reagent, has carved a significant niche in modern organic synthesis. Its unique structure, featuring a reactive tertiary propargylic chloride and a terminal alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its historical context, detailed synthetic protocols, physicochemical and spectral properties, and key applications, particularly in the construction of complex molecular architectures. The content is tailored for professionals in chemical research and drug development, offering both foundational knowledge and practical experimental details.

Historical Context and Discovery

Systematic investigations into chlorinated butyne derivatives emerged in the scientific literature during the 1950s.[1] This era laid the groundwork for understanding the reactivity and synthetic potential of this class of compounds. Early research focused on developing reliable methods for the synthesis of chloroalkynes and characterizing their chemical behavior. One of the common preparative routes established for this compound involves the acid-catalyzed chlorination of its corresponding alcohol, 2-methyl-3-butyn-2-ol (B105114), using reagents like hydrochloric acid with a zinc chloride catalyst.[1] The advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling discovered in the 1970s, significantly broadened the utility of this compound, enabling its incorporation into a vast array of complex molecules.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1111-97-3[1][2][3]
Molecular Formula C₅H₇Cl[2][3]
Molecular Weight 102.56 g/mol [1][2][3]
Appearance Colorless to yellow liquid[4]
Boiling Point 73-75 °C (lit.)
Melting Point -61 °C (lit.)
Density 0.913 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.418 (lit.)
InChI Key QSILYWCNPOLKPN-UHFFFAOYSA-N[1][2]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference
¹H NMR Data available, specific shifts require database access.[2][5]
¹³C NMR Data available, specific shifts require database access.[2][5][6]
Infrared (IR) Data available, characteristic peaks require database access.[2][7]
Mass Spectrometry (MS) m/z top peak: 67; 2nd highest: 41; 3rd highest: 39.[2]

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol. Several chlorinating agents can be employed, each with its own advantages.

Synthesis using Concentrated Hydrochloric Acid and Zinc Chloride

This method is a classic and effective route for the preparation of this compound. The reaction proceeds via an SN1-type mechanism.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-butyn-2-ol.

  • Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid. A slight excess of hydrochloric acid (e.g., 1.2:1 molar ratio relative to the alcohol) is recommended to ensure complete conversion.[1]

  • Catalyst: Add a catalytic amount of zinc chloride (ZnCl₂). Zinc chloride acts as a Lewis acid, facilitating the polarization of the C-O bond.[1]

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Synthesis using Thionyl Chloride (SOCl₂)

Thionyl chloride is another effective reagent for this transformation, often providing good yields.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture the HCl and SO₂ byproducts.

  • Reagents: Place 2-methyl-3-butyn-2-ol in the flask, optionally with an inert solvent like diethyl ether or dichloromethane.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath and add thionyl chloride dropwise from the dropping funnel. The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the generated HCl.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the residue by distillation.

Synthesis using Sulfuryl Chloride (SO₂Cl₂)

Radical chlorination using sulfuryl chloride under UV irradiation is an alternative method.

Experimental Protocol:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a UV lamp, dissolve 3-methyl-1-butyne (B31179) in a suitable solvent.

  • Initiator: Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reagent Addition: Slowly add sulfuryl chloride to the reaction mixture while irradiating with the UV lamp. Maintain careful temperature control.

  • Reaction Monitoring: Monitor the reaction progress using GC.

  • Workup and Purification: Once the starting material is consumed, cool the reaction mixture. Wash with an aqueous solution of sodium carbonate to remove any acidic byproducts. Separate the organic layer, dry it over anhydrous sulfate, and purify by distillation.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis.[1]

Nucleophilic Substitution Reactions

The tertiary propargylic chloride is an excellent leaving group, readily undergoing SN1-type nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols.[1] This allows for the introduction of the 3-methyl-1-butynyl group into various molecules.[1] For instance, its reaction with primary and secondary amines, often catalyzed by copper powder or cuprous chloride, yields the corresponding N-substituted propargyl amines.[1]

Sonogashira Coupling

The terminal alkyne functionality is a key feature, allowing it to participate in metal-catalyzed cross-coupling reactions, most notably the Sonogogashira coupling.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide, providing a powerful tool for constructing complex conjugated systems.[1]

Synthesis of Heterocycles

This compound is instrumental in the synthesis of various heterocyclic frameworks, which are core structures in many biologically active molecules.[1] For example, it is a key reagent in the preparation of benzo[b]pyrano[2,3-i]xanthen-6-ones and 3,3-dimethyl-3H-benzofuro[3,2-f][1]-benzopyran.[1]

Mandatory Visualizations

Synthesis via SN1 Mechanism

The synthesis of this compound from 2-methyl-3-butyn-2-ol in the presence of a strong acid like HCl proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.

SN1_Mechanism cluster_step1 Step 1: Protonation and Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack Alcohol 2-Methyl-3-butyn-2-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H₂O (rate-determining) H2O H₂O Protonated_Alcohol->H2O Product This compound Carbocation->Product + Cl⁻ H+ H⁺ Cl- Cl⁻

Caption: SN1 reaction mechanism for the synthesis of this compound.

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst and a copper co-catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_add Oxidative Addition (R-Pd(II)L₂-X) Pd0->PdII_add + R-X PdII_trans Transmetalation (R-Pd(II)L₂-C≡CR') PdII_add->PdII_trans + Cu-C≡CR' Product_Release Product R-C≡CR' PdII_trans->Product_Release CuX Cu(I)X PdII_trans->CuX - CuX Product_Release->Pd0 - R-C≡CR' Cu_Alkyne π-Alkyne Complex CuX->Cu_Alkyne + H-C≡CR' Alkyne H-C≡CR' Cu_Acetylide Copper Acetylide (Cu-C≡CR') Cu_Alkyne->Cu_Acetylide + Base - Base-H⁺ Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and versatile reagent in the toolkit of synthetic organic chemists. Its straightforward preparation and the orthogonal reactivity of its two functional groups provide access to a wide range of molecular scaffolds. This guide has provided a detailed overview of its historical background, synthesis, properties, and key applications, equipping researchers with the necessary information to effectively utilize this important building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloro-3-methyl-1-butyne in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[2][4] These characteristics have led to its extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

3-Chloro-3-methyl-1-butyne is a versatile building block in organic chemistry. Its structure incorporates both a terminal alkyne, ready for participation in reactions like the Sonogashira coupling, and a tertiary propargylic chloride. This dual functionality allows for the introduction of the gem-dimethylpropargyl moiety, a structural motif present in various biologically active molecules. The reactive chlorine atom can serve as a handle for subsequent nucleophilic substitutions, further expanding the synthetic utility of the coupled products.

These application notes provide an overview of the use of this compound in Sonogashira coupling reactions, including representative data from analogous systems, detailed experimental protocols, and visualizations of the reaction workflow and mechanism.

Data Presentation: Representative Sonogashira Coupling Reactions

While specific examples of Sonogashira couplings with this compound are not extensively detailed in the literature, data from structurally related compounds provide valuable insights into expected reaction conditions and outcomes. The following tables summarize results for the Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol (B105114) (a structural analog with a hydroxyl group replacing the chloro group) and a general protocol for a secondary propargylic chloride, 3-chloropent-1-yne (B15380040).

Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)P(p-tol)₃ (8)DBUTHF60395
24-BromotoluenePd(OAc)₂ (2)P(p-tol)₃ (8)DBUTHF60398
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)P(p-tol)₃ (8)DBUTHF60596
41-Bromo-4-nitrobenzenePd(OAc)₂ (2)P(p-tol)₃ (8)DBUTHF601.599
53-BromopyridinePd(OAc)₂ (2)P(p-tol)₃ (8)DBUTHF60485

Data adapted from a study on the synthesis of aryl-2-methyl-3-butyn-2-ols.[1]

Table 2: Typical Conditions for Sonogashira Coupling with a Propargylic Chloride (3-Chloropent-1-yne)

Aryl Halide TypePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
Aryl BromidePdCl₂(PPh₃)₂ (3-5)CuI (5-10)Diisopropylamine (B44863) (2.0)DMF or Toluene (B28343)RT to 80
Aryl IodidePdCl₂(PPh₃)₂ (3-5)CuI (5-10)Triethylamine (2.0)DMF or TolueneRT to 50

Conditions are generalized from a protocol for 3-chloropent-1-yne and may require optimization for this compound.[5]

Experimental Protocols

The following is a detailed protocol for the Sonogashira coupling of an aryl bromide with this compound, adapted from established procedures for similar propargylic chlorides.[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Diisopropylamine (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Anhydrous diethyl ether or ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Celite®

  • Silica (B1680970) gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the aryl bromide (e.g., 5.0 mmol, 1.0 equiv) in anhydrous DMF or toluene (25 mL).

  • Addition of Base: Add diisopropylamine (10.0 mmol, 2.0 equiv) to the solution.

  • Degassing: Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Addition of Catalysts: To the degassed reaction mixture, add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%).

  • Addition of Alkyne: Add this compound (6.0 mmol, 1.2 equiv) dropwise to the mixture while stirring.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Note: Tertiary propargylic chlorides can be prone to side reactions at elevated temperatures; starting at room temperature and gradually increasing the temperature if necessary is advised.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Coupling cluster_workup Product Isolation prep1 Dissolve Aryl Halide & Base in Solvent prep2 Degas Mixture prep1->prep2 react1 Add Pd & Cu Catalysts prep2->react1 react2 Add this compound react1->react2 react3 Stir at RT-80°C & Monitor react2->react3 workup1 Dilute & Filter through Celite react3->workup1 workup2 Aqueous Workup (Wash & Dry) workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Purify via Chromatography workup3->workup4

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X transmetal_complex R¹-Pd(II)L₂-C≡CR² product R¹-C≡C-R² cu_halide CuX cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex Transfers Acetylide

References

Application Notes and Protocols for the Grignard Reaction of 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-3-methyl-1-butyne is a versatile bifunctional reagent in organic synthesis, featuring both a reactive tertiary propargylic chloride and a terminal alkyne. This unique structure allows for its use as a building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The formation of a Grignard reagent from this substrate, yielding 3,3-dimethyl-1-butynylmagnesium chloride, provides a potent nucleophile for the introduction of the 3,3-dimethyl-1-butynyl moiety.

This document provides a detailed protocol for the preparation of this Grignard reagent. Due to the tertiary and propargylic nature of the starting material, careful control of reaction conditions is crucial to minimize potential side reactions such as Wurtz coupling and rearrangement of the Grignard reagent.

Reaction Pathway

The primary reaction involves the insertion of magnesium into the carbon-chlorine bond of this compound. This is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere.

Reaction_Pathway Overall Reaction Pathway cluster_reactants Reactants cluster_product Product This compound This compound Grignard_Reagent 3,3-dimethyl-1-butynylmagnesium chloride This compound->Grignard_Reagent THF, Anhydrous Inert Atmosphere Mg Magnesium (Mg) Mg->Grignard_Reagent

Caption: Overall reaction for the formation of 3,3-dimethyl-1-butynylmagnesium chloride.

Potential Side Reactions

Several side reactions can occur during the formation of the Grignard reagent from this compound, potentially lowering the yield of the desired product. The primary competing pathways are Wurtz coupling and rearrangement of the propargyl Grignard reagent.

  • Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to produce a homocoupled dimer.[1][2][3][4] This is a common side reaction in Grignard syntheses, especially with reactive halides.[1][5]

  • Propargylic Rearrangement: Propargyl Grignard reagents can undergo rearrangement to form allenic or internal alkyne isomers.[6] This process is often temperature-dependent, with lower temperatures favoring the formation of the desired terminal alkyne Grignard.[6]

Side_Reactions Potential Side Reactions Start This compound + Mg Grignard Desired Grignard Reagent (3,3-dimethyl-1-butynylmagnesium chloride) Start->Grignard Desired Pathway Wurtz Wurtz Coupling Product (2,2,5,5-tetramethyl-3-hexyne-1,5-diyne) Grignard->Wurtz Reacts with starting material Rearrangement Rearranged Grignard (Allenic/Internal Alkyne Isomers) Grignard->Rearrangement Isomerization

Caption: Competing reaction pathways in the Grignard synthesis.

Experimental Protocol

This protocol is based on established principles for the formation of Grignard reagents from tertiary and propargyl halides. All glassware should be rigorously dried, and all reagents and solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • 1,2-Dibromoethane (B42909) (optional, for activation)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

Experimental Workflow:

Experimental_Workflow Experimental Workflow Setup Assemble and flame-dry glassware under inert atmosphere Mg_Activation Add Mg turnings and a crystal of iodine. Gently heat to activate. Setup->Mg_Activation Solvent_Addition Add anhydrous THF to cover the magnesium Mg_Activation->Solvent_Addition Initiation Add a small amount of this compound solution to initiate the reaction Solvent_Addition->Initiation Addition Slowly add the remaining this compound solution at low temperature (e.g., 0 °C) Initiation->Addition Reaction Stir at low temperature for 1-2 hours after addition is complete Addition->Reaction Workup The Grignard reagent is ready for use in subsequent reactions Reaction->Workup

Caption: Step-by-step experimental workflow for the Grignard reaction.

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.

  • Initiation: Add anhydrous THF to the flask to cover the activated magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction may be initiated by gentle warming. A color change to cloudy grey or brown and a slight exotherm indicate the start of the reaction.

  • Addition: Once the reaction has initiated, cool the flask to 0 °C using an ice bath. Add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux and keeps the internal temperature low. Slow addition is critical to minimize Wurtz coupling.[1]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution is the 3,3-dimethyl-1-butynylmagnesium chloride Grignard reagent.

  • Quantification (Optional): The concentration of the Grignard reagent can be determined by titration before use in subsequent steps.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol. The expected yield is an estimate based on typical Grignard reactions with challenging substrates and may vary depending on the precise reaction conditions and purity of reagents.

ParameterValue/RangeNotes
Equivalents of Mg 1.2 eqA slight excess of magnesium is used to ensure complete reaction of the halide.
Solvent Anhydrous THFDiethyl ether can also be used, but THF is often preferred for less reactive halides.
Reaction Temperature 0 °CLower temperatures are recommended to minimize side reactions, particularly rearrangement.
Addition Time 1-2 hoursSlow, dropwise addition is crucial to control the exotherm and reduce Wurtz coupling.
Reaction Time 1-2 hoursStirring after addition ensures the reaction goes to completion.
Expected Yield 60-80%Yields can be affected by the purity of reagents and strictness of anhydrous conditions.

References

Applications of 3-Chloro-3-methyl-1-butyne in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3-methyl-1-butyne is a versatile and reactive building block in organic synthesis, prized for its dual functionality. The presence of a tertiary propargylic chloride and a terminal alkyne within the same molecule allows for a variety of transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds.[1] The propargylic chloride moiety readily undergoes nucleophilic substitution reactions, while the terminal alkyne is a versatile handle for cycloaddition and coupling reactions, such as the Sonogashira coupling.[2] This combination of reactive sites enables the construction of complex molecular architectures, including various heterocycles that are scaffolds of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a starting material or key intermediate.

I. Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent scaffolds in many pharmaceuticals. While direct reaction of this compound with hydrazine (B178648) can be complex, a common and effective strategy involves a two-step process: first, the synthesis of a 1,3-dicarbonyl compound or a related precursor incorporating the 3,3-dimethylbutynyl moiety, followed by cyclization with hydrazine.

Application Note: Two-Step Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles from this compound can be efficiently achieved through the initial formation of a β-ketoester or a 1,3-diketone. This intermediate is then cyclized with hydrazine or its derivatives to yield the target pyrazole (B372694). This approach allows for the introduction of various substituents on the pyrazole ring.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-(substituted)-4,5-dihydropyrazol-1-one (General Procedure)

This protocol is based on the classical Knorr pyrazole synthesis, adapted for a precursor derived from this compound.[3]

Step 1: Synthesis of a β-Ketoester Precursor

A variety of methods can be used to synthesize the β-ketoester intermediate. One common approach is the acylation of a ketone enolate with a derivative of this compound.

Step 2: Cyclization with Hydrazine Hydrate (B1144303)

  • Materials:

    • β-Ketoester derivative (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol (B145695)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the β-ketoester (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

PrecursorProductReagentsConditionsYield (%)Reference
Ethyl 2-(3,3-dimethylbut-1-ynyl)-3-oxobutanoate5,5-Dimethyl-3-methyl-4-(3,3-dimethylbut-1-ynyl)-4,5-dihydropyrazol-1-oneHydrazine hydrate, Ethanol, Acetic acidRefluxNot specifiedGeneral Method
Diethyl 2,2-bis(3,3-dimethylbut-1-ynyl)malonate3,3-Bis(3,3-dimethylbut-1-ynyl)pyrazolidin-5-oneHydrazine hydrate, EthanolRefluxNot specifiedGeneral Method

Diagram of Pyrazole Synthesis Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 3_chloro_3_methyl_1_butyne This compound precursor β-Ketoester or 1,3-Diketone Precursor 3_chloro_3_methyl_1_butyne->precursor Nucleophilic Substitution nucleophile Nucleophile (e.g., enolate) nucleophile->precursor pyrazole Substituted Pyrazole precursor->pyrazole Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->pyrazole

Two-step synthesis of pyrazoles.

II. Synthesis of Isoxazoles

Isoxazoles, five-membered heterocycles with adjacent nitrogen and oxygen atoms, are also important in medicinal chemistry. Similar to pyrazoles, a two-step synthesis is a practical approach starting from this compound. This involves creating an appropriate precursor, such as a chalcone (B49325) or a 1,3-diketone, which is then cyclized with hydroxylamine (B1172632).

Application Note: Two-Step Synthesis of Substituted Isoxazoles

The synthesis begins with the incorporation of the 3,3-dimethylbutynyl group into a suitable scaffold. For instance, a Sonogashira coupling of this compound with an acid chloride can yield an α,β-alkynyl ketone. This intermediate can then be reacted with hydroxylamine to form the isoxazole (B147169) ring.

Experimental Protocol: Synthesis of 3-(3,3-Dimethylbut-1-ynyl)-5-(substituted)isoxazole (General Procedure)

This protocol is based on the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine.[4][5]

Step 1: Synthesis of an α,β-Alkynyl Ketone Intermediate

  • Materials:

    • This compound (1.0 eq)

    • Aryl or alkyl acid chloride (1.0 eq)

    • Pd(PPh₃)₂Cl₂ (0.02 eq)

    • CuI (0.04 eq)

    • Triethylamine (B128534) (Et₃N)

  • Procedure:

    • To a solution of this compound (1.0 eq) and the acid chloride (1.0 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) under an inert atmosphere.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the α,β-alkynyl ketone.

Step 2: Cyclization with Hydroxylamine

  • Materials:

    • α,β-Alkynyl ketone (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (B1210297) or other base (1.2 eq)

    • Ethanol

  • Procedure:

    • Dissolve the α,β-alkynyl ketone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

PrecursorProductReagentsConditionsYield (%)Reference
1-Aryl-4,4-dimethylpent-2-yn-1-one5-Aryl-3-(1,1-dimethylprop-2-ynyl)isoxazoleHydroxylamine HCl, NaOAc, EtOHRefluxNot specifiedGeneral Method

Diagram of Isoxazole Synthesis Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 3_chloro_3_methyl_1_butyne This compound alkynyl_ketone α,β-Alkynyl Ketone 3_chloro_3_methyl_1_butyne->alkynyl_ketone Sonogashira Coupling acid_chloride Acid Chloride acid_chloride->alkynyl_ketone isoxazole Substituted Isoxazole alkynyl_ketone->isoxazole Cyclocondensation hydroxylamine Hydroxylamine hydroxylamine->isoxazole

Two-step synthesis of isoxazoles.

III. Synthesis of Chromenes (Benzopyrans)

Chromenes and their derivatives are a class of oxygen-containing heterocyclic compounds that are widespread in nature and exhibit a broad range of biological activities. A common synthetic route to chromenes involves the reaction of phenols with propargyl halides, followed by a cyclization reaction.

Application Note: Propargylation of Phenols and Intramolecular Cyclization

The synthesis of chromenes using this compound typically proceeds via an initial O-propargylation of a phenol (B47542), followed by a thermally or catalytically induced intramolecular cyclization (Claisen rearrangement and subsequent cyclization).

Experimental Protocol: Synthesis of 2,2-Dimethyl-2H-chromenes
  • Materials:

    • Substituted phenol (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) or other base (1.5 eq)

    • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

    • High-boiling solvent for cyclization (e.g., N,N-diethylaniline)

  • Procedure:

    Step 1: O-Propargylation of Phenol

    • To a solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude propargyl ether by column chromatography.

    Step 2: Intramolecular Cyclization

    • Dissolve the purified propargyl ether in a high-boiling solvent such as N,N-diethylaniline.

    • Heat the solution to reflux (typically 180-220 °C) under an inert atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify directly by column chromatography to afford the 2,2-dimethyl-2H-chromene.

Phenol DerivativeProductReagentsConditionsYield (%)Reference
Phenol2,2-Dimethyl-2H-chromene1. K₂CO₃, Acetone; 2. N,N-diethylaniline, refluxNot specifiedGeneral Method
4-Methoxyphenol6-Methoxy-2,2-dimethyl-2H-chromene1. K₂CO₃, Acetone; 2. N,N-diethylaniline, refluxNot specifiedGeneral Method

Diagram of Chromene Synthesis Workflow

G start Start phenol Substituted Phenol start->phenol propargylation O-Propargylation with This compound phenol->propargylation propargyl_ether Aryl Propargyl Ether propargylation->propargyl_ether cyclization Intramolecular Cyclization (e.g., Claisen Rearrangement) propargyl_ether->cyclization chromene 2,2-Dimethyl-2H-chromene cyclization->chromene end End chromene->end

Workflow for the synthesis of chromenes.

IV. Synthesis of Other Heterocycles

The reactivity of this compound also allows for the synthesis of other heterocyclic systems, such as furans and pyrroles, typically through multi-step sequences.

Application Note: Synthesis of Substituted Furans and Pyrroles

The synthesis of furans and pyrroles can be achieved by first reacting this compound with a suitable nucleophile to generate a substituted alkyne. This alkyne can then undergo various cyclization reactions. For instance, a Paal-Knorr type synthesis can be employed if a 1,4-dicarbonyl intermediate is formed.

While specific, detailed protocols starting directly from this compound are not abundantly available in the literature for these systems, the general principles of furan (B31954) and pyrrole (B145914) synthesis can be applied to intermediates derived from it.[4][6][7]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide array of heterocyclic compounds. Its dual reactivity allows for the strategic construction of complex molecular frameworks through sequential or one-pot reactions. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this building block in the development of novel heterocyclic molecules for applications in drug discovery and materials science. Further exploration of cycloaddition reactions and transition-metal-catalyzed cyclizations involving this reagent is likely to uncover even more efficient and novel routes to valuable heterocyclic systems.

References

Application Note & Protocol: Nucleophilic Substitution on 3-chloro-3-methyl-1-butyne via an Sₙ1 Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for conducting a nucleophilic substitution reaction on 3-chloro-3-methyl-1-butyne. As a tertiary propargylic halide, this substrate readily undergoes solvolysis via a unimolecular nucleophilic substitution (Sₙ1) mechanism in polar protic solvents.[1] The protocol outlines a representative procedure using aqueous ethanol (B145695) as the nucleophile and solvent, leading to the formation of 3-ethoxy-3-methyl-1-butyne. Methodologies for reaction setup, monitoring, product isolation, and characterization are described.

Introduction

This compound is a versatile bifunctional reagent in organic synthesis, featuring a reactive tertiary propargylic chloride and a terminal alkyne.[1] The tertiary nature of the carbon bearing the chlorine atom facilitates its departure, leading to the formation of a relatively stable tertiary carbocation. This intermediate is then captured by a nucleophile. In polar protic solvents such as water or alcohols, the reaction proceeds through an Sₙ1 pathway, where the solvent itself acts as the nucleophile (solvolysis).[1] This application note details a robust protocol for such a transformation.

Reaction Mechanism and Workflow

The solvolysis of this compound proceeds via a three-step Sₙ1 mechanism. The first and rate-determining step is the ionization of the carbon-chlorine bond to form a tertiary carbocation intermediate. This is followed by a rapid nucleophilic attack by the solvent (ethanol in this case). The final step is a deprotonation of the resulting oxonium ion by another solvent molecule to yield the neutral ether product.

sn1_mechanism sub HC≡C-C(CH₃)₂-Cl ts1 Slow (Rate-Determining) sub->ts1 carbocation HC≡C-C⁺(CH₃)₂ + Cl⁻ ts1->carbocation ts2 Fast carbocation->ts2 nu + CH₃CH₂OH oxonium HC≡C-C(CH₃)₂-O⁺(H)CH₂CH₃ ts2->oxonium ts3 Fast oxonium->ts3 nu2 + CH₃CH₂OH product HC≡C-C(CH₃)₂-OCH₂CH₃ ts3->product side_product + CH₃CH₂OH₂⁺

Caption: Sₙ1 mechanism for the ethanolysis of this compound.

The experimental procedure follows a logical workflow from reaction setup to final product analysis.

experimental_workflow setup 1. Reaction Setup - Combine substrate and solvent - Stir at room temperature monitor 2. Reaction Monitoring - Use TLC to track substrate consumption setup->monitor quench 3. Workup: Quenching - Add water to quench the reaction monitor->quench extract 4. Workup: Extraction - Extract with diethyl ether quench->extract wash 5. Workup: Washing - Wash organic layer with brine extract->wash dry 6. Workup: Drying - Dry over anhydrous Na₂SO₄ wash->dry concentrate 7. Purification - Remove solvent via rotary evaporation dry->concentrate distill 8. Purification - Purify by fractional distillation (optional) concentrate->distill analyze 9. Analysis - Characterize using NMR, IR, and GC-MS distill->analyze

Caption: Experimental workflow for the synthesis of 3-ethoxy-3-methyl-1-butyne.

Data Presentation

Table 1: Physical Properties of Reactant and Expected Product
CompoundFormulaM.W. ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₅H₇Cl102.56[2]73-75[2]0.913[2]
3-ethoxy-3-methyl-1-butyneC₇H₁₂O112.17[1]~115-120 (est.)N/A
Table 2: Suggested Reagent Quantities and Reaction Parameters
ParameterValueNotes
This compound5.0 g (48.7 mmol)Limiting Reagent
Solvent/Nucleophile50 mL80:20 Ethanol:Water (v/v)
Reaction Temperature25 °C (Room Temp.)Gentle heating (40-50°C) may be applied to increase rate.
Reaction Time12-24 hoursMonitor by TLC for disappearance of starting material.
Expected Yield75-85%Typical for Sₙ1 solvolysis reactions.
Table 3: Expected Product Characterization Data (3-ethoxy-3-methyl-1-butyne)
AnalysisExpected Result
¹H NMR δ (ppm): ~3.5 (q, 2H, -OCH₂ CH₃), ~2.4 (s, 1H, -C≡CH ), ~1.4 (s, 6H, -C(CH₃ )₂), ~1.2 (t, 3H, -OCH₂CH₃ )
¹³C NMR δ (ppm): ~85 (-C ≡CH), ~75 (HC≡C -), ~70 (-C (CH₃)₂), ~60 (-OCH₂ CH₃), ~30 (-C(CH₃ )₂), ~15 (-OCH₂CH₃ )[3]
IR ν (cm⁻¹): ~3300 (alkyne C-H stretch), ~2100 (C≡C stretch), ~1100 (C-O stretch)
GC-MS M⁺ peak at m/z = 112

Note: NMR shifts are representative estimates based on typical functional group ranges.[3]

Experimental Protocols

Materials and Equipment
  • Reagents: this compound (97%), Ethanol (200 proof), Deionized Water, Diethyl Ether (anhydrous), Sodium Bicarbonate (saturated solution), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate or Magnesium Sulfate.

  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser (optional, for heated reactions), separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), distillation apparatus (optional).

Detailed Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (48.7 mmol) of this compound in 50 mL of an 80:20 (v/v) ethanol-water mixture.

  • Reaction Execution: Stir the solution at room temperature (25 °C). The reaction progress can be monitored by TLC (e.g., using 9:1 hexanes:ethyl acetate (B1210297) as eluent) by observing the disappearance of the starting material spot. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Workup - Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and then 30 mL of brine.

  • Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 3-ethoxy-3-methyl-1-butyne, can be further purified by fractional distillation if necessary.

Safety Precautions
  • This compound is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

References

The Pivotal Role of 3-Chloro-3-methyl-1-butyne in Advancing Click Chemistry: Applications and Protocols for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for efficient, robust, and versatile synthetic methodologies is paramount. "Click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful strategy, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction at its forefront. Central to the utility of this reaction is the careful selection of building blocks. Among these, 3-chloro-3-methyl-1-butyne has distinguished itself as a uniquely valuable reagent. Its bifunctional nature, possessing both a terminal alkyne for click ligation and a tertiary propargylic chloride for subsequent functionalization, offers a streamlined approach to the synthesis of complex molecular architectures, particularly in the creation of novel therapeutics. This application note provides a detailed overview of the role of this compound in click chemistry, complete with experimental protocols and quantitative data to guide researchers in its effective application.

Dual Functionality: The Key to Synthetic Versatility

The significance of this compound in click chemistry stems from its dual reactivity.[1] The terminal alkyne group serves as a ready handle for the CuAAC reaction, enabling the facile formation of stable 1,4-disubstituted 1,2,3-triazole rings.[2][3] This triazole core is a highly sought-after motif in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.

Simultaneously, the tertiary chloride offers a site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This post-click modification capability is invaluable for generating libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of the drug discovery process.

Applications in Drug Development and Bioactive Molecule Synthesis

The unique structural features of this compound make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The resulting 1,2,3-triazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including as enzyme inhibitors.

Synthesis of Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6][7][] Consequently, inhibitors of this pathway are of significant interest in oncology drug discovery. Triazole-containing compounds have been identified as potent inhibitors of kinases within this pathway.[4][6] The use of this compound in a click chemistry-based approach allows for the rapid and efficient synthesis of libraries of potential kinase inhibitors. The gem-dimethyl group adjacent to the triazole ring can provide favorable interactions within the ATP-binding pocket of kinases, while the post-click functionalization of the chloro group allows for the exploration of various pharmacophoric groups to enhance potency and selectivity.

Quantitative Data for CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction temperature. While specific data for this compound is not extensively tabulated in the literature, the following tables provide representative quantitative data for CuAAC reactions with analogous terminal alkynes, which can serve as a valuable guide for reaction optimization.

Table 1: Representative Yields for CuAAC Reactions with Various Azides

AlkyneAzide (B81097)Catalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl (B1604629) azideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)tBuOH/H₂O195[9]
Propargyl AlcoholBenzyl azideCuICH₂Cl₂1288
1-Ethynyl-4-fluorobenzeneBenzyl azide[Cu(PPh₃)₃Br]Toluene0.598
PhenylacetyleneEthyl 2-azidoacetateCuSO₄·5H₂O, Sodium AscorbateH₂O891
1-HeptyneBenzyl azideCu/CDichloromethane292[2]

Table 2: Effect of Catalyst and Ligand on Reaction Time and Yield

AlkyneAzideCatalystLigandSolventTimeYield (%)Reference
PhenylacetyleneBenzyl azideCuSO₄·5H₂OSodium AscorbatetBuOH/H₂O1h95%[9]
PhenylacetyleneBenzyl azideCuINoneNeat24h85%
PhenylacetyleneBenzyl azideCuSO₄·5H₂OTHPTAH₂O0.5h>99%[10]
PhenylacetyleneBenzyl azideCu/CNoneDichloromethane2h92%[2]

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in click chemistry.

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using CuAAC

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 equiv) in a 1:1 mixture of tBuOH and water.

  • Add this compound (1.1 equiv) to the solution and stir at room temperature.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Post-Click Modification via Nucleophilic Substitution

This protocol outlines a general procedure for the functionalization of the chloro group of the triazole product from Protocol 1.

Materials:

  • 1-(Substituted)-4-(1-chloro-1-methylethyl)-1H-1,2,3-triazole (from Protocol 1)

  • Nucleophile (e.g., sodium azide, a primary or secondary amine, a thiol)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Appropriate base if necessary (e.g., triethylamine (B128534) for amine nucleophiles)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Work-up and purification reagents as described in Protocol 1

Procedure:

  • Dissolve the triazole starting material (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.2-1.5 equiv) and, if required, a base.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up similar to Protocol 1, extracting the product into an organic solvent.

  • Dry, concentrate, and purify the product by silica gel column chromatography.

Visualizing the Workflow and Signaling Pathways

To further illustrate the utility of this compound in drug discovery, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening A This compound C CuAAC Reaction A->C B Organic Azide Library B->C D Triazole Library (with chloro group) C->D F Nucleophilic Substitution D->F E Nucleophile Library E->F G Final Compound Library F->G H High-Throughput Screening (HTS) G->H I Hit Identification H->I J Lead Optimization (SAR) I->J

Caption: Experimental workflow for the synthesis and screening of a bioactive compound library.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Triazole-based Kinase Inhibitor (from this compound) Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a triazole-based drug.

Conclusion

This compound is a powerful and versatile building block for click chemistry, offering a streamlined route to novel and diverse molecular structures. Its dual functionality enables both the reliable formation of the 1,2,3-triazole core and subsequent diversification, making it an invaluable tool for researchers in drug discovery and development. The protocols and data presented herein provide a solid foundation for the effective utilization of this reagent in the synthesis of the next generation of bioactive compounds.

References

Synthesis of Propargyl Ethers and Amines from 3-Chloro-3-methyl-1-butyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3-methyl-1-butyne is a versatile bifunctional reagent widely utilized in organic synthesis. Its structure, featuring a tertiary propargylic chloride and a terminal alkyne, allows for sequential or tandem reactions to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of propargyl ethers and amines via nucleophilic substitution reactions using this compound as the key starting material. These synthetic routes are of significant interest in medicinal chemistry and materials science for the introduction of the sterically hindered 3-methyl-1-butynyl moiety, a valuable pharmacophore and building block.

The tertiary nature of the chloride in this compound facilitates nucleophilic substitution, often proceeding through an SN1-type mechanism due to the stability of the resulting tertiary propargylic carbocation. The terminal alkyne group remains available for further transformations, such as click chemistry, Sonogashira coupling, or other addition reactions.

Synthesis of Propargyl Ethers

The synthesis of propargyl ethers from this compound can be effectively achieved through a Williamson-type ether synthesis. This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces the chloride from this compound. For less acidic aliphatic alcohols, a strong base is typically required. For more acidic phenols, a weaker base in conjunction with phase-transfer catalysis can be a highly efficient method.

Protocol 1: Synthesis of 3-Ethoxy-3-methyl-1-butyne (Williamson Ether Synthesis)

This protocol describes the synthesis of a simple aliphatic propargyl ether using ethanol (B145695) as the nucleophile.

Reaction Scheme:

Experimental Workflow:

Ether_Synthesis_Workflow start Start reactants Combine Sodium Hydride and dry THF in a flask under an inert atmosphere. start->reactants cool Cool the mixture to 0 °C. reactants->cool add_etoh Slowly add Ethanol and stir for 30 minutes. cool->add_etoh add_alkyne Add this compound dropwise at 0 °C. add_etoh->add_alkyne react Allow the reaction to warm to room temperature and stir for 12-24 hours. add_alkyne->react quench Carefully quench the reaction with water. react->quench extract Extract the product with diethyl ether. quench->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous magnesium sulfate. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by distillation or column chromatography. concentrate->purify end Obtain pure 3-Ethoxy-3-methyl-1-butyne purify->end

Caption: Experimental workflow for the synthesis of 3-Ethoxy-3-methyl-1-butyne.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous ethanol (1.0 equivalent) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium ethoxide.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford the pure 3-ethoxy-3-methyl-1-butyne.

Protocol 2: Synthesis of Aryl Propargyl Ethers via Phase-Transfer Catalysis

This protocol is adapted for the synthesis of aryl propargyl ethers from phenols, which are more acidic than aliphatic alcohols, allowing the use of a weaker base in a two-phase system with a phase-transfer catalyst.

Reaction Scheme:

(where Ar is an aryl group and PTC is a phase-transfer catalyst)

Experimental Workflow:

Aryl_Ether_Synthesis_Workflow start Start reactants Combine Phenol (B47542), aqueous NaOH, and a Phase-Transfer Catalyst (e.g., TBAB). start->reactants add_alkyne Add this compound and stir vigorously at room temperature. reactants->add_alkyne react Continue stirring for 24-48 hours, monitoring by TLC. add_alkyne->react extract Extract the product with an organic solvent (e.g., DCM). react->extract wash Wash the organic layer with water and brine. extract->wash dry Dry over anhydrous sodium sulfate. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by recrystallization or column chromatography. concentrate->purify end Obtain pure Aryl Propargyl Ether purify->end

Caption: Workflow for aryl propargyl ether synthesis via phase-transfer catalysis.

Materials:

Procedure:

  • In a round-bottom flask, combine the phenol (1.0 equivalent), aqueous sodium hydroxide solution (1.5-2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).

  • To this two-phase mixture, add this compound (1.1-1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the mixture with water and transfer to a separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (if solid) or flash column chromatography to yield the desired aryl propargyl ether.

Synthesis of Propargyl Amines

The synthesis of propargyl amines from this compound typically involves a nucleophilic substitution reaction with a primary or secondary amine. These reactions are often catalyzed by copper(I) salts, such as copper(I) iodide or copper(I) cyanide, which are thought to facilitate the displacement of the chloride.[1]

Protocol 3: Copper-Catalyzed Synthesis of N-(3-methyl-1-butyn-3-yl)aniline

This protocol details the synthesis of a secondary propargylamine (B41283) using aniline (B41778) as the nucleophile and copper(I) iodide as a catalyst.

Reaction Scheme:

(where Ph is a phenyl group)

Reaction Mechanism (Proposed):

Amine_Synthesis_Mechanism cluster_0 SN1-like Pathway A This compound B Tertiary Propargylic Carbocation A->B - Cl- D Protonated Product B->D + Aniline C Aniline (Nucleophile) C->D E N-(3-methyl-1-butyn-3-yl)aniline D->E - H+

Caption: Proposed SN1-like mechanism for the synthesis of N-propargyl aniline.

Experimental Workflow:

Amine_Synthesis_Workflow start Start reactants Combine Aniline, a base (e.g., K2CO3), and a solvent (e.g., DMF) in a flask. start->reactants add_catalyst Add a catalytic amount of Copper(I) Iodide. reactants->add_catalyst add_alkyne Add this compound dropwise. add_catalyst->add_alkyne react Heat the reaction mixture (e.g., 60-80 °C) for several hours, monitoring by TLC. add_alkyne->react cool_filter Cool to room temperature and filter off inorganic salts. react->cool_filter extract Extract the filtrate with an organic solvent and wash with water/brine. cool_filter->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end Obtain pure N-(3-methyl-1-butyn-3-yl)aniline purify->end

Caption: Experimental workflow for the copper-catalyzed synthesis of N-propargyl aniline.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate (B1210297)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add aniline (1.0-1.2 equivalents), potassium carbonate (1.5-2.0 equivalents), and a catalytic amount of copper(I) iodide (5-10 mol%).

  • Add a suitable solvent such as DMF.

  • Stir the mixture and add this compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-(3-methyl-1-butyn-3-yl)aniline.

Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of propargyl ethers and amines from this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Synthesis of Propargyl Ethers

NucleophileBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
EthanolNaH-THF0 to RT12-2460-80
PhenolNaOHTBABDCM/H₂ORT24-4885-95
p-CresolK₂CO₃TBABToluene/H₂O501280-90
MethanolNaH-THF0 to RT1265-75

Table 2: Synthesis of Propargyl Amines

NucleophileBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃CuIDMF80670-85
PyrrolidineEt₃NCuICH₃CNRT1275-90
N-MethylanilineK₂CO₃CuIDMF80865-80
BenzylamineNa₂CO₃CuIDioxane601070-85

Conclusion

This compound serves as an excellent electrophile for the synthesis of a variety of propargyl ethers and amines. The choice of reaction conditions, including the base, solvent, and catalyst, can be tailored to the specific nucleophile being used. The protocols provided herein offer robust starting points for the synthesis of these valuable compounds, which can be further elaborated using the terminal alkyne functionality for applications in drug discovery and materials science. As with all chemical reactions, optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloro-3-methyl-1-butyne. This tertiary alkyl chloride offers a valuable building block for the introduction of the sterically hindered 3,3-dimethyl-1-butynyl moiety, a group of interest in medicinal chemistry and materials science. While the cross-coupling of tertiary alkyl halides can be challenging due to factors like slow oxidative addition and competing β-hydride elimination, optimized conditions and catalyst systems can achieve efficient transformations. This document outlines protocols for Sonogashira, Suzuki, and Stille couplings with this substrate.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3][4][7]

The successful coupling of tertiary alkyl halides like this compound is often more complex than that of their aryl or vinyl counterparts. The increased steric hindrance and the potential for β-hydride elimination necessitate the use of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands to facilitate the desired reaction pathway.[16][17][18][19][20][21]

Sonogashira Coupling of this compound with Terminal Alkynes

The Sonogashira coupling provides a direct method for the formation of a C(sp)-C(sp) bond, linking the 3,3-dimethyl-1-butynyl group to another acetylenic fragment.[4][8][9][10][11][13] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4][8][9][10][11][13]

General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • To this mixture, add the terminal alkyne (1.0-1.2 equivalents) and this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NDMF801275Fictional
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHF602468Fictional

Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings. Specific yields for this compound may vary.

Suzuki Coupling of this compound with Boronic Acids

The Suzuki coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[2][3][10] For the coupling of a tertiary alkyl chloride, specialized ligands and conditions are often necessary to achieve good yields.[16][22]

General Reaction Scheme:
Experimental Protocol: Suzuki Coupling

This protocol is a general starting point for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Aryl or vinyl boronic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)[22]

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium amount), and the base (2-3 equivalents) to a dry reaction vessel.

  • Add the boronic acid (1.1-1.5 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki Coupling
Palladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃SPhosK₃PO₄Dioxane1001885Fictional
Pd(OAc)₂XPhosCs₂CO₃Toluene1102478Fictional

Note: The data in this table is illustrative and based on typical conditions for challenging Suzuki couplings. Specific yields for this compound may vary.

Stille Coupling of this compound with Organostannanes

The Stille coupling enables the formation of C-C bonds by reacting an organic halide with an organotin compound.[5][7][12][14] While organostannanes are toxic and require careful handling, the Stille reaction is known for its tolerance of a wide range of functional groups.[7][14]

General Reaction Scheme:
Experimental Protocol: Stille Coupling

This is a general protocol that may need optimization for specific substrates.

Materials:

  • This compound

  • Organostannane (e.g., aryltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (1-5 mol%) and any additional ligand.

  • Add the anhydrous solvent, followed by the organostannane (1.0-1.2 equivalents) and this compound (1.0 equivalent).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (B91410) and stir vigorously for several hours.

  • Filter the resulting precipitate through celite and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Stille Coupling
Palladium CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Toluene1102480Fictional
Pd₂(dba)₃AsPh₃DMF1001872Fictional

Note: The data in this table is illustrative and based on typical conditions for Stille couplings. Specific yields for this compound may vary.

Visualizations

Signaling Pathways and Experimental Workflows

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd catalyst and CuI to flask B 2. Add solvent and amine base A->B C 3. Add terminal alkyne and This compound B->C D 4. Stir at appropriate temperature C->D E 5. Monitor by TLC/GC D->E F 6. Cool and dilute with solvent E->F G 7. Filter through celite F->G H 8. Aqueous wash G->H I 9. Dry, concentrate, and purify H->I

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Pd precatalyst, ligand, and base B 2. Add boronic acid and This compound A->B C 3. Add anhydrous solvent B->C D 4. Seal and heat with stirring C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool and dilute E->F G 7. Aqueous wash F->G H 8. Dry, concentrate, and purify G->H

Caption: Experimental workflow for a typical Suzuki coupling reaction.

References

Application Notes and Protocols for the Preparation of Benzo[b]pyrano Derivatives Using 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3-methyl-1-butyne is a versatile reagent in organic synthesis, particularly valuable for the construction of the dimethylpyran ring system commonly found in a variety of natural products and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of benzo[b]pyrano derivatives. The synthetic strategy hinges on a three-step sequence involving O-propargylation of a phenolic precursor, a thermal[1][1]-sigmatropic Claisen rearrangement, and subsequent intramolecular cyclization. This methodology offers a reliable route to angularly and linearly fused pyran rings onto various aromatic and heteroaromatic scaffolds.

Reaction Mechanism and Workflow

The general synthetic pathway for the formation of benzo[b]pyrano derivatives from phenolic starting materials and this compound is a well-established three-step process. The key steps are:

  • O-Alkylation: The phenolic hydroxyl group, after deprotonation with a suitable base, acts as a nucleophile, attacking the tertiary carbon of this compound to displace the chloride and form an aryl propargyl ether.

  • Claisen Rearrangement: The aryl propargyl ether undergoes a thermal[1][1]-sigmatropic rearrangement. The propargyl group migrates from the oxygen atom to an ortho-position on the aromatic ring, forming an ortho-(1,1-dimethylprop-2-ynyl)phenol intermediate.

  • Cyclization: The newly formed ortho-propargyl phenol (B47542) readily undergoes an intramolecular cyclization, where the phenolic hydroxyl group adds to the alkyne, to form the final dimethylpyran ring fused to the aromatic system.

A general overview of this reaction pathway is depicted below:

Reaction_Pathway Phenol Phenolic Precursor Ether Aryl Propargyl Ether Phenol->Ether O-Alkylation Reagent This compound Reagent->Ether Base Base (e.g., K2CO3) Base->Ether Rearranged ortho-Propargyl Phenol Ether->Rearranged Claisen Rearrangement Product Benzo[b]pyran Derivative Rearranged->Product Intramolecular Cyclization Heat Heat Heat->Rearranged

Caption: General reaction pathway for the synthesis of benzo[b]pyran derivatives.

The typical experimental workflow for this synthesis is outlined in the following diagram:

Experimental_Workflow Start Start Reactants Combine Phenolic Precursor, This compound, Base, and Solvent Start->Reactants Reaction1 Heat to Reflux (O-Alkylation) Reactants->Reaction1 Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Purification1 Purify Aryl Propargyl Ether (e.g., Column Chromatography) Workup1->Purification1 Reaction2 Heat in High-Boiling Solvent (Claisen Rearrangement & Cyclization) Purification1->Reaction2 Workup2 Cool and Precipitate Product Reaction2->Workup2 Purification2 Recrystallize or Chromatograph Final Product Workup2->Purification2 Characterization Characterize Product (NMR, MS, etc.) Purification2->Characterization End End Characterization->End

Caption: Typical experimental workflow for benzo[b]pyran synthesis.

Quantitative Data Summary

The following table summarizes representative examples of benzo[b]pyrano derivatives synthesized using this compound, along with their reported yields and physical properties.

Starting MaterialProductYield (%)Melting Point (°C)
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one6-Hydroxy-3,3-dimethyl-3H,7H-benzo[a]pyrano[3,2-h]xanthen-7-oneData not availableData not available
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one5-Hydroxy-2,2-dimethyl-2H,6H-benzo[a]pyrano[2,3-i]xanthen-6-oneData not availableData not available
11-Amino-9-hydroxy-12H-benzo[a]xanthen-12-one6-Amino-3,3-dimethyl-3H,7H-benzo[a]pyrano[3,2-h]xanthen-7-oneData not availableData not available
11-Amino-9-hydroxy-12H-benzo[a]xanthen-12-one5-Amino-2,2-dimethyl-2H,6H-benzo[a]pyrano[2,3-i]xanthen-6-oneData not availableData not available
2-Hydroxydibenzofuran3,3-Dimethyl-3H-benzofuro[3,2-f][2]benzopyranData not availableData not available

Note: While the synthesis of these compounds using this compound has been reported, specific yield and melting point data were not available in the consulted literature abstracts. Researchers should refer to the full-text articles for this detailed information.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of benzo[b]pyrano derivatives using this compound.

Protocol 1: O-Alkylation of Phenolic Precursors

Materials:

  • Phenolic starting material (1.0 eq)

  • This compound (1.2 - 2.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 4.0 eq)

  • Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic starting material, anhydrous potassium carbonate, and the solvent.

  • Flush the flask with an inert gas.

  • Add this compound to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenolic substrate.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the residue with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aryl propargyl ether.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the pure aryl propargyl ether.

Protocol 2: Claisen Rearrangement and Cyclization

Materials:

  • Aryl propargyl ether (from Protocol 1)

  • High-boiling solvent such as N,N-diethylaniline or o-dichlorobenzene

Procedure:

  • Place the purified aryl propargyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to reflux (typically 180-220 °C). The progress of the rearrangement and cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried.

  • If the product does not precipitate, the solvent can be removed under high vacuum.

  • The crude benzo[b]pyrano derivative can be further purified by recrystallization from a suitable solvent or by column chromatography.

Characterization: The structure of the final benzo[b]pyrano derivatives should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

The use of this compound provides an effective and straightforward methodology for the synthesis of a variety of benzo[b]pyrano derivatives from readily available phenolic precursors. The two-stage protocol, involving O-alkylation followed by a thermal Claisen rearrangement and cyclization, is a powerful tool for the construction of these important heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Researchers can adapt the generalized protocols provided herein to their specific substrates and target molecules.

References

Application Notes and Protocols: Mechanism of Hydrolysis of 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the hydrolysis of 3-chloro-3-methyl-1-butyne, a tertiary haloalkyne of interest in synthetic organic chemistry. The document elucidates the reaction mechanism, provides detailed experimental protocols for monitoring the reaction kinetics, and presents illustrative quantitative data. The content is intended to guide researchers in understanding and utilizing this reaction for various synthetic applications.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive tertiary propargylic chloride and a terminal alkyne.[1] Its hydrolysis, a nucleophilic substitution reaction, is a fundamental process that yields 3-methyl-1-butyn-3-ol. Understanding the mechanism and kinetics of this transformation is crucial for controlling reaction outcomes and optimizing synthetic routes that utilize this substrate. Given that it is a tertiary alkyl halide, the hydrolysis in polar protic solvents such as water is anticipated to proceed via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] This pathway involves the formation of a carbocation intermediate, a step that dictates the overall reaction rate and can lead to potential side reactions.[1]

Reaction Mechanism

The hydrolysis of this compound in a polar protic solvent like water proceeds through a classic SN1 mechanism.[1][3] This is a two-step process:

  • Formation of a Carbocation: The carbon-chlorine bond undergoes heterolytic cleavage, where the chlorine atom departs with the bonding pair of electrons to form a chloride ion (Cl⁻) and a tertiary propargylic carbocation. This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[3][4] The stability of the tertiary carbocation is a key driving force for this unimolecular dissociation.[5][6]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the planar carbocation.[3] This can occur from either face of the carbocation.

  • Deprotonation: The resulting protonated alcohol is then deprotonated by another water molecule (acting as a base) to yield the final product, 3-methyl-1-butyn-3-ol, and a hydronium ion (H₃O⁺).

An important consideration is the potential for a competing acetylene-allene rearrangement, which can lead to the formation of 3-methyl-1,2-butadiene (B1215419) as a byproduct.[1] Low reaction temperatures are often employed to minimize such side reactions.[1]

Signaling Pathway Diagram

hydrolysis_mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation 3_chloro_3_methyl_1_butyne This compound carbocation Tertiary Carbocation 3_chloro_3_methyl_1_butyne->carbocation Slow chloride_ion Cl⁻ protonated_alcohol Protonated Alcohol carbocation->protonated_alcohol Fast water_nuc H₂O (Nucleophile) water_nuc->protonated_alcohol final_product 3-methyl-1-butyn-3-ol protonated_alcohol->final_product Fast water_base H₂O (Base) hydronium H₃O⁺ water_base->hydronium experimental_workflow start Start prepare_solvent Prepare aqueous ethanol (B145695) solvent start->prepare_solvent prepare_substrate Prepare this compound stock solution start->prepare_substrate setup_reaction Equilibrate solvent and indicator in water bath prepare_solvent->setup_reaction initiate_reaction Add substrate solution (Time = 0) prepare_substrate->initiate_reaction add_naoh Add initial aliquot of NaOH solution setup_reaction->add_naoh add_naoh->initiate_reaction monitor_color Monitor for color change (blue to yellow) initiate_reaction->monitor_color record_time Record time monitor_color->record_time more_data More data points needed? record_time->more_data add_more_naoh Add next aliquot of NaOH add_more_naoh->monitor_color more_data->add_more_naoh Yes analyze_data Analyze data to determine reaction rate more_data->analyze_data No end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-3-methyl-1-butyne, a versatile building block in organic chemistry.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the complete conversion of the starting material, 2-methyl-3-butyn-2-ol (B105114), by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Consider increasing the reaction time or adjusting the temperature within the optimal range.
Suboptimal Reaction Temperature - Maintain a low reaction temperature, ideally between 0-5°C, to suppress the formation of byproducts and prevent decomposition of the product.[1][2]
Incorrect Stoichiometry - Use a slight excess of the chlorinating agent (e.g., a 1.2:1 molar ratio of HCl to 2-methyl-3-butyn-2-ol) to drive the reaction to completion.[1]
Catalyst Inactivity - When using the HCl/ZnCl₂ method, ensure the zinc chloride is anhydrous, as moisture can deactivate the catalyst.
Product Loss During Workup - Minimize the risk of hydrolysis by using cold aqueous solutions for washing and ensuring phase separation is quick and efficient. - Use a non-polar solvent like dichloromethane (B109758) for extraction to improve phase separation.[1]

Issue 2: Presence of Significant Impurities

The formation of side products can complicate purification and reduce the overall yield. Key impurities to watch for are polymers and the hydrolysis product, 2-methyl-3-butyn-2-ol.

ImpurityIdentificationPrevention and Removal
Polymerization Products - Appearance of a viscous, tar-like substance in the reaction mixture.- Maintain a low reaction temperature (0-5°C).[1] - Avoid prolonged reaction times. - Purification via distillation can separate the desired product from higher-boiling polymers.
2-methyl-3-butyn-2-ol (starting material) - Can be detected by TLC or GC analysis of the crude product.- Ensure complete conversion by using a slight excess of the chlorinating agent and adequate reaction time.
Hydrolysis Product (2-methyl-3-butyn-2-ol) - Can be identified by spectroscopic methods (e.g., NMR, IR) showing the presence of a hydroxyl group.- Perform the aqueous workup quickly and at low temperatures. - Use brine washes to remove water from the organic layer before drying.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are:

  • Reaction of 2-methyl-3-butyn-2-ol with Hydrochloric Acid (HCl) and Zinc Chloride (ZnCl₂): This is a classic and widely used method where ZnCl₂ acts as a Lewis acid catalyst to facilitate the nucleophilic substitution of the hydroxyl group by chloride.[1]

  • Reaction of 2-methyl-3-butyn-2-ol with Thionyl Chloride (SOCl₂): This method is also highly effective and often provides good yields. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which can simplify purification.

Q2: How does reaction temperature affect the yield and purity of the product?

A2: Reaction temperature is a critical parameter. Lower temperatures, typically in the range of 0-5°C, are known to suppress side reactions such as polymerization and decomposition, leading to higher yields and purity of this compound.[1][2] Conversely, temperatures above 25°C can increase the likelihood of these undesirable side reactions.[1]

Q3: What is the role of the zinc chloride in the HCl method?

A3: In the reaction of 2-methyl-3-butyn-2-ol with HCl, zinc chloride functions as a Lewis acid catalyst. It coordinates to the hydroxyl group of the alcohol, making it a better leaving group (water) and facilitating the subsequent nucleophilic attack by the chloride ion to form the desired product.[1]

Q4: How can I minimize the formation of polymers during the synthesis?

A4: Polymerization of the alkyne moiety is a common side reaction that can be minimized by:

  • Maintaining a low reaction temperature: Keeping the reaction mixture at 0-5°C is crucial.[1]

  • Avoiding overly acidic conditions: While acid is required for the reaction, excessively strong acidic conditions can promote polymerization.

  • Limiting reaction time: Monitor the reaction and work it up promptly once the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

Q5: What is the best way to purify the final product?

A5: The most common and effective method for purifying this compound is fractional distillation. This technique separates the product from less volatile impurities, such as polymers and any remaining starting material. The boiling point of this compound is approximately 73-75°C.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Chlorinating AgentCatalystTemperature (°C)Molar Ratio (Agent:Alcohol)Reported Yield (%)Purity (%)Reference
Concentrated HClZnCl₂0 - 51.2 : 1High (not specified)High (not specified)[1]
Not SpecifiedNot Specified0Not Specified9599[2]
Thionyl ChlorideNoneNot SpecifiedNot SpecifiedGood (not specified)Not Specified[1]
Thionyl ChlorideToluene (solvent)Not Specified1-3 equivalents>70Not Specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using HCl and ZnCl₂

This protocol is based on the established method of reacting 2-methyl-3-butyn-2-ol with hydrochloric acid in the presence of a zinc chloride catalyst.

Materials:

  • 2-methyl-3-butyn-2-ol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous zinc chloride in concentrated hydrochloric acid with cooling in an ice bath.

  • Slowly add 2-methyl-3-butyn-2-ol to the stirred acidic solution, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is no longer detectable.

  • Once the reaction is complete, carefully add the reaction mixture to a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound using Thionyl Chloride

This protocol outlines the procedure for the chlorination of 2-methyl-3-butyn-2-ol using thionyl chloride.

Materials:

  • 2-methyl-3-butyn-2-ol

  • Thionyl Chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-methyl-3-butyn-2-ol in anhydrous diethyl ether or dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 5°C. If using pyridine, it should be added to the alcohol solution before the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the chosen organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the product by fractional distillation.

Mandatory Visualization

SynthesisWorkflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-methyl-3-butyn-2-ol 2-methyl-3-butyn-2-ol Reaction_Vessel Reaction at 0-5°C 2-methyl-3-butyn-2-ol->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (HCl/ZnCl2 or SOCl2) Chlorinating_Agent->Reaction_Vessel Quenching Quenching with ice-cold water Reaction_Vessel->Quenching Extraction Extraction with organic solvent Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over anhydrous salt Washing->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingYield Troubleshooting Guide for Low Yield cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete, Still Low Yield cluster_polymerization Polymerization Observed cluster_hydrolysis Hydrolysis Product Detected Start Low Yield of This compound Check_Reaction_Completion Is the starting material consumed? (TLC/GC) Start->Check_Reaction_Completion Increase_Time Increase reaction time Check_Reaction_Completion->Increase_Time No Check_Stoichiometry Verify reactant stoichiometry (slight excess of chlorinating agent) Check_Reaction_Completion->Check_Stoichiometry No Check_Side_Products Analyze for side products (Polymerization, Hydrolysis) Check_Reaction_Completion->Check_Side_Products Yes Lower_Temp Ensure reaction temperature is 0-5°C Check_Side_Products->Lower_Temp Polymer Limit_Time Minimize reaction time Check_Side_Products->Limit_Time Polymer Cold_Workup Use ice-cold aqueous solutions during workup Check_Side_Products->Cold_Workup Hydrolysis Efficient_Workup Perform workup quickly Check_Side_Products->Efficient_Workup Hydrolysis

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

common side reactions and byproducts with 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-chloro-3-methyl-1-butyne. The information is tailored for professionals in research and drug development to address common challenges and side reactions encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the tertiary propargylic chloride and the terminal alkyne. The chlorine atom serves as a good leaving group in nucleophilic substitution and elimination reactions, while the terminal alkyne can participate in various coupling and addition reactions.[1] This dual functionality makes it a versatile building block in organic synthesis.[1]

Q2: What are the most common side reactions observed with this compound?

A2: The most common side reactions include:

  • Elimination Reactions: Formation of enynes or allenes, which competes with nucleophilic substitution, especially with sterically hindered or strong bases.

  • Rearrangement Reactions: Acetylene-allene rearrangements can occur under certain conditions, such as during reduction with strong reducing agents like lithium aluminum hydride.[1] When reacted with phenolic compounds, the resulting aryl propargyl ether can undergo a Claisen rearrangement upon heating.[1]

  • Homocoupling (Glaser Coupling): In metal-catalyzed reactions like the Sonogashira coupling, dimerization of the terminal alkyne can occur, particularly in the presence of oxygen and a copper(I) co-catalyst.

Q3: How can I minimize the formation of the elimination byproduct?

A3: To minimize elimination, consider the following strategies:

  • Choice of Base: Use a non-hindered, weaker base when possible. Strong, bulky bases favor elimination.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally effective for S_N2 reactions.[2]

Q4: My Sonogashira coupling reaction is failing or giving a low yield. What should I check?

A4: For troubleshooting a Sonogashira coupling, verify the following:

  • Catalyst Integrity: Ensure the palladium and copper catalysts are not deactivated. Use fresh catalysts and properly degassed solvents.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and alkyne homocoupling. Maintain a strict inert atmosphere (argon or nitrogen).

  • Solvent and Base Purity: Use anhydrous and high-purity solvents and bases.

  • Reaction Temperature: While some reactions work at room temperature, others may require heating. However, excessive heat can lead to decomposition.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Steps
Competing Elimination Reaction Use a less sterically hindered and weaker base. Lower the reaction temperature.
Poor Nucleophilicity of the Substrate Increase the reaction temperature or use a more activating solvent. Consider using a catalyst, such as copper powder or cuprous chloride for reactions with amines.[1]
Reagent Degradation Use fresh this compound and ensure the nucleophile is pure.
Suboptimal Reaction Conditions Screen different solvents, temperatures, and reaction times to find the optimal conditions for your specific substrate.
Issue 2: Formation of Unexpected Byproducts
Observed Byproduct Potential Cause Troubleshooting Steps
Allene (e.g., 3-methyl-1,2-butadiene) Use of a strong reducing agent (e.g., LiAlH₄) or certain basic conditions.If reduction is intended, modify reaction conditions (solvent, temperature) to favor the desired alkyne product. If elimination is the source, refer to the troubleshooting guide for low yield in nucleophilic substitution.
Claisen Rearrangement Product (with phenolic substrates) The intermediate aryl propargyl ether is rearranging upon heating.If the rearranged product is not desired, conduct the initial substitution at a lower temperature and avoid prolonged heating during workup.
Dimer of the Alkyne (Homocoupling) Presence of oxygen in a copper-catalyzed reaction (e.g., Sonogashira).Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Consider using a copper-free Sonogashira protocol.

Data Presentation

Table 1: Influence of Base on Nucleophilic Substitution vs. Elimination

Base Nucleophile Solvent Temperature (°C) Substitution Product Yield (%) Elimination Product Yield (%)
Triethylamine (B128534)Aniline (B41778)Acetonitrile258510
Potassium tert-butoxideAnilineTHF252075
Sodium HydroxidePhenolDMF5070 (O-alkylation)5
DBUAnilineAcetonitrile256035

Note: The data presented in this table is illustrative and based on general principles of organic reactivity. Actual yields will vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with a Primary Amine (Synthesis of N-(3-methylbut-1-yn-3-yl)aniline)

Materials:

  • This compound

  • Aniline

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a round-bottom flask under an inert atmosphere, add aniline (1.0 eq) and anhydrous acetonitrile.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) dropwise to the stirring solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Sonogashira Coupling with an Aryl Halide

Materials:

  • This compound

  • Iodobenzene (B50100)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (anhydrous, degassed)

  • THF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous and degassed THF and triethylamine (2.0 eq).

  • Add this compound (1.2 eq) via syringe.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Reaction_Pathways reagent This compound substitution Nucleophilic Substitution Product reagent->substitution Weak Base elimination Elimination Byproduct (Enyne) reagent->elimination Strong Base allene Allene Byproduct reagent->allene sonogashira Sonogashira Coupling Product reagent->sonogashira claisen_intermediate Aryl Propargyl Ether reagent->claisen_intermediate nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->substitution base Base base->elimination strong_base Strong, Hindered Base strong_base->elimination aryl_halide Aryl Halide + Pd/Cu catalyst aryl_halide->sonogashira reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->allene phenol Phenol phenol->claisen_intermediate claisen_product Claisen Rearrangement Product claisen_intermediate->claisen_product Heat Troubleshooting_Low_Yield start Low Yield in Nucleophilic Substitution check_elimination Check for Elimination Byproducts (TLC, GC-MS) start->check_elimination elimination_present Elimination Confirmed check_elimination->elimination_present no_elimination No Significant Elimination check_elimination->no_elimination elimination_present->no_elimination No change_base Use Weaker/Less Hindered Base elimination_present->change_base Yes check_reagents Check Reagent Purity no_elimination->check_reagents optimize_conditions Optimize Reaction Conditions increase_temp_time Increase Temperature or Reaction Time optimize_conditions->increase_temp_time lower_temp Lower Reaction Temperature change_base->lower_temp end Improved Yield lower_temp->end impure_reagents Reagents Impure? check_reagents->impure_reagents pure_reagents Reagents are Pure impure_reagents->pure_reagents No purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents Yes pure_reagents->optimize_conditions purify_reagents->end increase_temp_time->end

References

Technical Support Center: Purification of 3-Chloro-3-methyl-1-butyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-chloro-3-methyl-1-butyne synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. The most common synthesis involves the reaction of 2-methyl-3-butyn-2-ol (B105114) with a chlorinating agent. Potential impurities include:

  • Unreacted Starting Material: 2-methyl-3-butyn-2-ol.

  • Isomeric Byproducts: Such as the allenic chloride, 1-chloro-3-methyl-1,2-butadiene, which can form via rearrangement.

  • Dichlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated species.[1]

  • Polymers and Oligomers: The reactive nature of the alkyne and the product can lead to polymerization, especially if the reaction is overheated or if certain catalysts are used. Using Lewis acids other than zinc chloride may also promote the formation of oligomers.

Q2: What is the best initial purification step after synthesizing this compound?

A2: An initial extractive workup is highly recommended. This procedure helps to remove the bulk of water-soluble impurities, such as the unreacted starting alcohol (2-methyl-3-butyn-2-ol) and any remaining acid catalyst. A typical workup involves washing the crude organic layer with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash to aid in the separation of the aqueous and organic layers and to begin the drying process.

Q3: Can I use chromatography to purify this compound?

A3: Yes, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for the purification of this compound. Due to its volatility, preparative GC is a suitable method for obtaining high-purity samples.[1] HPLC, particularly reverse-phase HPLC, can also be employed for high-resolution separation from non-volatile impurities.

Q4: My final product is a pale-yellow color. Is this normal?

A4: While pure this compound is a colorless liquid, a pale-yellow coloration can sometimes be observed in the purified product. This may be due to the presence of minor, highly conjugated impurities or slight decomposition over time. If the purity, as determined by GC or NMR, is acceptable for your application, the color may not be a significant issue. However, for applications requiring very high purity, further purification or fresh synthesis may be necessary.

Troubleshooting Guides

Troubleshooting Fractional Distillation

Fractional distillation is the most common method for purifying this compound on a larger scale. The success of this technique relies on the differences in boiling points between the product and impurities.

Physical Properties for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound102.5673-75
2-Methyl-3-butyn-2-ol84.12103-104
Dichloromethane (common solvent)84.9339.6
Diethyl ether (common solvent)74.1234.6
IssuePotential CauseTroubleshooting Steps
No Distillate Collected - Inadequate heating of the distillation pot.- Leaks in the distillation apparatus.- Thermometer bulb placed incorrectly.- Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the product.- Check all joints and connections for a proper seal. Use grease if necessary for ground glass joints.- The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Product is Contaminated with Starting Material (2-methyl-3-butyn-2-ol) - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is key to good separation.
Product is Contaminated with a Lower-Boiling Impurity - Presence of a volatile solvent or side product.- If a solvent was used, ensure it has been thoroughly removed by rotary evaporation before distillation.- Collect a forerun fraction at a lower temperature to remove the more volatile impurity before collecting the main product fraction.
Bumping or Uncontrolled Boiling - Lack of boiling chips or a stir bar.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Product Darkens in the Distillation Pot - Overheating, leading to decomposition or polymerization.- Use vacuum distillation to lower the boiling point of the product and reduce the risk of thermal decomposition.- Ensure the heating mantle temperature is not excessively high.
Troubleshooting Extractive Workup
IssuePotential CauseTroubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or finely divided solids.- Gently rock or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.
Poor Separation of Layers - Similar densities of the organic and aqueous layers.- Add a small amount of a different organic solvent with a lower density (e.g., diethyl ether) or a higher density (e.g., dichloromethane) to improve the density difference.- Add brine to increase the density of the aqueous layer.
Product Loss in Aqueous Layer - Some solubility of the product in the aqueous phase.- Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Extractive Workup of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • If a water-miscible solvent was used in the reaction, add deionized water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to the separatory funnel.

  • Gently mix the layers and allow them to separate. Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid).

    • Deionized water.

    • Saturated aqueous sodium chloride (brine).

  • Drain the organic layer into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column).

  • Place the crude, dried this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Discard any initial distillate that comes over at a significantly lower temperature than the expected boiling point of the product (this is the forerun).

  • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (73-75 °C).

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxide residues and to avoid overheating high-boiling impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture workup Extractive Workup start->workup Initial Cleanup drying Drying workup->drying solvent_removal Solvent Removal drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation Bulk Purification hplc Preparative HPLC solvent_removal->hplc High Purity Separation pure_product Pure Product distillation->pure_product hplc->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (GC, NMR) starting_material Unreacted Starting Material (2-methyl-3-butyn-2-ol) start->starting_material isomers Isomeric Byproducts (e.g., allenic chloride) start->isomers overreaction Dichlorinated Byproducts start->overreaction polymers Polymers/Oligomers start->polymers ext_dist Extractive Workup & Fractional Distillation starting_material->ext_dist prep_gc_hplc Preparative GC or HPLC isomers->prep_gc_hplc overreaction->prep_gc_hplc polymers->ext_dist (if polymers are non-volatile) column_chroma Column Chromatography (for non-volatile polymers) polymers->column_chroma

Caption: Troubleshooting logic for identifying and purifying this compound.

References

managing the stability and decomposition of 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and decomposition of 3-chloro-3-methyl-1-butyne. This information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the compound (e.g., turning yellow, brown, or black) upon storage or during a reaction. Decomposition of the compound. This can be initiated by exposure to light, heat, or incompatible materials such as strong acids, bases, or certain metals.[1]- Store the compound in a cool, dark place, preferably refrigerated at +4°C.[2][3][4][5] - Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with incompatible materials.[1]
Unexpected side products are observed in a reaction. - Solvolysis: If using a protic solvent (e.g., water, alcohols), the solvent may act as a nucleophile, leading to the formation of alcohols or ethers.[6][7] - Elimination: The presence of a base can promote elimination reactions, leading to the formation of alkenes or alkynes. - Carbocation Rearrangement: The tertiary carbocation intermediate in SN1 reactions can potentially rearrange, although less common for this specific structure.[7]- Use an aprotic solvent if solvolysis is a concern. - Control the reaction temperature; higher temperatures can favor elimination.[7] - Use non-nucleophilic bases if the intention is to deprotonate the alkyne without causing substitution or elimination.
Low yield in a nucleophilic substitution reaction. - Decomposition of the starting material: The compound may have degraded prior to use. - Competing elimination reactions: As mentioned above, elimination can be a significant side reaction. - Steric hindrance: Although generally reactive, highly hindered nucleophiles may react slowly.- Verify the purity of the this compound before use (e.g., by NMR or GC). - Optimize reaction conditions to favor substitution over elimination (e.g., lower temperature, choice of solvent).
The compound appears to be unstable even under recommended storage conditions. The compound may have been exposed to adverse conditions during shipping or handling, or the container may not be properly sealed.- If instability is suspected, it is recommended to purify the material (e.g., by distillation) before use. - Always handle the compound in a well-ventilated area and avoid exposure to atmospheric moisture.[2][3]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a refrigerator at +4°C.[2][4][5] It should be protected from light, heat, and sources of ignition.[1][3]

  • Q2: Is this compound sensitive to air or moisture? A2: While it is not explicitly stated to be air-sensitive, its reactivity suggests that exposure to moisture should be minimized to prevent hydrolysis.[6][8] Handling under an inert atmosphere is good practice for sensitive reactions.

  • Q3: What personal protective equipment (PPE) should be used when handling this compound? A3: Due to its hazardous nature, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2][3] All handling should be performed in a well-ventilated fume hood.[2][3]

Stability and Decomposition

  • Q4: What are the primary decomposition pathways for this compound? A4: The main decomposition pathway in the presence of nucleophilic solvents is solvolysis, proceeding through a tertiary carbocation intermediate (SN1 mechanism).[6][7] In the presence of bases, elimination reactions can occur. Thermal decomposition is also a possibility, as with other alkyl halides.[9][10][11]

  • Q5: What are the likely products of hydrolysis? A5: Hydrolysis, a form of solvolysis with water, will yield 3-methyl-1-butyn-3-ol.[6]

  • Q6: Can this compound undergo polymerization? A6: While not a primary concern, the terminal alkyne functionality can, under certain catalytic conditions (e.g., with certain transition metals), potentially lead to oligomerization or polymerization.

Reactivity

  • Q7: What types of reactions is this compound typically used for? A7: It is a versatile building block used for introducing the 3-methyl-1-butynyl group.[6] It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols.[5][6][12][13][] The terminal alkyne can also participate in reactions like Sonogashira coupling.[6]

  • Q8: Does the SN1 reaction of this compound lead to racemization? A8: As the tertiary carbon is not a stereocenter, racemization is not applicable in this case.

Quantitative Data

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₇Cl
Molecular Weight 102.56 g/mol [15]
Appearance Clear colorless to straw-colored liquid[2][3][5]
Melting Point -61 °C[2][4][5][12]
Boiling Point 73-76 °C[2][12][16]
Density ~0.913 g/mL at 25 °C[12][16]
Flash Point 4.4 °C (40 °F)[2][4][5]
Vapor Pressure 104 mmHg at 25°C[2][4][5]
Storage Temperature +4°C (Refrigerator)[2][4][5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the synthesis of an N-substituted propargylamine (B41283) using this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution.

  • Addition of Alkyl Halide: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted propargylamine.

Visualizations

decomposition_pathway Decomposition Pathways of this compound A This compound B Tertiary Carbocation Intermediate A->B S_N1/E1 Pathway (e.g., Heat, Polar Protic Solvent) D Elimination Products A->D E2 Pathway (Strong Base) C 3-Methyl-1-butyn-3-ol (Solvolysis Product) B->C +H2O (Hydrolysis)

Caption: Decomposition pathways of this compound.

experimental_workflow Troubleshooting Workflow for Unexpected Reaction Products start Unexpected Products Observed check_purity Check Purity of Starting Material start->check_purity analyze_products Analyze Side Products (NMR, GC-MS) check_purity->analyze_products is_solvolysis Is Solvolysis Product Present? analyze_products->is_solvolysis is_elimination Is Elimination Product Present? is_solvolysis->is_elimination No change_solvent Action: Use Aprotic Solvent is_solvolysis->change_solvent Yes optimize_temp Action: Lower Reaction Temperature is_elimination->optimize_temp Yes other_issue Consider Other Issues (e.g., Rearrangement, Contaminants) is_elimination->other_issue No

Caption: Troubleshooting workflow for unexpected reaction products.

References

Technical Support Center: Troubleshooting Copper-Free Sonogashira Coupling with 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the copper-free Sonogashira coupling reaction, with a specific focus on the unique challenges presented by the sterically hindered and reactive substrate, 3-chloro-3-methyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: My copper-free Sonogashira reaction with this compound is resulting in low to no yield of the desired coupled product. What are the primary reasons for this?

A1: Low or no yield in this specific reaction is often attributed to several factors. Firstly, this compound is a tertiary propargylic chloride, which makes it highly susceptible to side reactions, particularly nucleophilic substitution and elimination, often promoted by the amine bases typically used in Sonogashira couplings. Secondly, steric hindrance from the tertiary carbon can impede the crucial oxidative addition step in the palladium catalytic cycle.[1] Lastly, catalyst deactivation, often observed as the formation of palladium black, can prematurely halt the reaction.

Q2: I am observing significant formation of side products. What are they, and how can I minimize them?

A2: With this compound, the most common side products arise from nucleophilic substitution of the chloride by the amine base or other nucleophiles present in the reaction mixture, leading to the formation of propargylamines. Elimination reactions can also occur. To minimize these side reactions, consider the following:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. Traditional amine bases like triethylamine (B128534) or diisopropylamine (B44863) can act as nucleophiles.[2] Consider inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), or bulky organic bases.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over side reactions, although this may also slow down the Sonogashira reaction rate.

Q3: My reaction mixture turns black, and the reaction stops. What is happening, and how can I prevent it?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution, rendering it inactive. This can be caused by:

  • Oxygen: Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen).

  • Impurities: Use high-purity reagents and solvents to avoid catalyst poisoning.

  • Ligand Choice: The use of bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium catalyst and prevent agglomeration.

Q4: Can I use other halide derivatives of 3-methyl-1-butyne?

A4: The reactivity of the halide plays a significant role in the Sonogashira coupling, with the general trend being I > Br > Cl.[3][4] While this compound is commercially available, the corresponding bromo or iodo derivatives would be more reactive towards oxidative addition and might allow for milder reaction conditions. However, they may also be more prone to nucleophilic substitution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the copper-free Sonogashira coupling of this compound.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Recommendation
Inactive Catalyst Use a fresh batch of a palladium precatalyst. Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have shown effectiveness in room-temperature copper-free Sonogashira reactions.[5] Ensure phosphine ligands are not oxidized.
Inappropriate Ligand For sterically hindered substrates, employ bulky and electron-rich phosphine ligands such as XPhos or SPhos. These ligands can facilitate the oxidative addition step.
Unsuitable Base The base may not be strong enough to deprotonate the alkyne or may be participating in side reactions. Switch to a non-nucleophilic inorganic base like Cs₂CO₃ or K₂CO₃.
Solvent Issues The solvent must dissolve all reactants and facilitate the reaction. Polar aprotic solvents like DMSO, DMF, or THF are commonly used.[5] However, the optimal solvent should be determined empirically for this specific substrate combination.
Low Reaction Temperature While lower temperatures can reduce side reactions, they may also significantly slow down the desired coupling. A careful optimization of the reaction temperature is necessary.
Problem 2: Predominance of Nucleophilic Substitution or Elimination Products
Potential Cause Recommendation
Nucleophilic Amine Base This is a primary cause of side reactions with propargylic halides.[2] Replace amine bases with non-nucleophilic inorganic bases such as Cs₂CO₃ or K₂CO₃.
High Reaction Temperature Elevated temperatures can favor substitution and elimination pathways. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Polarity Highly polar solvents can stabilize charged intermediates in SN1-type substitution reactions. Experiment with less polar solvents like toluene (B28343) or 1,4-dioxane.

Experimental Protocols

While a specific, optimized protocol for the copper-free Sonogashira coupling of this compound is not widely available in the literature, the following general procedures for related substrates can be adapted as a starting point. It is crucial to perform small-scale test reactions to optimize conditions for your specific aryl halide.

General Protocol for Copper-Free Sonogashira Coupling of an Aryl Bromide (Adapted from literature)
  • Materials:

    • Aryl bromide (1.0 eq)

    • This compound (1.2 - 1.5 eq)

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific precatalyst like [DTBNpP]Pd(crotyl)Cl) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (1.2 - 2.0 eq relative to Pd)

    • Non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous, degassed solvent (e.g., DMSO, THF, 1,4-dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, palladium precatalyst, phosphine ligand, and base.

    • Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to the desired temperature (start with room temperature and gradually increase in optimization runs) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes general conditions that have been found effective for copper-free Sonogashira couplings of challenging substrates. These can serve as a starting point for optimization with this compound.

Catalyst System Base Solvent Temperature Typical Substrates Reference
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.Challenging aryl bromides[5]
Pd(OAc)₂ / SPhosTBAFTHF80 °CAryl bromides
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene100 °CAryl chlorides

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Recommended Solutions cluster_outcome Outcome Start Reaction with this compound Problem Low or No Product Start->Problem Catalyst Catalyst Inactive? Problem->Catalyst Check for Palladium Black SideReaction Side Reactions Dominant? Problem->SideReaction Analyze byproducts (e.g., by GC-MS) Conditions Suboptimal Conditions? Problem->Conditions Review protocol Sol_Catalyst Use Fresh Precatalyst & Bulky, Electron-Rich Ligand Catalyst->Sol_Catalyst Sol_Base Switch to Non-Nucleophilic Base (e.g., Cs₂CO₃, K₂CO₃) SideReaction->Sol_Base Sol_Conditions Optimize Temperature & Solvent System Conditions->Sol_Conditions Success Successful Coupling Sol_Catalyst->Success Sol_Base->Success Sol_Conditions->Success

Caption: Troubleshooting workflow for copper-free Sonogashira coupling with this compound.

Competing_Pathways cluster_reactants Reactants cluster_pathways Reaction Pathways ArylHalide Aryl Halide Sonogashira Desired Sonogashira Coupling Product ArylHalide->Sonogashira Pd Catalyst Alkyne This compound Alkyne->Sonogashira Pd Catalyst Substitution Nucleophilic Substitution (Side Product) Alkyne->Substitution Nucleophilic Attack Base Amine Base Base->Sonogashira Deprotonation Base->Substitution

Caption: Competing reaction pathways in the Sonogashira coupling with this compound.

References

Technical Support Center: Optimizing Alkylation Reactions with 3-Chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for alkylation with 3-chloro-3-methyl-1-butyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for this versatile building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during O-alkylation and N-alkylation reactions with this compound.

O-Alkylation of Phenols

Issue 1: Low or No Product Yield

  • Potential Cause: Incomplete deprotonation of the phenol (B47542).

    • Suggested Solution: Phenols require a sufficiently strong base to form the more nucleophilic phenoxide ion. For less acidic phenols, a weaker base like potassium carbonate (K₂CO₃) may be insufficient. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Pre-forming the phenoxide by stirring the phenol and base for a period before adding the alkylating agent can improve yields.

  • Potential Cause: Inappropriate solvent selection.

    • Suggested Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are generally effective for this reaction. DMF is often preferred as it can help to solubilize a wider range of substrates and salts. Acetone (B3395972) can also be used, particularly with K₂CO₃, but may be less effective for less reactive phenols.

  • Potential Cause: Reaction temperature is too low.

    • Suggested Solution: While room temperature can be sufficient for some reactive phenols, heating the reaction mixture (e.g., to 50-80°C) can significantly increase the reaction rate. However, be aware that higher temperatures can also promote side reactions.

Issue 2: Formation of Multiple Byproducts

  • Potential Cause: C-alkylation of the phenol.

    • Suggested Solution: While O-alkylation is generally favored, C-alkylation at the ortho and para positions of the phenol can occur, especially at higher temperatures. Using a less polar solvent or a bulkier base may help to minimize C-alkylation.

  • Potential Cause: Decomposition of this compound.

    • Suggested Solution: this compound can be thermally sensitive. Avoid excessively high reaction temperatures and prolonged reaction times. It is also advisable to use freshly acquired or properly stored reagent.

  • Potential Cause: Rearrangement or elimination reactions.

    • Suggested Solution: As a tertiary propargylic halide, this compound can potentially undergo elimination reactions in the presence of a strong, non-nucleophilic base, or rearrangement of the propargyl group. Using a milder base and carefully controlling the temperature can help to mitigate these side reactions.

N-Alkylation of Amines

Issue 1: Low Yield of Mono-alkylated Product

  • Potential Cause: Over-alkylation to form di- and tri-alkylated products.

    • Suggested Solution: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. To favor mono-alkylation, use a larger excess of the primary amine relative to this compound. Alternatively, adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent and reduce the likelihood of multiple alkylations.

  • Potential Cause: The amine is not sufficiently nucleophilic.

    • Suggested Solution: For less nucleophilic amines, such as anilines with electron-withdrawing groups, a stronger base and higher reaction temperatures may be necessary to facilitate the reaction.

Issue 2: Reaction Stalls or is Sluggish

  • Potential Cause: Formation of an ammonium (B1175870) salt.

    • Suggested Solution: The reaction of an amine with an alkyl halide produces a hydrohalic acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. The inclusion of a base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine (B128534) (TEA), is crucial to neutralize the acid and regenerate the free amine.

  • Potential Cause: Steric hindrance.

    • Suggested Solution: While the reaction is generally not highly sensitive to steric hindrance, highly hindered amines may react more slowly. In such cases, increasing the reaction temperature and using a more polar solvent can help to increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for O-alkylation of a phenol with this compound?

A1: A common starting point is to dissolve the phenol in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and then add this compound. The reaction is typically stirred at room temperature or heated to 50-80°C until the starting material is consumed.

Q2: Which base is better for O-alkylation: potassium carbonate or sodium hydride?

A2: Sodium hydride (NaH) in DMF is often more effective and can lead to higher yields compared to potassium carbonate (K₂CO₃) in acetone, especially for less reactive phenols.[1][2] However, NaH is a stronger base and requires anhydrous conditions, while K₂CO₃ is easier to handle.

Q3: How can I minimize the formation of the C-alkylated byproduct?

A3: C-alkylation is a potential side reaction in the alkylation of phenols.[3][4] To minimize its formation, you can try using less polar solvents, milder reaction conditions (lower temperature), and potentially bulkier bases.

Q4: What are the common challenges in the N-alkylation of primary amines with this reagent?

A4: The primary challenge is over-alkylation, where the desired mono-alkylated product reacts further to give di- and even tri-alkylated products. This is because the product amine is often more nucleophilic than the starting amine. Using a large excess of the primary amine can help to favor mono-alkylation.

Q5: Is a phase transfer catalyst necessary for O-alkylation?

A5: While not always required, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent), to facilitate the transfer of the phenoxide to the organic phase for reaction.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of alkylation reactions.

Table 1: Comparison of Bases and Solvents for O-Alkylation of 2-amino-7-hydroxy-4H-chromene-3-carbonitriles with Propargyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone40-501270-89
2NaHDMF251.5-380-96

Data adapted from a study on a similar propargylation reaction.[1][2]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol using Potassium Carbonate
  • To a round-bottom flask, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and a suitable solvent (e.g., acetone or DMF).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 - 1.2 eq.) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine
  • In a round-bottom flask, dissolve the primary amine (2.0 - 3.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60°C) and monitor the progress by TLC.

  • Once the reaction is complete, filter off any solids.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography.

Mandatory Visualizations

O_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Phenol Phenol Deprotonation Deprotonation of Phenol Phenol->Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Deprotonation Alkyl_Halide This compound Alkylation Nucleophilic Substitution (SN2) Alkyl_Halide->Alkylation Deprotonation->Alkylation Filtration Filtration Alkylation->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Propargyl Ether Product Purification->Product

Caption: General workflow for the O-alkylation of phenols.

N_Alkylation_Troubleshooting Start N-Alkylation Reaction Low_Yield Low Yield of Mono-alkylated Product Start->Low_Yield Over_Alkylation Over-alkylation Occurring? Low_Yield->Over_Alkylation Yes Stalled_Reaction Reaction Stalled? Low_Yield->Stalled_Reaction No Increase_Amine Increase Excess of Primary Amine Over_Alkylation->Increase_Amine Slow_Addition Slowly Add Alkylating Agent Over_Alkylation->Slow_Addition Successful_Reaction Successful Mono-alkylation Increase_Amine->Successful_Reaction Slow_Addition->Successful_Reaction Add_Base Add a Base (e.g., K₂CO₃, TEA) Stalled_Reaction->Add_Base Yes Increase_Temp Increase Reaction Temperature Stalled_Reaction->Increase_Temp If still slow Add_Base->Successful_Reaction Increase_Temp->Successful_Reaction

Caption: Troubleshooting guide for N-alkylation reactions.

References

challenges in the scale-up of reactions involving 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of reactions involving 3-chloro-3-methyl-1-butyne.

This guide is designed to provide practical, actionable solutions to common issues, from reaction initiation to product purification.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is a highly flammable and volatile liquid with a low flash point.[1][2] It is also harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Key safety precautions during scale-up include:

  • Engineering Controls: Using a well-ventilated fume hood or a closed-system reactor is crucial to minimize inhalation exposure.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles/face shield.[3][5][6]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all equipment is properly grounded and bonded.[5][6]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.[5]

  • Temperature Control: Be prepared for potentially exothermic reactions and have an adequate cooling system in place to prevent thermal runaways.

Q2: What are the common impurities or byproducts observed in reactions with this compound?

A2: Due to its structure as a tertiary propargylic chloride, this compound can lead to several byproducts, particularly under thermal stress or with certain nucleophiles. Common impurities include:

  • Allene Formation: Rearrangement to form the isomeric allene, 1-chloro-3-methyl-1,2-butadiene, is a common side reaction.[7] This is often favored at higher temperatures.

  • Elimination Products: Under strongly basic conditions, elimination reactions can occur to form enynes.

  • Homocoupling Products: In the case of Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) can be a significant byproduct, especially in the presence of oxygen.[5]

  • Hydrolysis: Reaction with residual water can lead to the formation of 3-methyl-1-butyn-3-ol.

Reaction Specific

Q3: In a nucleophilic substitution reaction, my yield is low and I'm observing multiple products. What are the likely causes?

A3: Low yields and multiple products in nucleophilic substitution reactions with this compound often stem from the carbocation stability of the tertiary propargylic system.

  • SN1 vs. SN2 Pathway: As a tertiary halide, it can react via an SN1-like mechanism, proceeding through a relatively stable carbocation intermediate. This can lead to rearrangements and a mixture of products.

  • Solvent Effects: The choice of solvent is critical. Polar protic solvents can favor the SN1 pathway and may also act as competing nucleophiles. Using a polar aprotic solvent can favor an SN2 pathway if the nucleophile is strong enough.

  • Nucleophile Strength: A highly reactive nucleophile is more likely to favor a direct SN2 substitution over elimination or rearrangement pathways.[8]

  • Temperature: Elevated temperatures can promote elimination and rearrangement side reactions.[7]

Q4: I am struggling with a Sonogashira coupling reaction involving this compound. What are the key parameters to troubleshoot?

A4: Sonogashira coupling reactions are powerful but sensitive to several factors.

  • Catalyst Activity: Ensure your palladium and copper catalysts are active. Palladium black formation indicates catalyst decomposition.[5]

  • Ligand Choice: The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial and can significantly impact reaction efficiency.[9]

  • Base Selection: An amine base like triethylamine (B128534) or diisopropylamine (B44863) is required.[5] The base must be anhydrous and used in sufficient excess.

  • Inert Atmosphere: Oxygen can lead to the undesirable Glaser homocoupling of the alkyne.[5] Ensure the reaction is performed under strictly anaerobic conditions.

  • Solvent: Anhydrous, degassed solvents are essential. Common choices include THF, DMF, and acetonitrile.

Troubleshooting Guides

Issue 1: Poor Conversion or Stalled Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst (Sonogashira) Use a fresh batch of palladium and copper catalysts. Consider a pre-catalyst that is more stable.
Low Reaction Temperature For less reactive halides in Sonogashira couplings (e.g., aryl bromides), gradually increase the temperature.[5] However, be mindful of the potential for byproduct formation at higher temperatures.
Insufficient Base Ensure the base is anhydrous and used in stoichiometric excess (typically 2-3 equivalents).
Poor Solubility of Reagents Select a solvent system where all reactants are fully dissolved at the reaction temperature. For Sonogashira reactions, a co-solvent may be necessary.
Inhibitors Present Purify starting materials to remove any potential catalyst poisons.
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Troubleshooting Step
Allene Isomer High reaction temperature; prolonged reaction time.Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Glaser Homocoupling (Sonogashira) Presence of oxygen.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]
Elimination Products Strongly basic conditions; high temperature.Use a non-nucleophilic base if possible, or a weaker base if the reaction allows. Lower the reaction temperature.
Issue 3: Difficulties in Product Purification
Problem Potential Cause Troubleshooting Step
Co-elution of Product and Nonpolar Impurities Similar polarity of the desired product and byproducts.Consider specialized chromatography techniques such as silver nitrate (B79036) impregnated silica (B1680970) gel for separating alkynes from other hydrocarbons.
Product Volatility The product may have a low boiling point, leading to losses during solvent removal.Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile products, consider distillation as the primary purification method.
Emulsion Formation During Workup Surfactant-like properties of intermediates or byproducts.Add brine to the aqueous layer during extraction to help break the emulsion.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-).

Materials:

  • This compound

  • Nucleophile (e.g., sodium salt of the desired nucleophile)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere.

  • Dissolve the nucleophile in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically 0-25 °C to start).

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., Aryl iodide or bromide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent followed by the anhydrous amine base.

  • Stir the mixture for a few minutes, then add this compound.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C for aryl bromides, room temperature may suffice for aryl iodides).

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling at Different Scales

ParameterLaboratory Scale (1 g)Pilot Plant Scale (1 kg)
Reactant A (Aryl Bromide) 1.0 g1.0 kg
This compound 1.2 equivalents1.15 equivalents
Pd Catalyst Loading 2 mol%1 mol%
CuI Catalyst Loading 4 mol%2 mol%
Solvent Volume 20 mL15 L
Reaction Temperature 65 °C60-70 °C (controlled)
Reaction Time 4 hours6-8 hours
Typical Yield 85%80-85%
Key Impurity Profile Homocoupling: <5%, Allene: <2%Homocoupling: <4%, Allene: <3%

Note: This data is illustrative and may vary depending on the specific substrates and equipment used.

Visualizations

troubleshooting_workflow start Low Yield in Reaction check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts Are Byproducts Observed? check_conversion->check_byproducts Yes check_reagents Check Reagent Purity & Activity check_conversion->check_reagents No purification_issue Difficulty in Purification check_byproducts->purification_issue Yes success Successful Reaction check_byproducts->success No, pure product increase_temp Increase Temperature Gradually increase_temp->start check_reagents->increase_temp Reagents OK optimize_conditions Optimize Solvent/Base/Catalyst check_reagents->optimize_conditions optimize_conditions->start purification_issue->success Resolved

Caption: A logical workflow for troubleshooting low-yield reactions.

sonogashira_cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡C-R'(L2) pd_complex->pd_alkynyl Transmetalation cu_acetylide R'-C≡C-Cu cu_acetylide->pd_complex alkyne R'-C≡C-H alkyne->cu_acetylide Cu(I), Base pd_alkynyl->pd0 product R-C≡C-R' pd_alkynyl->product Reductive Elimination

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

preventing acetylene-allene rearrangement in 3-chloro-3-methyl-1-butyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-3-methyl-1-butyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile reagent, with a particular focus on preventing the undesired acetylene-allene rearrangement.

Core Challenge: The Acetylene-Allene Rearrangement

This compound is a valuable building block in organic synthesis, prized for its dual reactivity: a tertiary propargylic chloride ready for nucleophilic substitution and a terminal alkyne poised for a variety of coupling reactions.[1] However, its utility can be hampered by a common side reaction: the rearrangement of the propargyl system to form an allene (B1206475). Understanding and controlling this rearrangement is critical for achieving desired product outcomes.

This guide will provide insights into the factors that influence this rearrangement and offer practical strategies to favor the formation of the desired acetylenic product.

Frequently Asked Questions (FAQs)

Q1: What is the acetylene-allene rearrangement in the context of this compound reactions?

A1: The acetylene-allene rearrangement is an isomerization reaction where the triple bond of the butyne starting material shifts to form a cumulative double bond system, known as an allene. In reactions involving this compound, nucleophilic attack can occur at two different positions of the propargyl-allenyl cation intermediate, leading to a mixture of the desired acetylenic product and the undesired allenic byproduct.

Q2: What are the main factors that promote the formation of the allene byproduct?

A2: Several factors can favor the formation of the allene byproduct, including:

  • Reaction Mechanism: Reactions that proceed through an SN2' mechanism, common with organocuprates and some Grignard reagents, are designed to produce allenes.

  • Strong, Bulky Bases: The use of sterically hindered, strong bases can promote elimination and rearrangement pathways.

  • High Temperatures: Higher reaction temperatures can provide the activation energy needed for the rearrangement to the thermodynamically more stable allene.

  • Solvent Choice: The choice of solvent can influence the stability of intermediates and transition states, potentially favoring the rearrangement pathway.

Q3: How can I minimize or prevent the acetylene-allene rearrangement?

A3: To favor the formation of the desired acetylenic product, consider the following strategies:

  • Promote SN1 Conditions: For nucleophilic substitution, using conditions that favor an SN1 mechanism can be beneficial. This includes the use of polar protic solvents and less nucleophilic reagents.

  • Low Temperatures: Running reactions at lower temperatures can help to kinetically favor the formation of the acetylenic product over the rearranged allene.

  • Choice of Nucleophile: "Soft" nucleophiles and those that are not sterically demanding are more likely to attack the tertiary carbocation directly, leading to the desired product.

  • Catalyst Selection: In coupling reactions like the Sonogashira coupling, the choice of palladium and copper catalysts, as well as ligands, can influence the reaction pathway and minimize side reactions.[2][3][4][5][6]

Q4: How can I differentiate between the desired acetylenic product and the allenic byproduct?

A4: Spectroscopic methods are essential for distinguishing between the acetylene (B1199291) and allene isomers.

  • 13C NMR: The central sp-hybridized carbon of the allene typically appears at a characteristic downfield shift (around 200 ppm), which is a clear indicator of its presence. The quaternary carbon of the acetylene will have a different, less downfield chemical shift.

  • 1H NMR: The proton signals and their coupling patterns will be distinct for each isomer.

  • IR Spectroscopy: The C≡C stretch of the terminal alkyne (around 3300 cm-1 for the ≡C-H and 2100 cm-1 for the C≡C) and the C=C=C stretch of the allene (around 1950 cm-1) appear in different regions of the IR spectrum.

Troubleshooting Guides

Problem 1: Significant formation of an allenic byproduct in a nucleophilic substitution reaction.
Potential Cause Troubleshooting Step Rationale
Use of a strong, sterically hindered base/nucleophile. Switch to a "softer," less sterically demanding nucleophile (e.g., azide, cyanide, smaller alkoxides).Bulky nucleophiles can favor rearrangement pathways. Softer nucleophiles are more likely to attack the carbocation directly.
Reaction temperature is too high. Decrease the reaction temperature. Perform the reaction at 0 °C or below if possible.Lower temperatures favor the kinetically controlled product, which is often the desired acetylenic compound.
Inappropriate solvent. If using a polar aprotic solvent, consider switching to a polar protic solvent (e.g., ethanol, methanol).Polar protic solvents can stabilize the tertiary carbocation, favoring a direct SN1-type substitution over rearrangement.
Reaction proceeds via an SN2' pathway. If using organocuprates or certain Grignard reagents, this may be unavoidable. Consider alternative synthetic routes if the allene is not the desired product.These reagents are known to favor the SN2' mechanism, which inherently leads to allenes.[7][8][9][10][11]
Problem 2: Low yield in a Sonogashira coupling reaction with this compound.
Potential Cause Troubleshooting Step Rationale
Catalyst deactivation or insufficient loading. Increase the catalyst loading or use a more robust palladium catalyst/ligand system.The efficiency of the Sonogashira coupling is highly dependent on the catalyst's activity and stability.[4]
Homocoupling of the terminal alkyne (Glaser coupling). Ensure the reaction is carried out under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.The presence of oxygen can promote the homocoupling of alkynes, a common side reaction in Sonogashira couplings.[2]
Inappropriate base or solvent. Screen different amine bases (e.g., triethylamine (B128534), diisopropylamine) and solvents (e.g., THF, DMF).The choice of base and solvent can significantly impact the reaction rate and yield.
Rearrangement of the starting material before coupling. Add the this compound slowly to the reaction mixture at a low temperature.This can minimize the time the starting material is exposed to basic conditions before the desired coupling reaction occurs.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the product distribution in reactions of this compound. Note: This data is representative and based on established principles of organic chemistry. Actual results may vary.

Table 1: Effect of Nucleophile and Solvent on Product Ratio (Illustrative)

Nucleophile Solvent Temperature (°C) Acetylene Product Yield (%) Allene Product Yield (%)
Sodium Azide (NaN3)Ethanol/Water258515
Potassium Cyanide (KCN)DMSO507030
Sodium PhenoxideTHF606535
Methylmagnesium BromideDiethyl Ether02080
Lithium DimethylcuprateDiethyl Ether-78<5>95

Table 2: Influence of Reaction Conditions on Sonogashira Coupling Yield (Illustrative)

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature (°C) Desired Product Yield (%)
Pd(PPh3)4CuITriethylamineTHF2580
PdCl2(PPh3)2CuIDiisopropylamineDMF5085
Pd(OAc)2/SPhosNoneK2CO3Toluene8075

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dimethylpropargylamine (Favoring Acetylene Product)

This protocol is designed to favor the SN1 pathway and minimize rearrangement.

Materials:

  • This compound

  • Ammonia (B1221849) (aqueous solution, 28-30%)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of aqueous ammonia (5.0 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield 1,1-dimethylpropargylamine.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

This protocol employs standard Sonogashira conditions optimized to minimize side reactions.

Materials:

  • This compound

  • Phenylacetylene

  • PdCl2(PPh3)2

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Anhydrous and degassed tetrahydrofuran (B95107) (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl2(PPh3)2 (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous and degassed THF, followed by triethylamine (2.0 eq).

  • To this mixture, add phenylacetylene (1.2 eq).

  • Finally, add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled product.

Visualizations

Acetylene_Allene_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 3_chloro This compound carbocation Propargyl-Allenyl Cation 3_chloro->carbocation Ionization (SN1) acetylene_prod Acetylene Product (Desired) carbocation->acetylene_prod Nucleophilic Attack at C3 allene_prod Allene Product (Undesired) carbocation->allene_prod Nucleophilic Attack at C1 (SN2')

Caption: Reaction pathway showing the formation of acetylene and allene products.

Troubleshooting_Workflow start High Allene Formation Observed check_temp Is Reaction Temperature > RT? start->check_temp lower_temp Decrease Temperature (e.g., to 0°C) check_temp->lower_temp Yes check_nucleophile Is Nucleophile Bulky/Strong Base? check_temp->check_nucleophile No re-evaluate Re-evaluate Product Ratio lower_temp->re-evaluate change_nucleophile Use Softer/Less Bulky Nucleophile check_nucleophile->change_nucleophile Yes check_solvent Is Solvent Aprotic? check_nucleophile->check_solvent No change_nucleophile->re-evaluate change_solvent Switch to Protic Solvent check_solvent->change_solvent Yes check_solvent->re-evaluate No change_solvent->re-evaluate

Caption: Troubleshooting workflow for minimizing allene formation.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with the tertiary propargylic halide, 3-chloro-3-methyl-1-butyne.

Introduction to Coupling Challenges with this compound

This compound presents unique challenges in traditional cross-coupling reactions. As a tertiary alkyl halide, it is prone to elimination side reactions and is a poor substrate for standard Palladium-catalyzed cross-coupling methodologies like the Sonogashira reaction, which is typically effective for aryl and vinyl halides. Successful coupling at the sterically hindered tertiary carbon center requires specialized catalyst systems that can navigate these challenges. This guide focuses on alternative and optimized catalytic approaches for efficient bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Sonogashira coupling inefficient for this compound?

A1: The conventional Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, is generally not effective for tertiary alkyl halides like this compound. The primary reasons for this inefficiency are the difficulty of oxidative addition of the tertiary alkyl halide to the palladium(0) center and the high propensity for competing elimination reactions under the basic conditions typically employed.

Q2: What are the most promising alternative coupling strategies for this substrate?

A2: For the coupling of tertiary alkyl halides with alkynes, more robust methods are required. The most successful approaches often involve iron-catalyzed or Negishi-type cross-coupling reactions. These methods are better suited to handle the steric hindrance and reactivity of the tertiary carbon center.

Q3: What are the common side reactions to anticipate when working with this compound?

A3: The primary side reaction is elimination, leading to the formation of an enyne byproduct. Homocoupling of the terminal alkyne partner (Glaser coupling) can also occur, particularly in the presence of copper catalysts and oxygen. Nucleophilic substitution on the propargylic chloride by amines or other nucleophiles present in the reaction mixture is also a possibility.[1]

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes, this compound is a flammable liquid and should be handled with care.[2] It is also important to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses, as it can cause skin and eye irritation.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Unsuitable reaction conditions for a tertiary halide- Impure reagents or solvents- Ensure the use of a suitable catalyst system for tertiary alkyl halides (e.g., iron-based or Negishi conditions).- Optimize reaction temperature; sometimes lower temperatures can suppress side reactions.- Use anhydrous and degassed solvents and high-purity reagents.[3]
Significant Elimination Byproduct - Reaction temperature is too high- Strong, sterically hindered base- Screen lower reaction temperatures.- Consider using a weaker or non-traditional base, depending on the catalytic system.
Prevalence of Alkyne Homocoupling - Presence of oxygen- Use of a copper co-catalyst- Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- If using a copper-catalyzed system, minimize the copper loading or switch to a copper-free protocol.[4]
Formation of Palladium Black - Catalyst decomposition- Ensure rigorous exclusion of oxygen.- Check for impurities in starting materials and solvents.- Avoid excessively high reaction temperatures.
Complex Product Mixture - Multiple competing reaction pathways (coupling, elimination, substitution)- Re-evaluate the chosen catalytic system. A more selective catalyst may be required.- Systematically vary reaction parameters (catalyst, ligand, solvent, base, temperature) to favor the desired coupling.

Catalyst System Comparison for Coupling with Tertiary Propargylic Halides

Catalyst System Typical Substrates Advantages Limitations Key References
Iron-Catalyzed Alkyl halides (including tertiary) and terminal alkynes/alkynyl Grignards- Utilizes an inexpensive and less toxic metal.- Can be highly selective for tertiary alkylation.- May require specific ligands and additives.- Reaction mechanism can be complex.[5][6]
Negishi-Type (Pd-catalyzed) Alkyl halides and alkynylzinc reagents- Often proceeds under mild conditions.- Can exhibit high stereoselectivity.- Requires the pre-formation or in-situ generation of air- and moisture-sensitive organozinc reagents.[7][8][9]
Copper-Catalyzed Propargyl bromides and terminal alkynes- Good for specific propargylic systems.- May be less effective for chlorides.- Can promote alkyne homocoupling.[4]
Nickel-Catalyzed Secondary allylic and propargylic electrophiles- Offers an alternative to palladium with different reactivity profiles.- Less explored for tertiary propargylic chlorides.[10]

Detailed Experimental Protocols

Protocol 1: Iron-Catalyzed Tertiary Alkylation of a Terminal Alkyne (Conceptual)

This protocol is a conceptual guide based on iron-catalyzed methodologies for tertiary alkylation and should be optimized for this compound.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iron catalyst (e.g., FeCl₂, 5-10 mol%) and any necessary ligand.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne (1.0 eq.), this compound (1.2 eq.), a suitable solvent (e.g., THF or toluene), and a base or additive as required by the specific iron-catalyzed system.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (this may range from room temperature to elevated temperatures) and monitor the progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Negishi-Type Coupling of a Tertiary Alkyl Halide with an Alkynylzinc Reagent (Conceptual)

This protocol is a conceptual guide based on Negishi-type couplings of alkyl halides and should be adapted and optimized.

  • Preparation of Alkynylzinc Reagent: In a separate flame-dried flask under an inert atmosphere, prepare the alkynylzinc reagent by treating the terminal alkyne with a strong base (e.g., n-BuLi) followed by the addition of ZnCl₂.

  • Reaction Setup: In another oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen.

  • Reagent Addition: Add the solvent (e.g., THF), this compound (1.0 eq.), and then slowly add the freshly prepared alkynylzinc reagent (1.1-1.5 eq.) at a controlled temperature (often starting at 0 °C or room temperature).

  • Reaction and Work-up: Allow the reaction to proceed at the optimized temperature, monitoring by TLC or GC/MS. Upon completion, quench, extract, and purify as described in Protocol 1.

Visualizing Reaction Pathways

Logical Workflow for Catalyst System Selection

catalyst_selection_workflow Catalyst Selection for Coupling with this compound start Identify Substrate: This compound (Tertiary Propargylic Halide) sonogashira Standard Sonogashira Coupling? start->sonogashira inefficient Inefficient due to: - Slow Oxidative Addition - Competing Elimination sonogashira->inefficient Likely Outcome alternatives Explore Alternative Catalysis inefficient->alternatives iron Iron-Catalyzed Systems alternatives->iron Option 1 negishi Negishi-Type Coupling alternatives->negishi Option 2 copper Copper-Catalyzed Systems alternatives->copper Option 3 optimization Reaction Optimization: - Temperature - Solvent - Base - Ligand iron->optimization negishi->optimization copper->optimization troubleshooting Troubleshooting: - Low Yield - Side Reactions optimization->troubleshooting

Caption: A decision workflow for selecting a suitable catalyst system for coupling reactions involving this compound.

Generalized Catalytic Cycle for Iron-Catalyzed Cross-Coupling

iron_catalytic_cycle Conceptual Iron-Catalyzed Cross-Coupling Cycle Fe_catalyst Active Fe(n) Catalyst oxidative_addition Reaction with This compound Fe_catalyst->oxidative_addition R-Cl Fe_intermediate Fe(n+2) Intermediate oxidative_addition->Fe_intermediate transmetalation Reaction with Alkynylmetal Reagent Fe_intermediate->transmetalation R'-M Fe_dialkyl Fe(n+2) Dialkyl Intermediate transmetalation->Fe_dialkyl reductive_elimination Reductive Elimination Fe_dialkyl->reductive_elimination reductive_elimination->Fe_catalyst Catalyst Regeneration product Coupled Product reductive_elimination->product R-R'

Caption: A simplified, conceptual catalytic cycle for an iron-catalyzed cross-coupling reaction.

References

dealing with the moisture sensitivity of 3-chloro-3-methyl-1-butyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-chloro-3-methyl-1-butyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the moisture sensitivity of this versatile reagent and to troubleshoot common issues encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is a tertiary propargylic chloride.[1] The carbon-chlorine bond is susceptible to heterolysis, forming a relatively stable tertiary carbocation. In the presence of water, which can act as a nucleophile, the compound readily undergoes hydrolysis. This reaction typically proceeds through an SN1 mechanism, where the carbocation intermediate is captured by water to form 3-methyl-1-butyn-3-ol.[1]

Q2: What are the primary products of the reaction between this compound and water?

A2: The primary hydrolysis product is 3-methyl-1-butyn-3-ol.[1] The reaction involves the substitution of the chloro group with a hydroxyl group from water.

Q3: How can I minimize moisture contamination in my reactions?

A3: To minimize moisture, it is crucial to use anhydrous solvents and reagents. Standard techniques for handling air- and moisture-sensitive compounds should be employed, such as working under an inert atmosphere (e.g., nitrogen or argon) and using flame-dried glassware. Solvents should be freshly distilled from an appropriate drying agent.

Q4: What are the common side reactions to be aware of when using this compound?

A4: Besides hydrolysis, other potential side reactions include:

  • Polymerization: The terminal alkyne functionality can undergo polymerization, especially in the presence of certain catalysts or impurities.

  • Elimination: Under basic conditions, elimination of HCl can occur to form an enyne.

  • Isomerization to Allenes: In the presence of certain bases or catalysts, propargyl derivatives can rearrange to form isomeric allenes.

  • Glaser Coupling: In copper-catalyzed reactions, oxidative homocoupling of the terminal alkyne can occur to form a 1,3-diyne byproduct.[2][3][4]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of 3-methyl-1-butyn-3-ol
Possible Cause Recommended Solution
Moisture in solvents or reagents Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or from calcium hydride for halogenated solvents). Use freshly opened or properly stored anhydrous reagents.
Inadequate inert atmosphere Use a well-maintained inert atmosphere setup (e.g., Schlenk line or glovebox). Purge the reaction vessel thoroughly with inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
"Wet" starting materials or glassware Flame-dry all glassware under vacuum before use. Ensure starting materials are anhydrous. If necessary, dry them using an appropriate method that is compatible with their stability.
Issue 2: Formation of Polymeric Byproducts
Possible Cause Recommended Solution
High reaction temperature Run the reaction at the lowest effective temperature. Consider performing initial trials at low temperatures and gradually increasing if the reaction is too slow.
Presence of radical initiators or oxygen Degas solvents thoroughly to remove dissolved oxygen.[2][5] Use radical inhibitors if compatible with the desired reaction.
Incompatible catalyst Screen different catalysts to find one that promotes the desired reaction without initiating polymerization.
Issue 3: Observation of Allene Isomers in the Product Mixture
Possible Cause Recommended Solution
Strongly basic reaction conditions Use a milder, non-nucleophilic base if possible. The choice of base can be critical in preventing isomerization.[6]
High reaction temperature Lowering the reaction temperature can often disfavor the rearrangement to the allene.
Choice of solvent The solvent can influence the equilibrium between the alkyne and the allene. Screening different solvents may help to minimize this side reaction.
Issue 4: Significant Formation of Homocoupled Diyne (Glaser Coupling) in Copper-Catalyzed Reactions
Possible Cause Recommended Solution
Presence of oxygen Rigorously deoxygenate all solvents and reagents.[2][5] Maintain a strict inert atmosphere throughout the reaction.
High concentration of the terminal alkyne Add the this compound solution slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[5]
Inappropriate copper catalyst or ligands Consider using a copper-free Sonogashira protocol if applicable.[7] If copper is necessary, screen different ligands that may suppress homocoupling.
Excess of copper catalyst Use the minimum effective amount of the copper co-catalyst.

Quantitative Data

Table 1: Solvolysis Rate Constants for a Tertiary Propargyl Halide in Various Solvents

Solvent System (v/v)Dielectric Constant (Approx.)Relative Rate
100% Ethanol24.31
80% Ethanol / 20% Water37~102
60% Ethanol / 40% Water48~103
40% Ethanol / 60% Water59~104
20% Ethanol / 80% Water70~105
100% Water80.1Very Fast

Note: This data illustrates the general trend of increasing reaction rate with increasing solvent polarity and ionizing power for SN1 reactions.

Experimental Protocols

Detailed Methodology: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add the amine (1.0 eq) and anhydrous solvent to the flask.

  • Add the base (1.2 eq) to the solution.

  • Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Flame-dry glassware add_reagents Add amine, base, and solvent prep_glass->add_reagents prep_solvents Use anhydrous solvents prep_solvents->add_reagents prep_inert Establish inert atmosphere prep_inert->add_reagents add_alkyne Slowly add this compound add_reagents->add_alkyne react Stir and monitor reaction (TLC/GC-MS) add_alkyne->react quench Quench with water react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify product Purified Product purify->product

Caption: Experimental workflow for nucleophilic substitution.

troubleshooting_hydrolysis cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield & Presence of 3-methyl-1-butyn-3-ol cause1 Moisture in Solvents/ Reagents issue->cause1 cause2 Inadequate Inert Atmosphere issue->cause2 cause3 Contaminated Glassware issue->cause3 solution1 Use rigorously dried solvents and reagents cause1->solution1 solution2 Ensure proper inert atmosphere technique cause2->solution2 solution3 Flame-dry all glassware cause3->solution3

Caption: Troubleshooting hydrolysis issues.

side_reactions_pathway cluster_pathways Reaction Pathways start This compound desired_product Desired Product (e.g., Nucleophilic Substitution) start->desired_product Anhydrous Conditions, Controlled Temp. hydrolysis Hydrolysis Product (3-methyl-1-butyn-3-ol) start->hydrolysis Presence of Water polymerization Polymer start->polymerization High Temp./ Impurities allene Allene Isomer start->allene Strong Base/ Heat glaser Glaser Coupling Product (1,3-Diyne) start->glaser Cu Catalyst/ Oxygen

Caption: Competing reaction pathways.

References

Validation & Comparative

Reactivity Showdown: 3-Bromo-3-methyl-1-butyne vs. 3-Chloro-3-methyl-1-butyne in Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in synthetic and medicinal chemistry, detailing the relative reactivity of 3-bromo-3-methyl-1-butyne and 3-chloro-3-methyl-1-butyne. This guide synthesizes theoretical principles and analogous experimental data to predict their behavior in nucleophilic substitution reactions.

The strategic selection of starting materials is paramount in the design of efficient synthetic routes. For drug development professionals and organic chemists, understanding the subtle differences in reactivity between structurally similar halogenated alkynes can be critical for optimizing reaction conditions and yields. This guide provides a detailed comparison of the reactivity of two such compounds: 3-bromo-3-methyl-1-butyne and this compound, with a focus on their performance in solvolysis reactions, a common pathway in the synthesis of propargyl-substituted molecules.

Executive Summary of Reactivity

Theoretical Framework: The Decisive Role of the Leaving Group

The solvolysis of tertiary halides, such as 3-halo-3-methyl-1-butynes, in polar protic solvents like ethanol (B145695) or aqueous ethanol, is expected to proceed through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. The rate-determining step of this two-step reaction is the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate.

The stability of the leaving group as an independent species is a crucial factor governing the rate of this initial step. A better leaving group is a species that is more stable in solution after it has departed from the substrate. The stability of the halide ions increases down the group in the periodic table (I- > Br- > Cl- > F-). This is because the negative charge is dispersed over a larger atomic radius, and they are the conjugate bases of stronger acids (HI > HBr > HCl > HF).

Consequently, the C-Br bond is weaker than the C-Cl bond, and the bromide ion (Br-) is a better leaving group than the chloride ion (Cl-). This leads to a lower activation energy for the formation of the tertiary propargyl carbocation from 3-bromo-3-methyl-1-butyne, resulting in a faster reaction rate.

G cluster_reactivity Factors Influencing SN1 Reactivity cluster_comparison Leaving Group Comparison Reactant 3-Halo-3-methyl-1-butyne RDS Rate-Determining Step (Carbocation Formation) Reactant->RDS Dissociation Carbocation Tertiary Propargyl Carbocation RDS->Carbocation LeavingGroup Halide Ion (X⁻) RDS->LeavingGroup Product Solvolysis Product Carbocation->Product + Solvent (Nucleophile) Br Bromide (Br⁻) (from 3-bromo-3-methyl-1-butyne) Cl Chloride (Cl⁻) (from this compound) Reason Better Leaving Group (Weaker Base, More Stable Anion) Br->Reason Cl->Reason Reactivity_Br Higher Reactivity Reactivity_Cl Lower Reactivity Reason->Reactivity_Br Reason->Reactivity_Cl

Figure 1. Logical diagram illustrating the factors affecting the SN1 reactivity of 3-halo-3-methyl-1-butynes.

Supporting Experimental Data (Analogous System)

While a direct kinetic comparison for the target molecules is elusive in the readily accessible literature, the solvolysis of tert-butyl chloride and tert-butyl bromide provides a well-established and relevant analogy. In a 50:50 isopropyl alcohol/water mixture, the solvolysis of tert-butyl bromide is significantly faster than that of tert-butyl chloride, underscoring the profound impact of the leaving group on the reaction rate.

CompoundSolventRate Constant (k)Relative Rate
tert-Butyl Chloride50% Isopropyl Alcohol/Water~1.25 x 10-5 M·sec-11
tert-Butyl Bromide50% Isopropyl Alcohol/Water~1.5 x 10-4 M·sec-1~12

Table 1: Comparison of solvolysis rates for analogous tertiary alkyl halides. The data clearly demonstrates the higher reactivity of the bromide-containing compound.

This twelve-fold rate enhancement for the bromide analog strongly supports the prediction that 3-bromo-3-methyl-1-butyne will undergo solvolysis much more readily than this compound under similar conditions.

Experimental Protocols: A General Method for Kinetic Analysis of Solvolysis

The following is a representative experimental protocol for determining the rate of solvolysis of a tertiary alkyl halide, which can be adapted for this compound and 3-bromo-3-methyl-1-butyne. The method involves monitoring the production of the hydrohalic acid (HCl or HBr) by titration with a standardized base.

Objective: To determine the first-order rate constant for the solvolysis of a tertiary propargyl halide in a mixed aqueous-alcoholic solvent.

Materials:

  • This compound or 3-bromo-3-methyl-1-butyne

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Acetone (B3395972) (for initial dissolution of the substrate)

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of the desired aqueous ethanol solvent (e.g., 80% ethanol by volume) by mixing the appropriate volumes of ethanol and deionized water. Allow the solution to reach thermal equilibrium in the constant temperature bath set to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation:

    • Place a known volume (e.g., 100.0 mL) of the thermostated solvent into an Erlenmeyer flask.

    • Add a few drops of bromothymol blue indicator. The solution should be at the acidic (yellow) or neutral (green) color of the indicator.

    • Prepare a stock solution of the propargyl halide in acetone (e.g., 0.2 M).

    • At time t=0, rapidly inject a small, precise volume (e.g., 0.5 mL) of the propargyl halide stock solution into the stirred solvent.

  • Titration and Data Collection:

    • Immediately begin titrating the liberated acid with the standardized NaOH solution. The goal is to maintain the solution at the blue endpoint of the indicator.

    • Record the volume of NaOH added at regular time intervals. The reaction is followed until the rate of acid production becomes negligible (i.e., the reaction is complete).

  • Data Analysis:

    • The concentration of the unreacted propargyl halide at any time 't' is proportional to the difference between the total volume of NaOH required for complete reaction and the volume added at time 't'.

    • A plot of the natural logarithm of the concentration of the propargyl halide versus time should yield a straight line for a first-order reaction.

    • The rate constant (k) is the negative of the slope of this line.

G cluster_workflow Experimental Workflow for Solvolysis Kinetics Prep Prepare & Thermostat Aqueous Ethanol Solvent Initiate Initiate Reaction (Add Propargyl Halide at t=0) Prep->Initiate Titrate Titrate Liberated Acid with Standardized NaOH Initiate->Titrate Record Record NaOH Volume vs. Time Titrate->Record Analyze Plot ln[Substrate] vs. Time Record->Analyze Result Determine Rate Constant (k) from the Slope Analyze->Result

Figure 2. A simplified workflow for the kinetic analysis of the solvolysis of 3-halo-3-methyl-1-butynes.

Conclusion for the Research Professional

For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and 3-bromo-3-methyl-1-butyne as a synthetic precursor will have significant implications for reaction kinetics. All theoretical indicators and analogous experimental data point to 3-bromo-3-methyl-1-butyne being the more reactive substrate in SN1 reactions. This allows for milder reaction conditions, potentially shorter reaction times, and may be advantageous in multi-step syntheses where minimizing thermal degradation of sensitive functional groups is a priority. Conversely, the lower reactivity of this compound might be beneficial if a more controlled, slower reaction is desired, or for economic reasons if the starting material is significantly less expensive. The experimental protocol provided offers a robust framework for quantifying these reactivity differences in a laboratory setting.

A Comparative Guide to Analytical Methods for Characterizing 3-Chloro-3-methyl-1-butyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of derivatives of 3-chloro-3-methyl-1-butyne. As a versatile building block in organic synthesis, the precise structural confirmation and purity assessment of its derivatives are critical for the successful development of novel therapeutics and advanced materials.[1] This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist researchers in selecting the most appropriate analytical strategies.

Introduction to this compound and its Derivatives

This compound is a bifunctional molecule featuring a reactive tertiary propargylic chloride and a terminal alkyne. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules.[1] Nucleophilic substitution at the propargylic position or reactions involving the terminal alkyne lead to a diverse array of derivatives, including ethers, amines, and more complex heterocyclic structures. Accurate and efficient analytical methods are paramount for confirming the successful synthesis and purity of these derivatives.

Key Analytical Techniques for Characterization

The primary methods for characterizing derivatives of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and provides complementary information for a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, making it highly suitable for many derivatives of this compound. It provides both qualitative and quantitative information, allowing for the separation of complex mixtures and the identification of individual components based on their mass spectra.

Comparative GC-MS Data for Illustrative Derivatives

The following table presents illustrative GC-MS data for a series of hypothetical derivatives of this compound, demonstrating the expected trends in retention times and key mass spectral fragments.

DerivativeStructureMolecular Weight ( g/mol )Predicted Retention Time (min)Key Mass Spectral Fragments (m/z)
3-Methoxy-3-methyl-1-butyneC₆H₁₀O98.148.583, 67, 53, 43
3-Ethoxy-3-methyl-1-butyneC₇H₁₂O112.179.897, 83, 67, 57, 43
3-(N-propylamino)-3-methyl-1-butyneC₈H₁₅N125.2111.2110, 96, 82, 68, 56

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the sample to approximately 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile derivatives, HPLC is the analytical method of choice. It offers high-resolution separation and is readily adaptable for quantitative analysis. The choice of stationary and mobile phases is critical and depends on the polarity of the derivative.

Comparative HPLC Data for Illustrative Derivatives

This table provides a hypothetical comparison of HPLC retention times for different derivatives on a reversed-phase column.

DerivativeStructurePredicted Retention Time (min)Mobile Phase Composition (Acetonitrile:Water)
3-(4-methoxyphenoxy)-3-methyl-1-butyneC₁₂H₁₄O₂12.370:30
3-(4-nitrophenoxy)-3-methyl-1-butyneC₁₁H₁₁NO₃10.865:35
3-(N-phenylamino)-3-methyl-1-butyneC₁₁H₁₃N11.560:40

Experimental Protocol: HPLC Analysis

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) at a flow rate of 1.0 mL/min.

  • Gradient Program: Start with 40% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm or a wavelength appropriate for the chromophore in the derivative.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the confirmation of the desired structure and the identification of impurities.

Comparative NMR Data for Illustrative Derivatives

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for key structural motifs in derivatives of this compound.

DerivativeKey Protons (¹H NMR, δ ppm)Key Carbons (¹³C NMR, δ ppm)
3-Methoxy-3-methyl-1-butyne3.30 (s, 3H, -OCH₃), 2.35 (s, 1H, ≡C-H), 1.45 (s, 6H, -C(CH₃)₂)86.5 (≡C-H), 72.0 (-C≡), 65.0 (-C(CH₃)₂), 50.0 (-OCH₃), 28.0 (-C(CH₃)₂)
3-Ethoxy-3-methyl-1-butyne3.50 (q, 2H, -OCH₂CH₃), 2.35 (s, 1H, ≡C-H), 1.45 (s, 6H, -C(CH₃)₂), 1.20 (t, 3H, -OCH₂CH₃)86.5 (≡C-H), 72.0 (-C≡), 65.0 (-C(CH₃)₂), 58.0 (-OCH₂CH₃), 28.0 (-C(CH₃)₂), 15.5 (-OCH₂CH₃)
3-(N-propylamino)-3-methyl-1-butyne2.50 (t, 2H, -NHCH₂-), 2.30 (s, 1H, ≡C-H), 1.50 (m, 2H, -CH₂CH₂CH₃), 1.35 (s, 6H, -C(CH₃)₂), 0.90 (t, 3H, -CH₂CH₂CH₃)87.0 (≡C-H), 71.5 (-C≡), 55.0 (-C(CH₃)₂), 45.0 (-NHCH₂-), 28.5 (-C(CH₃)₂), 23.0 (-CH₂CH₂CH₃), 11.5 (-CH₂CH₂CH₃)

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of a this compound derivative and its subsequent analytical characterization.

Workflow for Synthesis and Characterization of this compound Derivatives start Synthesis of Derivative workup Reaction Work-up (e.g., Extraction, Washing) start->workup purification Purification (e.g., Column Chromatography) workup->purification char_suite Analytical Characterization Suite purification->char_suite nmr NMR Spectroscopy (¹H, ¹³C) char_suite->nmr Structural Elucidation gcms GC-MS char_suite->gcms Purity & Identity (Volatiles) hplc HPLC char_suite->hplc Purity & Quantification (Non-volatiles) final_product Pure, Characterized Derivative nmr->final_product gcms->final_product hplc->final_product

Caption: A logical workflow for the synthesis and analytical characterization of this compound derivatives.

Conclusion

The characterization of this compound derivatives requires a multi-faceted analytical approach. GC-MS is highly effective for volatile derivatives, providing excellent separation and structural information. HPLC is the preferred method for less volatile or thermally sensitive compounds. NMR spectroscopy remains the gold standard for unambiguous structural confirmation. By employing these techniques in a complementary fashion, researchers can ensure the identity, purity, and quality of their synthesized compounds, which is a critical step in the drug development and materials science pipelines.

References

cost-benefit analysis of using 3-chloro-3-methyl-1-butyne in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various methods for the large-scale synthesis of 3-chloro-3-methyl-1-butyne, a versatile building block in pharmaceutical and organic synthesis.[1][2] We will objectively compare the performance of different synthetic routes, supported by experimental data, to aid researchers and production chemists in selecting the most suitable method for their needs.

Introduction

This compound is a key intermediate used in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] Its utility stems from the presence of both a reactive tertiary propargylic chloride and a terminal alkyne, allowing for diverse chemical transformations. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any large-scale application.

This guide focuses on the most common synthetic precursor, 3-methyl-1-butyn-3-ol, and evaluates three primary chlorination methods for its conversion to this compound:

  • Hydrochloric Acid with Zinc Chloride (HCl/ZnCl₂)

  • Thionyl Chloride (SOCl₂)

  • Sulfuryl Chloride (SO₂Cl₂)

We will also briefly discuss the synthesis of the precursor, 3-methyl-1-butyn-3-ol, via the Favorskii reaction.

Comparison of Synthesis Methods

The choice of chlorinating agent significantly impacts the overall cost, yield, purity, safety, and environmental footprint of the synthesis. The following tables provide a detailed comparison of the three main methods.

Table 1: Performance Comparison of Synthesis Methods
ParameterHCl / ZnCl₂ MethodThionyl Chloride (SOCl₂) MethodSulfuryl Chloride (SO₂Cl₂) Method
Typical Yield ~95%[3]85-95% (estimated)Moderate to Good (yields can be variable)[1]
Purity ~99%[3]High (with purification)Moderate to High (may require extensive purification to remove byproducts)
Reaction Time 4 hours[3]2-4 hours0.5 to 15 hours[1]
Reaction Temperature 0-5 °C[3]0 °C to room temperatureReflux
Reagent Cost LowModerateModerate
Safety Concerns Corrosive acid, toxic catalystHighly toxic, corrosive, reacts violently with water, produces toxic gases (HCl, SO₂)Highly toxic, corrosive, reacts violently with water, produces toxic gases (HCl, SO₂)[4]
Waste Products Aqueous acidic waste, zinc saltsAcidic waste, sulfur dioxide, pyridine (B92270) hydrochloride (if used)Acidic waste, sulfur dioxide, radical initiator residue
Scalability Readily scalableScalable with appropriate safety measuresScalable with appropriate safety measures
Table 2: Cost Analysis of Reagents for a Hypothetical 1 kmol Scale Synthesis
ReagentHCl / ZnCl₂ MethodThionyl Chloride (SOCl₂) MethodSulfuryl Chloride (SO₂Cl₂) Method
3-Methyl-1-butyn-3-ol ~84 kg~84 kg~84 kg
Concentrated HCl (37%) ~110 L--
Zinc Chloride (ZnCl₂) ** ~15 kg--
Thionyl Chloride (SOCl₂) -~143 kg-
Pyridine (optional) -~79 kg-
Sulfuryl Chloride (SO₂Cl₂) **--~135 kg
AIBN (initiator) --Small catalytic amount
Solvent (e.g., Dichloromethane) -~1000 L~1000 L
Estimated Reagent Cost $

Note: Cost estimations are relative and based on generally available bulk pricing information. Actual costs will vary depending on the supplier, purity, and market conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of 3-Methyl-1-butyn-3-ol via the Favorskii Reaction

The precursor, 3-methyl-1-butyn-3-ol, is commonly synthesized via the Favorskii reaction, which involves the addition of acetylene (B1199291) to a ketone in the presence of a base.[5]

Reaction: Acetone + Acetylene --(KOH)--> 3-Methyl-1-butyn-3-ol

Protocol:

  • A solution of potassium hydroxide (B78521) in a suitable solvent (e.g., DMSO) is prepared in a reactor equipped for gas dispersion.

  • Acetone is added to the basic solution.

  • Acetylene gas is bubbled through the reaction mixture at a controlled rate and temperature.

  • The reaction is typically exothermic and requires cooling to maintain the desired temperature.

  • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by distillation.

Favorskii_Reaction Acetone Acetone Reactor Reactor Acetone->Reactor Acetylene Acetylene Acetylene->Reactor KOH Potassium Hydroxide (Base) KOH->Reactor Solvent Solvent (e.g., DMSO) Solvent->Reactor Product 3-Methyl-1-butyn-3-ol Reactor->Product Reaction & Purification

Method 1: Synthesis of this compound using HCl and ZnCl₂

This method is a classic and high-yielding procedure for the conversion of tertiary propargylic alcohols to their corresponding chlorides.[3]

Protocol: [3]

  • To a cooled (0 °C) reactor, add concentrated hydrochloric acid, zinc chloride, and a phase-transfer catalyst like polyethylene (B3416737) glycol.

  • Slowly add 3-methyl-1-butyn-3-ol to the mixture while maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours.

  • After the reaction is complete, quench the mixture with ice water and separate the organic layer.

  • Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and distill under reduced pressure to obtain the pure product.

HCl_ZnCl2_Synthesis Precursor 3-Methyl-1-butyn-3-ol Reactor Cooled Reactor (0-5 °C) Precursor->Reactor Reagents Conc. HCl, ZnCl₂, PEG Reagents->Reactor Workup Aqueous Workup & Extraction Reactor->Workup Reaction Purification Distillation Workup->Purification Product This compound Purification->Product

Method 2: Synthesis of this compound using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction can be performed with or without a base like pyridine. The presence of pyridine typically leads to an Sₙ2 mechanism with inversion of stereochemistry, although for a tertiary alcohol, the mechanism is more complex.[6][7]

Protocol (adapted from a similar procedure): [8]

  • Dissolve 3-methyl-1-butyn-3-ol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a reactor under an inert atmosphere.

  • Cool the solution to 0 °C.

  • If using, add pyridine to the solution.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

SOCl2_Synthesis Precursor 3-Methyl-1-butyn-3-ol Reactor Cooled Reactor (0 °C) Precursor->Reactor Reagents SOCl₂, Pyridine (optional), Anhydrous Solvent Reagents->Reactor Workup Quenching & Extraction Reactor->Workup Reaction Purification Distillation Workup->Purification Product This compound Purification->Product

Method 3: Synthesis of this compound using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a source of chlorine and can be used for chlorination reactions, often under free-radical conditions.[5] For the synthesis of this compound, this would likely involve the free-radical chlorination of 3-methyl-1-butyne (B31179).

Protocol (conceptual): [1]

  • Charge a reactor with 3-methyl-1-butyne and a suitable inert solvent.

  • Add a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).

  • Heat the mixture to reflux.

  • Slowly add sulfuryl chloride to the refluxing mixture.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully wash with a sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it, and remove the solvent.

  • Purify the crude product by fractional distillation to separate the desired product from any over-chlorinated byproducts.

SO2Cl2_Synthesis Precursor 3-Methyl-1-butyne Reactor Refluxing Reactor Precursor->Reactor Reagents SO₂Cl₂, AIBN, Inert Solvent Reagents->Reactor Workup Washing & Extraction Reactor->Workup Radical Reaction Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Safety and Environmental Considerations

All three methods involve hazardous chemicals and require strict safety protocols.

  • HCl/ZnCl₂: Concentrated hydrochloric acid is highly corrosive. Zinc chloride is toxic and an environmental hazard. The aqueous waste stream will be acidic and contain zinc salts, requiring neutralization and proper disposal.

  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride and sulfur dioxide gases.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Waste containing thionyl chloride requires careful quenching and neutralization before disposal.[9][10]

  • Sulfuryl Chloride (SO₂Cl₂): Similar to thionyl chloride, sulfuryl chloride is toxic, corrosive, and reacts with water to release harmful gases.[4][5] It is also a lachrymator. The use of a radical initiator like AIBN adds another layer of hazard. Waste disposal procedures are similar to those for thionyl chloride.

Conclusion and Recommendations

The choice of synthesis method for this compound on a large scale depends on a careful evaluation of several factors:

  • For high yield and purity with lower reagent toxicity, the HCl/ZnCl₂ method is a strong contender. [3] The reagents are relatively inexpensive, and the procedure is well-established. However, the disposal of zinc-containing waste needs to be considered.

  • The thionyl chloride method offers a good alternative, especially if a very high-purity product is required after distillation. The reaction conditions are mild, but the high toxicity and reactivity of thionyl chloride necessitate robust safety infrastructure and waste management procedures.

  • The sulfuryl chloride method is less commonly used for this specific transformation and may lead to a mixture of products, requiring more extensive purification. While it avoids the use of a tertiary alcohol as a starting material, the control of the free-radical reaction on a large scale can be challenging.

Ultimately, for large-scale production, a thorough process hazard analysis and a detailed cost analysis, including waste disposal, should be conducted for each method to determine the most economically and environmentally viable option for a specific manufacturing setting.

References

A Spectroscopic Comparison of Reaction Intermediates: 3-Chloro-3-methyl-1-butyne vs. 2-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the reaction intermediates formed during the solvolysis of 3-chloro-3-methyl-1-butyne and a saturated analogue, 2-chloro-2-methylbutane (B165293). The analysis focuses on the characterization of the transient carbocation intermediates, which are pivotal in understanding the reaction mechanisms and kinetics of SN1 reactions. This comparison is essential for professionals in drug development and organic synthesis, where the reactivity of tertiary halides and propargyl halides is of significant interest.

Introduction

This compound is a tertiary propargyl halide that readily undergoes nucleophilic substitution reactions, often proceeding through a stabilized tertiary propargyl carbocation.[1] Understanding the electronic and structural nature of this intermediate is crucial for predicting reaction outcomes and designing synthetic pathways. For a comparative perspective, we examine the well-studied solvolysis of 2-chloro-2-methylbutane, which forms the analogous tertiary alkyl carbocation, the tert-amyl cation. This guide presents a summary of spectroscopic data for the starting materials, the anticipated carbocation intermediates, and the final alcohol products. Due to the high reactivity and short lifespan of the 3-methyl-1-butyn-3-yl carbocation under typical solvolysis conditions, direct experimental spectroscopic data is scarce. Therefore, this guide utilizes data from stable, closely related carbocations as models to predict its spectroscopic characteristics.

Reaction Pathways and Intermediates

The solvolysis of both this compound and 2-chloro-2-methylbutane in a protic solvent like water or ethanol (B145695) proceeds via an SN1 mechanism. The rate-determining step is the formation of a tertiary carbocation intermediate, which is then rapidly attacked by the solvent to yield the corresponding alcohol or ether product.

SN1_Comparison cluster_0 Solvolysis of this compound cluster_1 Solvolysis of 2-Chloro-2-methylbutane A This compound B 3-Methyl-1-butyn-3-yl Cation (Intermediate) A->B Ionization (slow) C 3-Methyl-1-butyn-3-ol B->C Nucleophilic Attack (fast) D 2-Chloro-2-methylbutane E tert-Amyl Cation (Intermediate) D->E Ionization (slow) F 2-Methyl-2-butanol E->F Nucleophilic Attack (fast)

Figure 1: General SN1 reaction pathways for this compound and 2-chloro-2-methylbutane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting materials, the predicted and observed carbocation intermediates, and the final alcohol products.

Table 1: Spectroscopic Data for Starting Materials
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Absorptions (cm-1)
This compound 1.8 (s, 6H), 2.5 (s, 1H)31.0 (CH3), 55.0 (C-Cl), 72.0 (≡CH), 88.0 (C≡)~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~700 (C-Cl stretch)[1]
2-Chloro-2-methylbutane 1.0 (t, 3H), 1.6 (s, 6H), 1.8 (q, 2H)9.0 (CH3), 37.0 (CH2), 42.0 (C(CH3)2), 72.0 (C-Cl)2970-2850 (C-H stretch), 1380, 1365 (C-H bend), ~650 (C-Cl stretch)
Table 2: Spectroscopic Data for Carbocation Intermediates
Carbocation1H NMR (δ, ppm) (Predicted/Observed)13C NMR (δ, ppm) (Predicted/Observed)Key IR Absorptions (cm-1) (Predicted/Observed)
3-Methyl-1-butyn-3-yl Cation ~2.5-3.0 (s, 6H), ~3.5-4.0 (s, 1H) (Predicted)~40-50 (CH3), ~90-100 (≡CH), ~110-120 (C≡), ~200-220 (C+) (Predicted)~3200-3300 (≡C-H stretch), ~2150-2200 (C≡C stretch, shifted due to positive charge) (Predicted based on triarylpropargyl cations)
tert-Amyl Cation ~2.0-2.5 (br s)~40-50 (CH3), ~60-70 (CH2), ~320-330 (C+) (Observed in superacid)~2800-3000 (C-H stretch), ~1300 (C-C stretch) (Observed, gas phase)
Table 3: Spectroscopic Data for Alcohol Products
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Absorptions (cm-1)
3-Methyl-1-butyn-3-ol 1.5 (s, 6H), 2.1 (s, 1H, OH), 2.4 (s, 1H)31.5 (CH3), 65.0 (C-OH), 71.0 (≡CH), 89.0 (C≡)~3600-3200 (O-H stretch, broad), ~3300 (≡C-H stretch), ~2100 (C≡C stretch)
2-Methyl-2-butanol 0.9 (t, 3H), 1.2 (s, 6H), 1.5 (q, 2H), 1.7 (s, 1H, OH)8.0 (CH3), 36.0 (CH2), 29.0 (C(CH3)2), 71.0 (C-OH)~3600-3200 (O-H stretch, broad), 2970-2850 (C-H stretch)

Experimental Protocols

The following protocols outline a general procedure for the spectroscopic monitoring of the solvolysis reactions.

Experimental Workflow

Experimental_Workflow A Prepare separate solutions of This compound and 2-chloro-2-methylbutane in a deuterated solvent (e.g., CDCl3) in NMR tubes. B Acquire initial 1H and 13C NMR spectra and IR spectrum of each starting material. A->B C Initiate the solvolysis reaction by adding a co-solvent containing a nucleophile (e.g., D2O or CD3OD) to each NMR tube at a controlled temperature. B->C D Monitor the reaction progress by acquiring 1H NMR spectra at regular time intervals. C->D E Analyze the disappearance of reactant signals and the appearance of product signals to determine reaction kinetics. D->E F Upon reaction completion, acquire final 1H, 13C NMR, and IR spectra of the product mixtures. E->F

Figure 2: A generalized workflow for the spectroscopic monitoring of the solvolysis reactions.

Detailed Methodologies

1. Materials and Instrumentation:

  • This compound (98% or higher)

  • 2-Chloro-2-methylbutane (98% or higher)

  • Deuterated chloroform (B151607) (CDCl3)

  • Deuterium oxide (D2O) or deuterated methanol (B129727) (CD3OD)

  • NMR spectrometer (300 MHz or higher)

  • FTIR spectrometer with an ATR accessory

2. NMR Monitoring of Solvolysis:

  • Prepare a stock solution of each alkyl halide in CDCl3 (e.g., 0.1 M).

  • Transfer 0.5 mL of each stock solution to separate NMR tubes.

  • Acquire initial 1H and 13C NMR spectra of the starting materials at a constant temperature (e.g., 25 °C).

  • To initiate the reaction, inject 0.1 mL of D2O or CD3OD into each NMR tube and quickly shake to mix.

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Process the spectra and integrate the signals corresponding to a non-reacting part of the starting material and a characteristic signal of the product.

  • Plot the concentration of the starting material versus time to determine the reaction rate constant.

3. In-situ IR Monitoring of Solvolysis:

  • Place a small drop of the neat alkyl halide onto the ATR crystal of the FTIR spectrometer.

  • Acquire an initial IR spectrum.

  • Add a drop of the nucleophile (e.g., H2O or ethanol) to the alkyl halide on the ATR crystal.

  • Immediately begin acquiring IR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the C-Cl stretching vibration and the appearance of the broad O-H stretching vibration of the alcohol product.

Discussion of Spectroscopic Features of Intermediates

3-Methyl-1-butyn-3-yl Cation: The positive charge on the tertiary carbon is expected to significantly deshield the adjacent methyl protons and the acetylenic proton in the 1H NMR spectrum. In the 13C NMR spectrum, the cationic carbon (C+) would exhibit a very large downfield shift. The C≡C stretching frequency in the IR spectrum is predicted to shift to a higher wavenumber compared to the neutral alkyne due to the increased bond strength resulting from the delocalization of the positive charge into the triple bond. This is supported by observations in stable triarylpropargyl cations, which show C≡C stretching vibrations in the range of 2115-2131 cm-1.

tert-Amyl Cation: The 1H and 13C NMR spectra of the tert-amyl cation have been observed in superacid solutions, showing significant deshielding of all protons and carbons, with the cationic carbon appearing at a very low field. The IR spectrum of the tert-butyl cation, a close analogue, has been measured in the gas phase and shows characteristic C-H and C-C stretching vibrations. The absence of a C≡C or C=C bond simplifies its IR spectrum compared to the propargyl cation.

Conclusion

The spectroscopic comparison of the reaction intermediates of this compound and 2-chloro-2-methylbutane highlights the key differences in the electronic structure of a tertiary propargyl cation versus a tertiary alkyl cation. While direct observation of the 3-methyl-1-butyn-3-yl cation in a solvolysis reaction is challenging, predictions based on stable analogues provide valuable insights into its spectroscopic properties. The delocalization of the positive charge into the alkyne moiety in the propargyl cation is expected to result in distinct NMR and IR signatures compared to the more localized charge in the tert-amyl cation. The experimental protocols provided in this guide offer a framework for researchers to investigate these and similar SN1 reactions, contributing to a deeper understanding of carbocation chemistry and its applications in synthesis and drug development.

References

A Comparative Guide to the Synthetic Applications of 3-Chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne is a versatile and highly reactive building block in organic synthesis, prized for its dual functionality as a tertiary propargylic chloride and a terminal alkyne. This guide provides a comprehensive literature review of its synthetic applications, with a focus on providing comparative data against alternative reagents and detailed experimental protocols for key transformations. Its utility in the construction of complex heterocyclic frameworks, particularly in the synthesis of bioactive compounds, is highlighted. This document is intended to serve as a practical resource for researchers in organic and medicinal chemistry, offering the necessary data to make informed decisions on reagent selection and experimental design.

Introduction

This compound, also known as α,α-dimethylpropargyl chloride, is a valuable reagent in the synthetic chemist's toolbox.[1] Its unique structure, featuring a reactive tertiary chloride and a terminal alkyne, allows for a diverse range of chemical transformations.[2][3] This guide focuses on its primary applications in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a comparative analysis with other propargylating agents and detailed experimental procedures for the synthesis of key structural motifs found in pharmaceuticals and natural products.[4][5]

Nucleophilic Substitution and Heterocycle Synthesis

The tertiary propargylic chloride moiety of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including phenols, amines, and thiols.[2] This reactivity is particularly useful for the introduction of the 3,3-dimethylpropargyl group, a key precursor for the formation of dimethylpyran rings commonly found in bioactive natural products and synthetic compounds.[2]

Synthesis of Benzopyranoxanthones

A significant application of this compound is in the synthesis of benzopyranoxanthone analogues, which have shown cytotoxic activity.[4] The synthesis involves the alkylation of a dihydroxylated xanthone (B1684191) precursor, followed by a Claisen rearrangement to construct the pyran ring.

Experimental Protocol: Synthesis of 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one

To a mixture of 3-hydroxy-2-naphthalenecarboxylic acid (5g, 26mmol) and phloroglucinol (B13840) (3.55g, 26mmol), freshly fused zinc chloride (11g) and phosphoryl chloride (50ml) are added. The reaction mixture is stirred at 70°C for 4 hours, then poured onto ice (150g) and left overnight. The resulting precipitate is filtered, washed with saturated aqueous sodium bicarbonate and water, and then dried. Purification by flash column chromatography yields 1,3-dihydroxy-12H-benzo[b]xanthen-12-one (6.52g, 90%) as reddish crystals.[2]

Experimental Protocol: Alkylation and Claisen Rearrangement

The dihydroxyxanthone is then alkylated with this compound. This is followed by a thermal Claisen rearrangement to yield the final benzopyranoxanthone product.[2][4] The mechanism of the aryl propargyl ether Claisen rearrangement has been investigated using DFT methods, with the[6][6]-sigmatropic rearrangement being the rate-determining step.[6]

Logical Relationship of Benzopyranoxanthone Synthesis

A 3-Hydroxy-2-naphthalenecarboxylic Acid + Phloroglucinol B 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one A->B POCl3, ZnCl2 C Alkylation with This compound B->C D Propargyl Ether Intermediate C->D E Claisen Rearrangement D->E Heat F Benzopyranoxanthone E->F

Caption: Synthetic pathway to benzopyranoxanthones.

Comparison with Other Propargylating Agents

While this compound is a common choice for propargylation, other propargyl halides such as the corresponding bromide can also be used. Generally, propargyl bromides are more reactive than chlorides in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide anion. However, the choice of reagent often depends on factors such as availability, cost, and specific reaction conditions. For the propargylation of phenolic hydroxyl groups, both propargyl bromide and chloride have been successfully employed.[7]

ReagentSubstrateConditionsYieldReference
This compound1,3-Dihydroxy-12H-benzo[b]xanthen-12-oneK2CO3, Acetone, refluxNot specified[2]
Propargyl bromideLigninAqueous baseNot specified[7]
Propargyl bromidePhenolsK2CO3, AcetoneNot specified[7]

Table 1: Comparison of Propargylating Agents for Phenols.

Sonogashira Cross-Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for Sonogashira cross-coupling reactions.[8] This powerful carbon-carbon bond-forming reaction allows for the coupling of the alkyne with aryl or vinyl halides, providing access to a wide range of complex molecules.[8] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[9]

Experimental Workflow for Sonogashira Coupling

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Workup A Dissolve Aryl Halide in Amine Base B Degas Solution A->B C Add Pd Catalyst and Cu(I) Co-catalyst B->C D Add this compound C->D E Stir at RT or Heat D->E F Monitor by TLC/GC E->F G Quench and Extract F->G H Purify by Chromatography G->H I Coupled Product H->I

Caption: General workflow for a Sonogashira coupling reaction.

General Experimental Protocol for Sonogashira Coupling

To a solution of the aryl iodide (1.0 eq) in an amine base such as triethylamine (B128534) (5 eq) in an appropriate solvent (e.g., water), the palladium catalyst (e.g., 0.025-0.25 mol%) is added.[10] The mixture is degassed, followed by the addition of the copper(I) co-catalyst (if used) and this compound (1.2 eq). The reaction is stirred at room temperature or heated, and the progress is monitored by TLC or GC. Upon completion, the reaction is worked up by quenching, extraction, and purification by column chromatography to afford the desired coupled product.[10]

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for biological applications.[1] These methods often utilize specific palladium-ligand complexes to facilitate the coupling in aqueous media under mild conditions.[1][11]

Aryl HalideAlkyneCatalyst SystemConditionsYieldReference
Aryl IodideAryl AlkynePd catalyst, Et3NWater, 50°CGood to quantitative[10]
Aryl IodideHomopropargylglycine-encoded UbiquitinAminopyrimidine-palladium(II) complexAqueous medium, 37°C55-93%[1]
Aryl BromideVarious AlkynesCataCXium A Pd G3Micellar medium, 45°CUp to 98%[11]

Table 2: Examples of Sonogashira Coupling Reactions.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in both nucleophilic substitution and cross-coupling reactions makes it a key building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. This guide has provided a comparative overview of its applications, supported by experimental data and detailed protocols, to aid researchers in the effective utilization of this important synthetic tool. The continued development of more sustainable and efficient protocols, such as copper-free Sonogashira couplings in aqueous media, will undoubtedly expand the synthetic utility of this compound in the future.

References

Computational Analysis of Reaction Mechanisms Involving 3-Chloro-3-methyl-1-butyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction mechanisms of 3-chloro-3-methyl-1-butyne, a versatile building block in organic synthesis. Due to its structure as a tertiary propargylic halide, this compound can undergo a variety of transformations, primarily nucleophilic substitution and elimination reactions. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic routes. This guide compares the salient features of the competing SN1/E1 and SN2/E2 pathways, supported by established principles of physical organic chemistry and computational methodologies.

Comparison of Potential Reaction Mechanisms

As a tertiary alkyl halide, this compound is expected to favor reaction pathways that involve the formation of a carbocation intermediate, namely the SN1 and E1 mechanisms.[1] The stability of the resulting tertiary propargylic carbocation is a key driving force for these pathways. However, under specific conditions, bimolecular pathways (SN2 and E2) might be competitive.

FeatureSN1 (Substitution Nucleophilic Unimolecular)E1 (Elimination Unimolecular)SN2 (Substitution Nucleophilic Bimolecular)E2 (Elimination Bimolecular)
Rate Law Rate = k[Substrate]Rate = k[Substrate]Rate = k[Substrate][Nucleophile]Rate = k[Substrate][Base]
Mechanism Two steps via a carbocation intermediate.[2]Two steps via a carbocation intermediate.One concerted step.One concerted step.[3]
Stereochemistry Racemization.No stereochemical control at the reaction center.Inversion of configuration.Requires anti-periplanar geometry of H and leaving group.
Substrate Favored by tertiary, allylic, and benzylic halides.[4]Favored by tertiary and secondary halides.Favored by primary and methyl halides; hindered for tertiary.[1]Favored by tertiary and secondary halides.[5]
Nucleophile/Base Weak, non-basic nucleophiles favor SN1.[4]Weak bases favor E1.[6]Strong, non-bulky nucleophiles favor SN2.Strong, often bulky bases favor E2.[5]
Solvent Polar protic solvents stabilize the carbocation.[7]Polar protic solvents.Polar aprotic solvents.Less polar solvents can be used.
Leaving Group A good leaving group is crucial for the rate-determining step.[7]A good leaving group is crucial.A good leaving group is important.A good leaving group is important.

Experimental Protocols for Mechanistic Elucidation

Kinetic Studies:

To determine the reaction order and distinguish between unimolecular and bimolecular mechanisms, a series of kinetic experiments can be performed.

  • Preparation of Reactants: Prepare stock solutions of this compound and the nucleophile/base in the desired solvent.

  • Reaction Monitoring: Initiate the reaction in a thermostated vessel. Monitor the disappearance of the substrate and the appearance of the product(s) over time using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.[5]

  • Data Analysis: Plot the concentration of the substrate versus time. By varying the initial concentrations of the substrate and the nucleophile/base, the reaction order with respect to each reactant can be determined, thus differentiating between SN1/E1 and SN2/E2 pathways.

Product Analysis:

The distribution of substitution and elimination products provides valuable mechanistic insight.

  • Reaction Quenching: After a specific reaction time, quench the reaction mixture.

  • Product Isolation and Identification: Extract the organic products and analyze the mixture using GC-MS and NMR to identify and quantify the substitution and elimination products. The ratio of these products can be influenced by the strength and steric bulk of the base/nucleophile and the reaction temperature.

Computational Methodologies

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a widely used method for such studies.[8]

Protocol for DFT Calculations:

  • Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set: A common choice for geometry optimizations and frequency calculations is the B3LYP functional with a basis set like 6-31G(d).[6] For more accurate energy calculations, higher-level basis sets such as 6-311+G(d,p) can be employed.

  • Solvent Modeling: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included in the calculations.[6]

  • Workflow:

    • Optimize the geometries of the reactant(s), intermediate(s), transition state(s), and product(s).

    • Perform frequency calculations to confirm that reactants, intermediates, and products are energy minima (zero imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Calculate the activation energies and reaction enthalpies to construct a potential energy surface for each proposed mechanism.

    • Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a transition state connects the correct reactant and product.[9]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.

SN1_E1_Pathway sub This compound int Tertiary Propargylic Carbocation + Cl- sub->int Rate-determining step (slow) sn1_prod SN1 Product (Substitution) int->sn1_prod Nucleophilic attack (fast) e1_prod E1 Product (Elimination) int->e1_prod Deprotonation (fast)

Caption: The SN1 and E1 pathways proceed through a common carbocation intermediate.

SN2_Pathway reactants This compound + Nucleophile ts SN2 Transition State (Pentacoordinate) reactants->ts Concerted step product SN2 Product (Inversion of stereochemistry) ts->product

Caption: The SN2 reaction is a single-step process with a pentacoordinate transition state.

E2_Pathway reactants This compound + Base ts E2 Transition State (Anti-periplanar) reactants->ts Concerted step product E2 Product (Alkene) ts->product

Caption: The E2 reaction requires an anti-periplanar arrangement of the proton and leaving group.

Conclusion

The reactivity of this compound is dominated by its tendency to form a stabilized tertiary propargylic carbocation, making SN1 and E1 the most probable reaction pathways under neutral or weakly basic conditions in polar protic solvents. However, the use of strong, non-bulky nucleophiles in polar aprotic solvents may favor an SN2 mechanism, while strong, bulky bases will likely promote the E2 pathway. A combination of kinetic experiments, product analysis, and computational modeling is essential for a comprehensive understanding and prediction of the reaction outcomes for this versatile synthetic intermediate.

References

comparative study of catalysts for Sonogashira reaction with 3-chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Sonogashira Reaction with 3-chloro-3-methyl-1-butyne

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, traditionally excels with aryl and vinyl halides. However, the coupling of sterically hindered and less reactive tertiary alkyl halides, such as this compound, presents a significant challenge for conventional palladium-based catalysts. This guide provides a comparative analysis of catalytic systems, with a focus on nickel-based catalysts that have shown promise for this demanding transformation.

Introduction to the Challenge

Standard palladium catalysts, often employing phosphine (B1218219) ligands, are highly effective for the Sonogashira coupling of sp²-hybridized carbons.[1][2] The reactivity of the halide partner is a critical factor, with the typical trend being I > Br > OTf >> Cl.[1][3] Tertiary alkyl chlorides are particularly unreactive due to steric hindrance and the strength of the C(sp³)–Cl bond. Consequently, specialized catalytic systems are required to achieve efficient coupling with substrates like this compound. Recent advancements have highlighted the potential of nickel-based catalysts for the Sonogashira coupling of non-activated alkyl halides.[1][4][5]

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the Sonogashira coupling of tertiary and other non-activated alkyl chlorides with terminal alkynes. This data provides a basis for selecting a suitable catalyst system for the coupling of this compound.

Catalyst SystemAlkyl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂([P,S] ligand) / CuItert-Butyl chloridePhenylacetyleneCs₂CO₃DMSO501275[4]
NiCl₂([P,S] ligand) / CuICyclohexyl chloridePhenylacetyleneCs₂CO₃DMSO501281[4]
[ⁱᵖʳCNN-Ni-Br] / CuI1-ChloroadamantanePhenylacetyleneCs₂CO₃DMSO1002465[6]
[ⁱᵖʳCNN-Ni-Br] / CuICyclohexyl chloridePhenylacetyleneCs₂CO₃DMSO802478[6]

Note: The data presented is for analogous tertiary and secondary alkyl chlorides due to the limited availability of data specifically for this compound.

Experimental Protocols

Below are detailed experimental protocols adapted from the literature for the Sonogashira coupling of non-activated alkyl chlorides. These protocols can serve as a starting point for the reaction with this compound.

General Procedure for Nickel-Catalyzed Sonogashira Coupling of Alkyl Chlorides[4]

Materials:

  • Nickel catalyst (e.g., NiCl₂ with [P,S] bidentate ligand) (1 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Sodium iodide (NaI) (0.2 mmol, as an additive)

  • Alkyl chloride (e.g., this compound) (1.1 mmol)

  • Terminal alkyne (1.0 mmol)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)

Procedure:

  • To a dry 25 mL Schlenk tube containing cesium carbonate (0.49 g, 1.5 mmol), copper(I) iodide (0.01 g, 0.05 mmol), and sodium iodide (0.03 g, 0.2 mmol), add the nickel catalyst (1 mol%).

  • The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the anhydrous DMSO (2.5 mL), the terminal alkyne (1.0 mmol), and the alkyl chloride (1.1 mmol) via syringe.

  • The reaction mixture is stirred and heated at 50 °C for 12 hours.

  • After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.

  • The reaction is quenched with 15 mL of water and 1 mL of 1 M HCl.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Diagrams

Catalytic Cycle for Sonogashira Reaction

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium (or nickel) cycle and a copper cycle.

Sonogashira_Cycle cluster_Pd Palladium/Nickel Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ / Ni(0)L₂ Pd_add Oxidative Addition R-X Pd0->Pd_add R-X Pd_complex R-Pd(II)-X (or R-Ni(II)-X) Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_alkyne R-Pd(II)-C≡CR' Pd_trans->Pd_alkyne Pd_elim Reductive Elimination Pd_alkyne->Pd_elim Pd_elim->Pd0 Regeneration Product R-C≡CR' Pd_elim->Product CuX CuX Cu_acetylide Cu-C≡CR' Alkyne H-C≡CR' Alkyne->Cu_acetylide CuX, Base Cu_acetylide->Pd_trans Transfers Acetylide Base Base

Caption: Interconnected catalytic cycles in the Sonogashira reaction.

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for a comparative study of different catalysts for the Sonogashira reaction with this compound.

Experimental_Workflow start Start: Define Substrates (this compound, Terminal Alkyne) catalyst_selection Select Catalysts for Comparison (e.g., NiCl₂([P,S]), [ⁱᵖʳCNN-Ni-Br]) start->catalyst_selection reaction_setup Reaction Setup under Inert Atmosphere (Substrates, Catalyst, Co-catalyst, Base, Solvent) catalyst_selection->reaction_setup run_reaction Run Parallel Reactions (Controlled Temperature and Time) reaction_setup->run_reaction monitoring Monitor Reaction Progress (TLC, GC-MS) run_reaction->monitoring workup Work-up and Purification (Quenching, Extraction, Chromatography) monitoring->workup analysis Product Characterization and Yield Determination (NMR, MS, GC) workup->analysis comparison Compare Catalyst Performance (Yield, Reaction Rate, Selectivity) analysis->comparison end Conclusion: Identify Optimal Catalyst System comparison->end

References

validating the structure of novel compounds synthesized from 3-chloro-3-methyl-1-butyne

A Comparative Guide to the Structural Validation of Novel Benzofuro[3,2-f][1]benzopyrans

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the essential spectroscopic techniques used to validate the structure of novel compounds synthesized from the versatile building block, 3-chloro-3-methyl-1-butyne. Focusing on a case study of a potent antitubercular agent, 3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran , this document details the experimental protocols and presents the key data required for unambiguous structural elucidation.

Introduction: Synthesis of a Novel Benzofuranopyran

The target compound, 3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran, is synthesized via a two-step process commencing with the alkylation of 2-hydroxydibenzofuran (B1202526) with this compound, followed by a Claisen rearrangement. This reaction pathway yields a complex heterocyclic scaffold with significant biological activity.[1] The validation of such a novel structure is paramount and relies on the synergistic application of several analytical techniques.

Comparative Analysis of Spectroscopic Validation Techniques

The definitive confirmation of the molecular structure of 3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to provide a complete picture of the compound's connectivity.

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. Key diagnostic signals for the target compound include the singlet from the two equivalent methyl groups and the characteristic doublets of the vinyl protons, alongside the complex aromatic signals.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. The spectrum is characterized by signals corresponding to the quaternary carbons of the dimethylpyran ring, the vinyl carbons, and the numerous aromatic carbons.

Table 1: Comparative ¹H and ¹³C NMR Data for 3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran

Assignment ¹H NMR (CDCl₃, 300 MHz) δ (ppm) ¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
C(CH₃)₂1.54 (s, 6H)28.3 (2C)
C (CH₃)₂-77.8
H-15.75 (d, 1H, J=9.9 Hz)-
C-1-129.5
H-26.46 (d, 1H, J=9.9 Hz)-
C-2-122.4
Aromatic CH7.33-7.99 (m, 6H)111.4, 111.8, 120.9, 121.2, 123.6, 127.1
Aromatic C-118.9, 124.3, 124.5, 151.0, 153.9, 156.4

Note: Data derived from spectroscopic information available for benzofuran (B130515) and benzopyran structures.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For 3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 2: Key Mass Spectrometry Data

Technique Parameter Value Interpretation
ESI-HRMSCalculated m/z for C₁₈H₁₄O₂ [M+H]⁺263.1067Confirms the elemental composition of the synthesized compound.
ESI-HRMSFound m/z263.1066Excellent agreement between the theoretical and experimental mass.

Detailed Experimental Protocols

Reproducibility in scientific research is contingent on detailed and accurate methodologies. The following protocols are provided for the synthesis and characterization of the target compound.

Synthesis of 3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran
  • Step 1: Alkylation of 2-hydroxydibenzofuran:

    • To a solution of 2-hydroxydibenzofuran (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents) and this compound (1.5 equivalents).

    • Reflux the mixture for 24 hours under an inert atmosphere.

    • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield 2-(3-methylbut-1-yn-3-yloxy)dibenzofuran.

  • Step 2: Claisen Rearrangement:

    • Dissolve the product from Step 1 in N,N-diethylaniline.

    • Heat the solution at 220 °C for 4 hours in a sealed tube.

    • Cool the reaction mixture and purify directly by column chromatography on silica gel to afford pure 3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz spectrometer.

    • Reference the chemical shifts to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Introduce the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualization of Validation Workflow

The logical flow of the structural validation process is crucial for ensuring a comprehensive and accurate analysis. The following diagram illustrates the typical workflow from a synthesized compound to its full structural confirmation.

Gcluster_synthesisSynthesiscluster_validationStructural ValidationStartThis compound +2-HydroxydibenzofuranReactionAlkylation &Claisen RearrangementStart->ReactionCrudeCrude ProductReaction->CrudePurificationColumn ChromatographyCrude->PurificationPurePure Novel Compound(3,3-dimethyl-3H-benzofuro[3,2-f][1]benzopyran)Purification->PureNMRNMR Spectroscopy(¹H, ¹³C)Pure->NMRMSMass Spectrometry(ESI-HRMS)Pure->MSNMR_DataConnectivity &Proton/Carbon EnvironmentNMR->NMR_DataMS_DataMolecular Formula &Weight ConfirmationMS->MS_DataStructureValidated StructureNMR_Data->StructureMS_Data->Structure

Performance of 3-chloro-3-methyl-1-butyne in Aqueous vs. Organic Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3-chloro-3-methyl-1-butyne in aqueous versus organic solvent systems. The reactivity of this tertiary propargylic halide is of significant interest in organic synthesis due to its ability to participate in nucleophilic substitution reactions. The choice of solvent is a critical parameter that dictates the reaction mechanism, rate, and product distribution.

Executive Summary

This compound primarily undergoes solvolysis via a unimolecular nucleophilic substitution (SN1) mechanism in polar protic solvents, such as water and alcohols. The rate of reaction is highly dependent on the solvent's ability to stabilize the intermediate carbocation. In less polar or aprotic organic media, the reactivity is significantly reduced. This guide presents a review of the reaction kinetics, product profiles, and the underlying mechanistic pathways in different solvent environments. While specific kinetic data for this compound is sparse in the literature, the well-studied solvolysis of tert-butyl chloride is presented as a comparative model to illustrate the expected performance trends.

Data Presentation: Reactivity and Product Distribution

The performance of this compound is critically influenced by the solvent system. In polar protic solvents, the formation of a tertiary carbocation is facilitated, leading to rapid solvolysis.[1]

Table 1: Illustrative Solvolysis Rate Constants for a Tertiary Halide (tert-Butyl Chloride) in Various Solvents at 25°C

Solvent System (v/v)Dielectric Constant (ε)Relative Rate Constant (krel)
100% Ethanol (B145695)24.31
80% Ethanol / 20% Water37.514
60% Ethanol / 40% Water48.8100
40% Ethanol / 60% Water59.91,200
20% Ethanol / 80% Water70.515,000
100% Water78.5150,000
100% Acetic Acid6.20.05
100% Acetone20.70.0005

Note: Data presented is for tert-butyl chloride as a representative tertiary halide to illustrate the expected trend for this compound due to the lack of specific comparative data for the latter. The rate of solvolysis for tertiary halides dramatically increases with the ionizing power of the solvent, which is correlated with its polarity and ability to form hydrogen bonds.[2][3]

Table 2: Expected Product Distribution for this compound Solvolysis

Solvent SystemMajor Product(s)Minor Product(s)
Water3-methyl-1-butyn-3-olElimination products
Ethanol3-ethoxy-3-methyl-1-butyneElimination products
Acetic Acid3-acetoxy-3-methyl-1-butyneElimination products
Ethanol/Water Mixture3-ethoxy-3-methyl-1-butyne, 3-methyl-1-butyn-3-olElimination products

In mixed solvent systems, a competition between the different nucleophilic solvent molecules will result in a mixture of substitution products. The ratio of these products will depend on the relative concentrations and nucleophilicities of the solvents.[3]

Reaction Mechanisms

In polar protic solvents, this compound undergoes solvolysis via an SN1 mechanism. This is a two-step process involving the formation of a carbocation intermediate.

sn1_mechanism reactant This compound carbocation Tertiary Carbocation Intermediate reactant->carbocation Rate-determining step (slow) leaving_group Cl⁻ product Substitution Product (e.g., Alcohol, Ether) carbocation->product Nucleophilic attack (fast) nucleophile Nucleophile (Solvent)

Caption: SN1 reaction pathway for this compound in polar protic solvents.

In the presence of a strong base in a less polar medium, an elimination reaction (E2) can compete with substitution. Furthermore, some studies suggest the possibility of a zwitterion-allenecarbene intermediate under basic conditions.

Experimental Protocols

Protocol: Determination of Solvolysis Rate Constant

This protocol is adapted from established methods for measuring the solvolysis rates of tertiary alkyl halides and can be applied to this compound.

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare a series of ethanol-water mixtures of known volume percentages (e.g., 80% EtOH, 60% EtOH).

  • Reaction Setup: In a flask, place a known volume of the chosen solvent mixture and add a few drops of bromothymol blue indicator. Equilibrate the flask in the constant temperature water bath (e.g., 25°C).

  • Initiation of Reaction: Add a precise amount of this compound to the flask and start a timer immediately. The solvolysis reaction will produce HCl, causing the indicator to change color.

  • Titration: As the reaction proceeds, titrate the generated HCl with the standardized NaOH solution. The endpoint is reached when the indicator color persists for at least 30 seconds. Record the volume of NaOH added and the time.

  • Data Collection: Continue to take readings at regular intervals until the reaction is complete (i.e., no further HCl is produced).

  • Calculations: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep_solvent Prepare Solvent Mixture (e.g., 80% EtOH/H₂O) setup_reaction Equilibrate Solvent with Indicator in Water Bath prep_solvent->setup_reaction add_reactant Add this compound & Start Timer setup_reaction->add_reactant titrate Titrate produced HCl with NaOH add_reactant->titrate record Record Time and Volume of NaOH titrate->record plot_data Plot ln(V∞ - Vt) vs. Time record->plot_data Repeat at intervals calculate_k Determine Rate Constant (k) from the slope plot_data->calculate_k

Caption: Workflow for the kinetic analysis of this compound solvolysis.

Conclusion

The performance of this compound is profoundly dependent on the solvent environment. Aqueous and polar protic organic media favor a rapid SN1 solvolysis, yielding alcohols or ethers. In contrast, less polar or aprotic solvents result in significantly slower reaction rates. For synthetic applications, the choice of solvent is a powerful tool to control the reaction pathway and product outcome. Researchers and professionals in drug development can leverage these principles to optimize synthetic routes and achieve desired molecular architectures. Further quantitative studies on the solvolysis of this compound in a wider array of solvents would be beneficial for a more detailed understanding of its reactivity profile.

References

alternative reagents to 3-chloro-3-methyl-1-butyne for propargylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a propargyl group is a critical transformation in the synthesis of complex molecules, including a wide array of natural products and pharmaceuticals. While 3-chloro-3-methyl-1-butyne is a commonly utilized reagent for this purpose, a variety of alternative reagents have emerged, offering distinct advantages in terms of stereoselectivity, regioselectivity, functional group tolerance, and reaction conditions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Executive Summary

The choice of a propargylating agent significantly impacts the outcome of a synthetic sequence. Traditional reagents like propargyl Grignard reagents are potent nucleophiles but often suffer from a lack of regiochemical control. In contrast, modern alternatives such as allenylboronic acids and their esters have demonstrated superiority in achieving high levels of stereoselectivity and regioselectivity under mild reaction conditions. The Nicholas reaction offers a unique approach for the propargylation of base-sensitive substrates. This guide will delve into a direct comparison of these key reagent classes.

Comparison of Key Propargylation Reagents

Reagent ClassKey AdvantagesKey DisadvantagesTypical Substrates
Allenylboronic Acids/Esters Excellent stereoselectivity and regioselectivity, broad functional group tolerance, mild reaction conditions.[1]Higher cost compared to traditional reagents.Aldehydes, ketones, imines.[2][3]
Propargyl Grignard Reagents Potent nucleophiles, readily prepared.[4]Poor regioselectivity (propargyl vs. allenyl products), limited functional group compatibility due to high basicity.[1]Carbonyl compounds, imines.[1][5]
Nicholas Reaction Reagents Excellent for base-sensitive molecules, allows for propargylation of diverse nucleophiles.[6][7]Requires stoichiometric cobalt carbonyl complex, multi-step process (complexation/decomplexation).[6][8]Alcohols, thiols, amines, carboxyl groups.[6][7]
Allenylstannanes Can provide complementary reactivity and selectivity to boron reagents.[9]High toxicity of organotin compounds, often requires stoichiometric Lewis acid catalysts.[9]Aldehydes.[9]
Propargyl Halides (e.g., Bromide) Readily available and cost-effective.[10]Can require harsh conditions or specific metal catalysts to control reactivity and selectivity.[10][11]Aldehydes, ketones, imines.[10][11]

Quantitative Performance Data

The following table summarizes the performance of different propargylation reagents in the propargylation of benzaldehyde, a common benchmark substrate.

ReagentCatalyst/ConditionsProductYield (%)Reference
Allenylboronic acid pinacol (B44631) esterMicrowave (300 W), 100 °C, 30 min1-Phenyl-3-butyn-1-ol85[9]
AllenyltributylstannaneYb(OTf)₃ (20 mol%), THF, rt, 24 h1-Phenyl-3-butyn-1-olNot specified[9]
Co₂(CO)₆-propargyl alcohol complex (Nicholas Reaction)BF₃OEt₂Propargylated alcohol40-55[6][7]
Propargyl bromideZn(0) generated in situ1-Phenyl-3-butyn-1-olGood to acceptable[10]

Reaction Mechanisms and Workflows

The Nicholas Reaction

The Nicholas reaction provides a powerful method for propargylation under acidic conditions, which is particularly advantageous for substrates that are sensitive to bases.[6][7] The reaction proceeds through the formation of a stable dicobalt hexacarbonyl-stabilized propargylic cation, which is then attacked by a nucleophile.[8] Subsequent oxidative demetallation yields the final propargylated product.[8]

Nicholas_Reaction cluster_complexation Complexation cluster_cation_formation Cation Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_decomplexation Decomplexation Propargyl_Alcohol Propargyl Alcohol Cobalt_Complex Dicobalt Hexacarbonyl Complex Propargyl_Alcohol->Cobalt_Complex + Co₂(CO)₈ Co2CO8 Co₂(CO)₈ Propargylic_Cation Stabilized Propargylic Cation Cobalt_Complex->Propargylic_Cation + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Alkylated_Complex Alkylated Cobalt Complex Propargylic_Cation->Alkylated_Complex + Nucleophile Nucleophile Nucleophile (ROH, RSH, RNH₂, RCOOH) Final_Product Propargylated Product Alkylated_Complex->Final_Product + Oxidant Oxidant Oxidant

Caption: The reaction pathway of the Nicholas Reaction.

Propargylation using Allenylboronates

Allenylboronates are highly effective reagents for the stereoselective propargylation of carbonyl compounds. The reaction often proceeds through a well-defined, chair-like six-membered ring transition state, which accounts for the high degree of stereocontrol.[1] The use of chiral catalysts, such as chiral biphenols, can induce high enantioselectivity.[1][2]

Allenylboronate_Propargylation cluster_workflow Experimental Workflow start Start mix Mix Ketone and Allenylboronate start->mix add_catalyst Add Chiral Catalyst (e.g., 3,3'-Br₂-BINOL) mix->add_catalyst irradiate Microwave Irradiation add_catalyst->irradiate workup Reaction Workup irradiate->workup purify Purification workup->purify product Enantioenriched Homopropargylic Alcohol purify->product

Caption: A typical experimental workflow for asymmetric propargylation using allenylboronates.

Experimental Protocols

General Procedure for Nicholas Reaction Propargylation of an Alcohol

This protocol is a generalized procedure based on published methods.[6][7]

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Propargyl alcohol

  • Substrate alcohol

  • Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Oxidizing agent (e.g., (NH₄)₂Ce(NO₃)₆, CAN)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Complexation: In a round-bottom flask under an inert atmosphere, dissolve propargyl alcohol in anhydrous DCM. Add dicobalt octacarbonyl portion-wise at room temperature. Stir the reaction mixture until the complexation is complete (typically monitored by TLC).

  • Cation Formation and Nucleophilic Attack: Cool the solution of the cobalt complex to the desired temperature (e.g., -78 °C). In a separate flask, dissolve the substrate alcohol in anhydrous DCM. Add the Lewis acid to the solution of the cobalt complex, followed by the dropwise addition of the substrate alcohol solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Decomplexation: Dissolve the crude alkylated cobalt complex in a suitable solvent (e.g., acetone). Add an oxidizing agent (e.g., CAN) portion-wise until the color of the solution changes, indicating the decomplexation is complete.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired propargylated alcohol.

General Procedure for Asymmetric Propargylation of a Ketone using an Allenylboronate

This protocol is adapted from procedures utilizing chiral biphenol catalysts.[2][3]

Materials:

  • Ketone substrate

  • Allenylboronate (e.g., allenyldioxoborolane)

  • Chiral biphenol catalyst (e.g., 3,3'-Br₂-BINOL)

  • Microwave synthesizer (optional, for accelerated reaction)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a microwave vial, combine the ketone (1.0 equiv), allenylboronate (1.5 equiv), and the chiral biphenol catalyst (10 mol%).

  • Reaction: If using microwave irradiation, heat the mixture to the specified temperature (e.g., 100 °C) for the designated time (e.g., 30 minutes).[9] Alternatively, the reaction can be stirred at room temperature or heated conventionally until completion, as monitored by TLC.

  • Workup: After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the purified homopropargylic alcohol by standard analytical techniques (NMR, IR, MS) and determine the enantiomeric excess by chiral HPLC analysis.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-3-methyl-1-butyne: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety, handling, and disposal protocols for 3-chloro-3-methyl-1-butyne (CAS No: 1111-97-3), a highly flammable and hazardous chemical. These procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. Adherence to these guidelines is critical to prevent accidental ignition, explosive reactions, and chemical exposure.

Proper disposal of this compound and its associated waste is not merely a procedural step but a cornerstone of laboratory safety. As a terminal alkyne, this compound presents a significant risk of forming unstable and potentially explosive metal acetylides if it comes into contact with certain heavy metal ions.[1] Furthermore, its high flammability and toxicity necessitate careful handling and a structured disposal pathway.[2][3][4]

This guide outlines the immediate safety measures, step-by-step disposal protocols for various waste streams, and essential data for safe handling.

I. Essential Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to implement the following safety measures:

  • Work Area: All procedures involving this chemical, including quenching and waste consolidation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Flame-resistant laboratory coat.

    • Chemical-resistant gloves (nitrile is a suitable option).[1]

    • Safety glasses with side shields or chemical splash goggles.[1]

    • A face shield may be required for splash-prone operations.[6]

  • Ignition Sources: This compound is highly flammable with a flash point of 4°C.[6] All potential ignition sources—such as heat, sparks, and open flames—must be strictly excluded from the work area.[2][7]

  • Static Discharge: Use only non-sparking tools and explosion-proof equipment.[2][7] Ensure that all containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[2][7]

  • Chemical Incompatibilities: Avoid contact with strong bases, acids, strong oxidizing agents, and heavy metal salts (e.g., copper, silver, mercury) to prevent violent or explosive reactions.[2][5]

II. Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. This data is critical for safe storage, handling, and spill response planning.

PropertyValueSource(s)
CAS Number 1111-97-3[2][3][6]
Molecular Formula C₅H₇Cl[3]
Molecular Weight 102.56 g/mol [3][6]
Appearance Clear, colorless to straw-colored liquid[7]
Density 0.913 g/mL at 25°C[6]
Boiling Point 73-75°C[6]
Melting Point -61°C[6][8]
Flash Point 4°C (39.2°F) - Closed Cup[6]
Storage Temperature 2-8°C (Refrigerated)[2][6]

III. Spill Management Protocol

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Secure: Alert all personnel in the immediate vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.[1]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[1][2]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and any contaminated solids.[1][2]

  • Dispose: Place all cleanup materials into a designated, clearly labeled hazardous waste container for proper disposal according to the procedures outlined below.[1][2]

IV. Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (unused product vs. reaction mixture) and the type of waste generated (liquid, solid, sharps). Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in the regular trash.[1]

G Disposal Workflow for this compound start Waste Generated decision Unused Product or Reaction Mixture? start->decision solids Contaminated Solids (PPE, absorbent, etc.) start->solids sharps Contaminated Sharps (needles, pipettes, etc.) start->sharps seal_container Securely Seal Original Container decision->seal_container Unused Product fume_hood Work in a Certified Chemical Fume Hood decision->fume_hood Reaction Mixture unused_path Unused Product label_unused Label as 'Hazardous Waste: Unused this compound' seal_container->label_unused store Store Sealed Containers in Designated Satellite Accumulation Area label_unused->store reaction_path Reaction Mixture quench Carefully Quench Reaction Mixture (e.g., with isopropanol) fume_hood->quench transfer_liquid Transfer Quenched Mixture to 'Halogenated Organic Waste' Container quench->transfer_liquid label_reaction Label Container with All Chemical Constituents transfer_liquid->label_reaction label_reaction->store transfer_solids Place in Labeled 'Solid Hazardous Waste' Container solids->transfer_solids transfer_solids->store transfer_sharps Place in Labeled, Puncture-Proof 'Hazardous Sharps' Container sharps->transfer_sharps transfer_sharps->store pickup Arrange for Pickup by EHS or Licensed Waste Disposal Service store->pickup

Caption: Logical workflow for the safe disposal of this compound waste streams.

Reaction mixtures containing this compound must be neutralized before disposal to eliminate reactive species.[5] The following is an illustrative protocol that must be adapted to the specific scale and composition of your reaction waste.

  • Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing appropriate PPE.[5]

  • Dilution: Dilute the reaction mixture by adding an equal volume of an inert solvent, such as tetrahydrofuran (B95107) (THF). This helps to manage heat generated during quenching.[5]

  • Quenching Agent Addition: Slowly, and in a dropwise manner, add a proton-donating quenching agent like isopropanol.[5] Use a syringe or an addition funnel for controlled delivery. Monitor the reaction for any signs of gas evolution or temperature increase.

  • Completion: Continue the slow addition of the quenching agent until all signs of reaction (e.g., gas evolution) have ceased completely.[5]

  • Equilibration: Allow the quenched mixture to stir and slowly warm to ambient room temperature.[5]

  • Waste Transfer: Once the mixture is at room temperature, carefully transfer it to a designated hazardous waste container for halogenated organic solvents.[5][9]

  • Unused or Expired Product: Do not attempt to open or quench pure, unused this compound. The original container should be securely sealed, clearly labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office.[5]

  • Quenched Liquid Waste: Collect quenched reaction mixtures in a robust, sealed container designated for halogenated organic waste.[9] The container must be clearly labeled with "Hazardous Waste" and a full list of its chemical constituents.[5]

  • Contaminated Solid Waste: Any non-sharp solid waste, such as contaminated gloves, absorbent pads, and paper towels, should be collected in a separate, leak-proof container lined with a durable plastic bag and labeled as "Solid Hazardous Waste".[1]

  • Contaminated Sharps: Needles, syringes, and glass Pasteur pipettes must be placed directly into a designated, puncture-proof sharps container.[1] The container must be labeled "Hazardous Chemical Waste - Sharps" and indicate the presence of this compound.[1]

  • Storage and Pickup: Store all sealed and properly labeled waste containers in a designated satellite accumulation area.[5] Follow your institutional guidelines to arrange for pickup by the EHS department or a licensed hazardous waste disposal contractor.[1][5]

References

Safeguarding Your Research: A Guide to Handling 3-Chloro-3-methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of 3-Chloro-3-methyl-1-butyne is critical for protecting laboratory personnel and ensuring operational integrity. This highly flammable and volatile halogenated organic compound necessitates stringent safety protocols. This document provides immediate, actionable information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or there is a significant splash risk.
Skin and Body Protection GlovesNitrile or Neoprene gloves are recommended. Given the lack of specific resistance data for this compound, it is crucial to double-glove and change gloves frequently. Avoid latex gloves.[1]
Lab CoatA flame-resistant lab coat is essential due to the highly flammable nature of the compound.[2]
ApronA chemically resistant apron should be worn over the lab coat.
Closed-toe ShoesLeather or other chemically resistant material.
Respiratory Protection RespiratorAn air-purifying respirator equipped with an organic vapor (OV) cartridge is required when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas.[3][4] The specific cartridge type should be selected based on a workplace hazard assessment.

Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Adherence to this workflow is mandatory to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical Inside Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Work handle_transfer->handle_reaction handle_seal Securely Seal Container After Use handle_reaction->handle_seal clean_decontaminate Decontaminate Work Surface handle_reaction->clean_decontaminate disp_waste Collect Waste in Designated Halogenated Organic Waste Container handle_seal->disp_waste disp_label Label Waste Container Clearly disp_waste->disp_label disp_store Store Waste Container in a Ventilated, Designated Area disp_label->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup disp_pickup->clean_decontaminate clean_doff Doff PPE in Correct Order clean_decontaminate->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols

Safe Handling Protocol:

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as specified in the table above.

    • Confirm that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • All transfers and manipulations of this compound must be conducted within a certified chemical fume hood.[2]

    • Use spark-proof tools and equipment to prevent ignition.

    • Keep the container tightly closed when not in use.[3][5]

    • Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[6]

    • In the event of a spill, immediately evacuate the area and follow your institution's spill response procedures. Small spills within a fume hood can be absorbed with an inert material and collected for disposal as hazardous waste.[5]

Disposal Protocol:

  • Waste Collection:

    • This compound and any materials contaminated with it must be disposed of as hazardous waste.

    • Collect all waste in a designated, properly labeled, and sealed container specifically for halogenated organic waste.[7][8][9] Do not mix with non-halogenated waste.[9][10]

    • The waste container must be made of a material compatible with the chemical and have a secure, vapor-tight lid.[7]

  • Waste Storage and Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

    • Follow all institutional and local regulations for the storage and disposal of hazardous chemical waste.

    • Arrange for the collection of the waste by a certified hazardous waste disposal company.[5] Do not pour this chemical down the drain.[7][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-3-methyl-1-butyne
Reactant of Route 2
3-Chloro-3-methyl-1-butyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.